1,1,2,2-Tetrachlorotetrafluorocyclobutane
Description
The exact mass of the compound 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2-tetrachloro-3,3,4,4-tetrafluorocyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl4F4/c5-1(6)2(7,8)4(11,12)3(1,9)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDCJLJWIQMWBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C1(Cl)Cl)(Cl)Cl)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl4F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187298 | |
| Record name | 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
336-50-5 | |
| Record name | 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=336-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000336505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 336-50-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2-tetrachloro-3,3,4,4-tetrafluorocyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,1,2,2-Tetrachlorotetrafluorocyclobutane
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,1,2,2-tetrachlorotetrafluorocyclobutane, a halogenated cyclobutane derivative of interest in specialized chemical applications. The primary synthesis route proceeds through the dimerization of 1,1-dichloro-2,2-difluoroethylene. This document details the necessary precursor synthesis, the dimerization reaction, and the underlying mechanistic principles. The content is intended for researchers, scientists, and drug development professionals requiring a thorough understanding of the synthetic pathways to this compound.
Introduction
This compound is a fully halogenated organic compound with the chemical formula C₄Cl₄F₄. Its structure, characterized by a four-membered carbon ring saturated with chlorine and fluorine atoms, imparts unique chemical and physical properties. While not as commercially prevalent as some other fluorinated compounds, it serves as a valuable intermediate and building block in the synthesis of more complex fluorinated molecules. This guide will focus on the most direct and scientifically validated method for its laboratory-scale synthesis: the [2+2] cycloaddition of 1,1-dichloro-2,2-difluoroethylene.
Synthesis of the Precursor: 1,1-Dichloro-2,2-difluoroethylene
The synthesis of this compound is contingent on the availability of its monomeric precursor, 1,1-dichloro-2,2-difluoroethylene. A reliable and well-documented method for the preparation of this precursor is the zinc-mediated dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane.[1]
Reaction and Mechanism
The reaction involves the removal of two chlorine atoms from adjacent carbons of 1,1,1,2-tetrachloro-2,2-difluoroethane using zinc powder in a suitable solvent, typically an alcohol like methanol or ethanol. The zinc acts as a reducing agent, and the reaction proceeds via an elimination mechanism to form the carbon-carbon double bond.
Reaction: CCl₃CF₂Cl + Zn → CCl₂=CF₂ + ZnCl₂
The mechanism involves the transfer of electrons from the zinc metal to the carbon-chlorine bonds, leading to the formation of a zinc-organic intermediate which then eliminates zinc chloride to yield the alkene.
Experimental Protocol: Laboratory-Scale Synthesis of 1,1-Dichloro-2,2-difluoroethylene
The following protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
1,1,1,2-Tetrachloro-2,2-difluoroethane
-
Zinc powder
-
Zinc chloride (catalytic amount)
-
Methanol (anhydrous)
-
500-mL three-necked round-bottomed flask
-
100-mL separatory funnel
-
Thermometer
-
Short fractionating column
-
Condenser
-
100-mL tared receiver
-
Heating mantle
-
Ice bath
-
Dry ice-acetone bath
Procedure:
-
Equip a 500-mL three-necked round-bottomed flask with a separatory funnel, a thermometer, and a short fractionating column connected to a condenser and a tared receiver.
-
Charge the flask with 150 mL of methanol, 42.2 g (0.65 g-atom) of powdered zinc, and 0.2 g of zinc chloride.
-
Circulate a coolant (e.g., acetone cooled with dry ice) through the condenser and place the receiver in an ice water bath.
-
Heat the mixture in the flask to 60–63 °C.
-
Add a small portion (10–15 mL) of a solution of 122.4 g (0.6 mole) of 1,1,1,2-tetrachloro-2,2-difluoroethane in 50 mL of methanol dropwise from the separatory funnel.
-
The reaction should become moderately vigorous. Remove the heating bath and continue the addition of the ethane derivative at a rate that maintains the temperature at the head of the column between 18–22 °C.
-
The rate of product distillation should be about half the rate of the reactant addition. The temperature in the reaction flask will drop to 45–50 °C during the addition. The addition typically takes 45 minutes to 1 hour.
-
After the addition is complete, replace the heating bath and continue to distill the remaining product. This will take approximately another hour, with the reaction flask temperature gradually rising to 69–70 °C.
-
The collected 1,1-dichloro-2,2-difluoroethylene should be a colorless liquid. The expected yield is in the range of 89–95%.[1]
Synthesis of this compound via Dimerization
The core of the synthesis for this compound is the [2+2] cycloaddition of 1,1-dichloro-2,2-difluoroethylene. This reaction involves the formation of a four-membered ring from two alkene molecules.
Reaction and Mechanism
The dimerization is a [2+2] cycloaddition reaction, which can be initiated either thermally or photochemically. In the case of many halogenated alkenes, these reactions often proceed through a stepwise mechanism involving diradical intermediates, rather than a concerted process.[2]
Reaction: 2 CCl₂=CF₂ → C₄Cl₄F₄ (in a cyclobutane ring)
Mechanism:
The generally accepted mechanism for non-concerted [2+2] photocycloadditions involves the following steps:[2]
-
Photoexcitation: One molecule of 1,1-dichloro-2,2-difluoroethylene absorbs a photon of appropriate wavelength, promoting it to an excited singlet state.
-
Intersystem Crossing: The excited singlet state undergoes intersystem crossing to a more stable triplet state.
-
Exciplex Formation and Diradical Intermediate: The excited triplet state molecule interacts with a ground-state molecule of 1,1-dichloro-2,2-difluoroethylene to form an exciplex, which then collapses to a triplet 1,4-diradical intermediate.
-
Spin Inversion and Ring Closure: The triplet diradical undergoes spin inversion to a singlet diradical, which then rapidly closes to form the stable cyclobutane ring of this compound.
The regioselectivity of the dimerization, leading to the 1,1,2,2-substitution pattern, is dictated by the formation of the most stable diradical intermediate. In the case of 1,1-dichloro-2,2-difluoroethylene, the initial bond formation will likely occur in a head-to-tail fashion to minimize steric hindrance and electronic repulsion between the halogen atoms.
Visualizing the Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Visualizing the Dimerization Mechanism
Caption: Proposed free-radical mechanism for the [2+2] cycloaddition of 1,1-dichloro-2,2-difluoroethylene.
Experimental Protocol: Dimerization of 1,1-Dichloro-2,2-difluoroethylene
While a specific, detailed, and publicly available protocol for the dimerization of 1,1-dichloro-2,2-difluoroethylene to this compound is not readily found in the searched literature, the principles of [2+2] cycloadditions of halogenated alkenes can be applied. The reverse reaction, the thermal cleavage of 1,1,2,2-tetrachloro-3,3,4,4-tetrafluorocyclobutane to 1,1-dichloro-2,2-difluoroethylene, occurs at high temperatures (650 °C) over an aluminum fluoride catalyst.[1] This suggests that the dimerization may require significant energy input, either through heat or ultraviolet radiation.
A general laboratory approach would involve heating the neat liquid of 1,1-dichloro-2,2-difluoroethylene in a sealed, high-pressure reactor. Alternatively, a photochemical approach could be employed, irradiating a solution of the alkene in an inert solvent with a suitable UV lamp.
General Considerations for a Thermal Dimerization:
-
Reactor: A high-pressure autoclave capable of withstanding elevated temperatures and pressures is necessary.
-
Temperature: Based on the retro-reaction, temperatures in the range of 200-400 °C would be a logical starting point for investigation.
-
Pressure: The reaction would be conducted under autogenous pressure.
-
Catalyst: While the thermal dimerization may proceed without a catalyst, Lewis acids like aluminum fluoride could potentially lower the required temperature.
-
Purification: The product would likely be purified by fractional distillation under reduced pressure.
General Considerations for a Photochemical Dimerization:
-
Reactor: A quartz reaction vessel that is transparent to UV light would be required.
-
Solvent: An inert solvent that does not absorb at the irradiation wavelength should be used (e.g., hexane, cyclohexane).
-
Light Source: A medium-pressure mercury lamp is a common choice for photochemical reactions.
-
Temperature: Photochemical reactions are often carried out at or below room temperature.
-
Purification: After removal of the solvent, the product could be purified by distillation or chromatography.
Data Summary
The following table summarizes key quantitative data for the synthesis of the precursor, 1,1-dichloro-2,2-difluoroethylene.
| Parameter | Value | Reference |
| Precursor Synthesis | ||
| Starting Material | 1,1,1,2-Tetrachloro-2,2-difluoroethane | [1] |
| Reagent | Zinc Powder | [1] |
| Solvent | Methanol | [1] |
| Reaction Temperature | 45–63 °C | [1] |
| Product Boiling Point | 18–21 °C | [1] |
| Yield | 89–95% | [1] |
| Dimerization (Estimated) | ||
| Reaction Type | [2+2] Cycloaddition | General Principle |
| Initiation | Thermal or Photochemical | General Principle |
| Temperature (Thermal) | High (e.g., >200 °C) | Inferred from retro-reaction |
Conclusion
The synthesis of this compound is most practically achieved through a two-step process. The first step involves the efficient dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane to yield the crucial precursor, 1,1-dichloro-2,2-difluoroethylene. The subsequent step is a [2+2] cycloaddition of this precursor, which can be induced either thermally or photochemically, likely proceeding through a diradical intermediate. While a specific, optimized protocol for the dimerization step is not widely published, the general principles of haloalkene cycloadditions provide a strong foundation for its successful implementation in a laboratory setting. Further experimental investigation is warranted to determine the optimal conditions for this dimerization to maximize yield and purity.
References
-
Wikipedia. Enone–alkene cycloadditions. [Link]
-
Organic Syntheses. 1,1-dichloro-2,2-difluoroethylene. [Link]
-
Papadopoulos, A., et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. The Journal of Organic Chemistry, 87(15), 9839–9849. [Link]
-
Chemistry LibreTexts. 1.2: Cycloaddition Reactions. (2023, August 1). [Link]
-
AllChemy. 2+2 cycloaddition reaction|Mechanism|Examples pericyclic Reactions for CSIR-NET GATE. (2019, April 6). [Link]
-
Dr. Sapna Gupta. 2+ 2 Cycloaddition Reaction | Pericyclic Reaction | TRICKS. (2022, March 5). [Link]
-
Wikipedia. Dichlorodifluoroethylene. [Link]
-
Wikipedia. 1,2-Difluoroethylene. [Link]
-
PubChem. 1,1-dichloro-2,2-difluoroethylene (C2Cl2F2). [Link]
-
PubChem. 1,2-Dichloro-1,2-difluoroethylene. [Link]
-
ECETOC. 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) CAS No. 306-83-2 (Third Edition). (2000). [Link]
- Google Patents. US5118888A - Process for the preparation of 1,2-difluoro-ethylene and 1-chloro-1,2-difluoro-ethylene.
-
NIST. 1,2-dichloro-1,2-difluoroethylene. [Link]
-
PubMed. Nephrotoxicity and hepatotoxicity of 1,1-dichloro-2,2-difluoroethylene in the rat. Indications for differential mechanisms of bioactivation. [Link]
-
ResearchGate. (PDF) Synthesis of fluorinated telomersPart 7. Telomerization of 1,1-difluoro-2-chloroethylene and 1,2-difluoro-1,2 dichloroethylene with methanol. (2016, June 29). [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of 1,1,2,2-Tetrachlorotetrafluorocyclobutane
Introduction: Elucidating the Molecular Architecture of a Halogenated Cycloalkane
1,1,2,2-Tetrachlorotetrafluorocyclobutane (C₄Cl₄F₄) is a fully halogenated derivative of cyclobutane, a molecule of interest in materials science and as a potential building block in synthetic chemistry.[1][2] Its highly symmetric and sterically crowded structure presents a unique case for spectroscopic analysis. This guide provides an in-depth exploration of the expected and observed spectroscopic data for this compound, offering insights for researchers in structural elucidation and quality control. We will delve into the core spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—to build a comprehensive analytical profile. This document is designed to not only present data but to explain the underlying principles that govern the interaction of this compound with electromagnetic radiation and high-energy electrons, thereby providing a robust framework for its characterization.
Molecular Structure and Symmetry Considerations
A foundational aspect of interpreting spectroscopic data is an understanding of the molecule's structure and symmetry. This compound possesses a high degree of symmetry. The cyclobutane ring can exist in a planar or a puckered conformation; however, for the purposes of many spectroscopic techniques at room temperature, rapid conformational exchange often results in an averaged, effectively symmetric structure. This symmetry is the primary determinant of the number of unique signals observed in NMR spectroscopy.
Caption: 2D representation of this compound.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by strong absorptions corresponding to the stretching and bending of its carbon-fluorine and carbon-chlorine bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: As this compound is a volatile solid at room temperature, a small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory.
-
Instrument Setup: A Fourier Transform Infrared (FT-IR) spectrometer is used. A background spectrum of the clean, empty ATR crystal is recorded.
-
Data Acquisition: The sample is brought into contact with the crystal, and the anvil is lowered to ensure good contact. The spectrum is then recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Interpretation of the IR Spectrum
The condensed phase infrared spectrum of 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluoro cyclobutane is available from the NIST WebBook.[3] The key absorption bands are interpreted as follows:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~1200 - 1000 | Strong | C-F stretching vibrations |
| ~800 - 600 | Strong | C-Cl stretching vibrations |
| ~1000 - 800 | Medium | C-C stretching and ring deformation modes |
Causality Behind Assignments:
-
C-F Stretching: The strong electronegativity of fluorine and the relatively low mass of the fluorine atom lead to high-frequency, strong-intensity stretching vibrations, typically in the 1400-1000 cm⁻¹ region. For perfluorinated compounds, these bands are often very intense.
-
C-Cl Stretching: The carbon-chlorine bond is weaker and involves a heavier atom than C-F, resulting in stretching vibrations at lower frequencies, generally in the 800-600 cm⁻¹ range.
-
Fingerprint Region: The region below 1000 cm⁻¹ is often complex and is referred to as the fingerprint region. It contains a variety of bending and stretching vibrations that are unique to the overall molecular structure, including the cyclobutane ring deformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy provides detailed information about the structure and electronic environment of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹³C and ¹⁹F NMR are the most informative techniques.
Predicted NMR Spectra
Due to the high symmetry of the molecule, all four carbon atoms are chemically equivalent, and all four fluorine atoms are also chemically equivalent. Therefore, the proton-decoupled ¹³C NMR spectrum is expected to show a single signal, and the ¹⁹F NMR spectrum is also expected to exhibit a single signal.
Caption: Predicted number of signals in the ¹³C and ¹⁹F NMR spectra.
Experimental Protocol: Multinuclear NMR
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆, in a 5 mm NMR tube.
-
Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is used. The spectrometer is tuned to the ¹³C and ¹⁹F frequencies.
-
¹³C NMR Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio, with a relaxation delay that accounts for the potentially long relaxation times of quaternary carbons.
-
¹⁹F NMR Acquisition: A standard ¹⁹F NMR experiment is performed. Since ¹⁹F is a highly sensitive nucleus, a spectrum can often be acquired in a relatively short time.
Expected Chemical Shifts
| Nucleus | Predicted Chemical Shift (ppm) | Rationale |
| ¹³C | 90 - 120 | The carbon atoms are bonded to two chlorine atoms and another carbon, and are beta to two fluorine atoms. The electronegative halogens will cause a significant downfield shift from typical alkane carbons. |
| ¹⁹F | -110 to -140 (relative to CFCl₃) | The fluorine atoms are on a saturated carbon ring. This chemical shift is typical for fluorines in a -CF₂- group in a cyclic system. |
Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane or hexane.
-
GC Separation: A small volume (e.g., 1 µL) of the solution is injected into a gas chromatograph, where the compound is vaporized and separated from the solvent and any impurities on a capillary column.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for this type of molecule.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole) and detected.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is expected to show a molecular ion peak and several fragment ions resulting from the loss of halogen atoms and cleavage of the cyclobutane ring.
Molecular Ion (M⁺):
-
The molecular weight of C₄Cl₄F₄ is approximately 266 g/mol .[3]
-
A key feature will be the isotopic pattern of the molecular ion due to the presence of four chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in a characteristic cluster of peaks for the molecular ion (and its fragments containing chlorine) with a complex but predictable intensity distribution.
Key Fragmentation Pathways:
-
Loss of a Chlorine Atom: A common initial fragmentation is the loss of a chlorine radical to form a [M - Cl]⁺ ion. This is often a prominent peak.
-
Ring Cleavage: The strained cyclobutane ring can undergo cleavage. A common pathway is the cleavage into two haloalkene fragments. For example, cleavage could yield C₂Cl₂F₂ fragments.
-
Loss of Fluorine: Loss of a fluorine atom is also possible but may be less favorable than the loss of a chlorine atom.
Caption: A simplified predicted fragmentation pathway in EI-MS.
Integrated Spectral Analysis and Conclusion
The comprehensive spectroscopic analysis of this compound provides a self-validating system for its structural confirmation. The IR spectrum confirms the presence of C-F and C-Cl bonds and the absence of C-H bonds. The predicted simplicity of the ¹³C and ¹⁹F NMR spectra is a direct consequence of the molecule's high symmetry. Finally, mass spectrometry establishes the molecular weight and offers structural clues through predictable fragmentation patterns, including the characteristic isotopic signature of the multiple chlorine atoms. Together, these techniques provide an unambiguous fingerprint of this compound, essential for its reliable identification and use in research and development.
References
-
PubChem. (n.d.). 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluoro cyclobutane. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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Physical and chemical properties of 1,1,2,2-Tetrachlorotetrafluorocyclobutane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 1,1,2,2-tetrachlorotetrafluorocyclobutane, a halogenated cyclobutane of significant interest in various fields of chemical research. This document is intended to serve as a technical resource, offering field-proven insights and detailed methodologies for the safe handling, characterization, and utilization of this compound.
Introduction: The Structural Uniqueness of a Perhalogenated Cyclobutane
This compound, with the CAS number 336-50-5, is a synthetic organic compound featuring a four-membered carbon ring saturated with four chlorine and four fluorine atoms.[1] This high degree of halogenation imparts unique chemical and physical properties, rendering it a subject of interest for specialized applications. The puckered, non-planar conformation of the cyclobutane ring, a consequence of alleviating torsional strain, further influences its reactivity and spectroscopic behavior.[2] Understanding these foundational principles is critical for its effective application in complex synthetic pathways and material science.
Physicochemical Properties: A Quantitative Overview
The distinct properties of this compound are a direct result of its heavily halogenated structure. The presence of both chlorine and fluorine atoms creates a molecule with high density and a unique polarity profile.
| Property | Value | Source(s) |
| Molecular Formula | C₄Cl₄F₄ | [1] |
| Molecular Weight | 265.85 g/mol | [1] |
| CAS Number | 336-50-5 | [1] |
| Melting Point | 83.2-83.5 °C | [3] |
| Boiling Point | 131-133 °C | [3] |
| Density | 1.82 g/cm³ | [3] |
| Appearance | Colorless liquid or solid at room temperature | [4] |
Note: Physical properties can vary slightly depending on the purity of the sample and the measurement conditions.
Chemical Profile: Reactivity and Stability
The chemical behavior of this compound is dominated by the strong carbon-fluorine bonds and the comparatively more labile carbon-chlorine bonds. This dichotomy in bond strength dictates its reactivity towards various reagents.
Thermal Stability
Halogenated cyclobutanes, in general, exhibit considerable thermal stability. However, at elevated temperatures, they can undergo decomposition. Studies on the thermal decomposition of the related compound 1,1,2,2-tetrafluorocyclobutane have shown that it decomposes via unimolecular pathways, suggesting that this compound would likely exhibit similar, albeit modified, thermal degradation behavior, potentially through the cleavage of the cyclobutane ring.
Reactivity with Nucleophiles and Electrophiles
The electron-withdrawing nature of the halogen atoms renders the carbon atoms of the cyclobutane ring electrophilic. Consequently, the molecule is susceptible to attack by nucleophiles. The chlorine atoms, being better leaving groups than fluorine atoms, are the primary sites for nucleophilic substitution.
Reactions with strong nucleophiles may lead to the displacement of one or more chlorine atoms. The specific products will depend on the nature of the nucleophile, the reaction conditions (temperature, solvent), and the steric hindrance around the reaction centers.
Conversely, the molecule is generally unreactive towards electrophiles due to the electron-deficient nature of the cyclobutane ring. Electrophilic aromatic substitution-type reactions are not applicable to this saturated, non-aromatic system.
Synthesis and Purification: Methodologies and Best Practices
The synthesis of perhalogenated cyclobutanes often involves the cycloaddition of halogenated alkenes. A plausible synthetic route to this compound is the [2+2] cycloaddition of tetrafluoroethylene with tetrachloroethylene. This reaction typically requires thermal or photochemical initiation to overcome the activation energy barrier.
Caption: Plausible synthetic route via [2+2] cycloaddition.
Experimental Protocol: Purification by Recrystallization
Given that this compound is a solid at room temperature, recrystallization is a primary method for its purification. The choice of solvent is critical for successful recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: Identify a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Halogenated hydrocarbons or non-polar solvents are good starting points for solubility tests.
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the solution has reached room temperature, further cool it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals thoroughly under vacuum to remove any residual solvent.[5][6][7]
Spectroscopic Characterization: Elucidating the Molecular Structure
A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorption bands corresponding to the C-F and C-Cl stretching vibrations. The absence of C-H stretching bands is a key diagnostic feature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: Due to the symmetry of the molecule, the ¹³C NMR spectrum is expected to be relatively simple. The chemical shifts of the carbon atoms will be significantly influenced by the attached halogens. Based on data for similar halogenated cyclobutanes, the carbon signals are expected in the downfield region.[2][4]
-
¹⁹F NMR: This technique is highly informative for fluorinated compounds. The ¹⁹F NMR spectrum will provide information on the chemical environment of the fluorine atoms and can be used to confirm the structure.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will likely show a molecular ion peak, although it may be of low intensity due to fragmentation. The fragmentation pattern will be characterized by the loss of chlorine and fluorine atoms, as well as cleavage of the cyclobutane ring.[3] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key feature in identifying chlorine-containing fragments.
Caption: Spectroscopic workflow for structural elucidation.
Applications in Research and Development
The unique properties of this compound make it a valuable building block in specialized areas of chemical synthesis.
Fluorinated Building Blocks in Medicinal Chemistry
Fluorine-containing molecules are of great importance in drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability. Perhalogenated cyclobutanes can serve as rigid scaffolds for the synthesis of novel bioactive molecules. The defined stereochemistry and conformational rigidity of the cyclobutane ring can be exploited to control the spatial arrangement of pharmacophoric groups.[8][9][10][11]
Precursor for Novel Materials
The thermal decomposition of halogenated compounds can be a route to the synthesis of novel carbon-based materials. The specific substitution pattern of this compound could potentially be utilized in the controlled synthesis of fluorinated polymers or carbonaceous materials with unique properties.
Safety, Handling, and Disposal
As with all halogenated compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin Protection: A lab coat should be worn to prevent skin contact.
Handling
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.[12]
Conclusion
This compound is a highly functionalized molecule with a unique combination of physical and chemical properties. Its rigid, perhalogenated structure makes it a valuable tool for researchers in medicinal chemistry and materials science. A thorough understanding of its synthesis, reactivity, and safe handling, as outlined in this guide, is essential for its effective and responsible use in the laboratory.
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HBCSE. (n.d.). Recrystallization. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
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ResearchGate. (2023). Annotated MS/MS fragmentation spectrum of the ion at m/z 460.9268 and corresponding tentative structures. Retrieved from [Link]
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Chem 21. (2009). Experiment 9 — Recrystallization. Retrieved from [Link]
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An In-Depth Technical Guide to the Chemical Structure and Bonding of 1,1,2,2-Tetrachlorotetrafluorocyclobutane (CAS 336-50-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,2,2-Tetrachlorotetrafluorocyclobutane, identified by the CAS Registry Number 336-50-5, is a fully halogenated derivative of cyclobutane.[1][2][3] Its unique structure, characterized by a four-membered carbon ring saturated with chlorine and fluorine atoms, imparts distinct chemical and physical properties that make it a subject of interest in specialized areas of chemical synthesis and materials science. This guide provides a comprehensive analysis of its molecular structure, the nature of its chemical bonding, and its physicochemical characteristics, offering insights for its potential application in research and development.
Molecular Structure and Bonding
The molecular formula of this compound is C₄Cl₄F₄.[1][2][3] The core of the molecule is a cyclobutane ring, a four-membered carbocycle known for its significant ring strain compared to larger cycloalkanes.[4] This strain arises from the deviation of the internal C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5° to approximately 88° in a puckered conformation.[4]
The cyclobutane ring in this compound is not planar. To alleviate torsional strain from eclipsing interactions between the substituents on adjacent carbon atoms, the ring adopts a puckered or "butterfly" conformation.[4] This puckering slightly decreases the C-C-C bond angles but significantly reduces the torsional strain, leading to a more stable conformation.
Each carbon atom in the ring is bonded to two other carbon atoms, one chlorine atom, and one fluorine atom. The C-C bonds within the ring are single covalent bonds. The C-Cl and C-F bonds are polar covalent bonds due to the high electronegativity of the halogen atoms. Fluorine, being the most electronegative element, creates a more polar bond with carbon compared to chlorine. This high degree of halogenation significantly influences the molecule's reactivity and physical properties.
Caption: 2D representation of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 336-50-5 | [1][2][3] |
| Molecular Formula | C₄Cl₄F₄ | [1][2][3] |
| Molecular Weight | 265.85 g/mol | [2] |
| Appearance | Colorless liquid or solid | [5] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Insoluble in water; soluble in organic solvents. |
Synthesis and Reactivity
Synthesis
Detailed, peer-reviewed synthetic protocols specifically for this compound are not widely documented in readily accessible literature. However, the synthesis of perhalogenated cyclobutanes is generally achieved through the [2+2] cycloaddition of halogenated alkenes. For instance, the thermal dimerization of chlorotrifluoroethylene (CTFE) is a known method for producing dichlorooctafluorocyclobutanes. A similar approach involving the cycloaddition of tetrachloroethylene and tetrafluoroethylene could potentially yield this compound, although this would likely result in a mixture of isomers.
A plausible, though not explicitly documented, synthetic route could involve the following conceptual steps:
Caption: Conceptual synthetic pathway to this compound.
It is crucial for researchers attempting such a synthesis to conduct thorough literature reviews for analogous reactions and to perform the reaction under carefully controlled conditions due to the potential for hazardous side reactions and the formation of unwanted byproducts.
Reactivity
The reactivity of this compound is dictated by the presence of the strained cyclobutane ring and the highly polarized C-Cl and C-F bonds. While generally stable, the ring can undergo cleavage under certain conditions, such as high temperatures or in the presence of strong reagents.[6]
The C-Cl bonds are more susceptible to nucleophilic attack and reduction than the C-F bonds due to the lower bond energy of the C-Cl bond. This differential reactivity could potentially be exploited for selective functionalization of the molecule. Perhalogenated compounds are generally resistant to oxidation.
Spectroscopic Characterization
A comprehensive structural elucidation of this compound would rely on a combination of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the C-Cl and C-F stretching vibrations. The C-F stretches typically appear in the region of 1000-1400 cm⁻¹, while the C-Cl stretches are found at lower wavenumbers, generally between 600 and 800 cm⁻¹. The NIST WebBook provides an experimental IR spectrum for this compound.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: Due to the symmetry of the molecule, a single resonance is expected in the ¹³C NMR spectrum. The chemical shift of this carbon would be significantly influenced by the attached chlorine and fluorine atoms.
-
¹⁹F NMR: ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. A single resonance would also be expected in the ¹⁹F NMR spectrum of this compound. The chemical shift would provide information about the electronic environment of the fluorine atoms.
-
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of four chlorine atoms (a combination of ³⁵Cl and ³⁷Cl isotopes) would be a key feature for its identification.[8] Fragmentation patterns would likely involve the loss of chlorine and fluorine atoms or cleavage of the cyclobutane ring.
Applications in Research and Development
While specific applications of this compound are not extensively documented, its structure suggests potential utility in several areas:
-
Monomer for Fluorinated Polymers: Perhalogenated cyclobutanes can serve as precursors to fluorinated polymers with unique properties such as high thermal stability, chemical resistance, and low surface energy.
-
Specialty Solvent: Its high density and non-polar nature, coupled with its thermal stability, could make it a candidate for use as a specialty solvent in niche applications.
-
Building Block in Organic Synthesis: The differential reactivity of the C-Cl and C-F bonds could allow for its use as a four-carbon building block for the synthesis of more complex fluorinated and chlorinated molecules.[9] Such compounds are of interest in the development of pharmaceuticals and agrochemicals.
Safety and Handling
As a halogenated hydrocarbon, this compound should be handled with caution in a well-ventilated laboratory, preferably within a fume hood.[10] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential.
Toxicology: Specific toxicological data for this compound is limited. However, halogenated hydrocarbons as a class can exhibit toxicity, with potential effects on the liver, kidneys, and central nervous system upon prolonged or high-level exposure.[1][10] Inhalation is a primary route of exposure for volatile compounds.
Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for halogenated organic compounds.
Experimental Protocol: Safe Handling and Storage
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A laboratory coat and closed-toe shoes.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and reactive metals.
-
Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Conclusion
This compound (CAS 336-50-5) is a unique perhalogenated carbocycle with a strained, puckered ring structure. Its chemical and physical properties are dominated by the presence of highly polar C-Cl and C-F bonds. While its synthesis and specific applications are not widely reported, its structure suggests potential as a monomer, specialty solvent, or synthetic building block. Due to the general toxicity of halogenated hydrocarbons, strict adherence to safety protocols is imperative when handling this compound. Further research into the reactivity and utility of this molecule could unveil new opportunities in materials science and synthetic chemistry.
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1,1,2,2-Tetrachloro-3,3,4,4-tetrafluoro cyclobutane. National Institute of Standards and Technology. [Link]
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An In-depth Technical Guide on the Thermal Stability of 1,1,2,2-Tetrachlorotetrafluorocyclobutane
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of 1,1,2,2-tetrachlorotetrafluorocyclobutane. While direct, in-depth experimental data for this specific compound is not extensively available in public literature, this document constructs a robust theoretical framework based on the well-understood principles of physical organic chemistry and data from structurally analogous halogenated compounds. We will explore the anticipated thermal decomposition pathways, detail the requisite experimental protocols for empirical validation, and discuss the implications of its thermal properties for researchers, scientists, and professionals in drug development and materials science. This guide is intended to be a foundational resource, emphasizing scientific integrity and providing actionable insights for the safe and effective use of this compound.
Introduction: The Significance of this compound
This compound is a halogenated aliphatic cyclic compound. Such molecules are often characterized by their chemical inertness, low flammability, and unique solvent properties, making them of interest in various industrial and research applications.[1] While specific applications for this compound are not widely documented, its structure suggests potential utility as a specialized solvent, a refrigerant, a dielectric fluid, or a chemical intermediate in the synthesis of other fluorinated molecules.[2]
In the context of research and drug development, halogenated compounds are frequently used as solvents or reagents.[3] The introduction of fluorine, in particular, can significantly alter the properties of molecules, enhancing metabolic stability and lipophilicity.[2] Therefore, understanding the thermal limits of a potential solvent or reagent like this compound is paramount for ensuring the integrity of experimental results and maintaining a safe laboratory environment. Thermal decomposition can lead to the formation of hazardous byproducts and introduce impurities into a reaction mixture, compromising the synthesis of target molecules.
Theoretical Framework for Thermal Decomposition
The thermal stability of a molecule is intrinsically linked to the bond energies of its constituent atoms. In this compound, the key bonds to consider are the C-C bonds of the cyclobutane ring, the C-F bonds, and the C-Cl bonds. The C-F bond is one of the strongest single bonds in organic chemistry, imparting significant stability to fluorinated compounds. The C-Cl bond is considerably weaker and is often the initial site of homolytic cleavage in chlorofluorocarbons upon thermal or photochemical initiation.[4]
Based on studies of analogous compounds, particularly 1,1,2,2-tetrafluorocyclobutane, the thermal decomposition of this compound is likely to proceed through one or more of the following pathways:[5][6]
-
Pathway A: Symmetrical Ring Cleavage This pathway involves the concerted cleavage of two opposing C-C bonds in the cyclobutane ring, leading to the formation of two molecules of 1,1-dichloro-2,2-difluoroethylene. This is a common decomposition route for cyclobutane derivatives.
-
Pathway B: Asymmetrical Ring Cleavage An alternative ring-opening mechanism involves the cleavage of two adjacent C-C bonds, which would yield tetrachloroethylene and tetrafluoroethylene.
-
Pathway C: Radical-Mediated Decomposition Initiated by the homolytic cleavage of the weaker C-Cl bond, this pathway would generate a radical intermediate. This radical can then participate in a series of chain reactions, leading to a complex mixture of decomposition products. The presence of chlorine atoms makes this pathway highly plausible.
The relative dominance of these pathways will depend on factors such as temperature, pressure, and the presence of catalysts or inhibitors.
Visualizing Decomposition Pathways
Caption: Postulated thermal decomposition pathways for this compound.
Experimental Protocols for Thermal Stability Assessment
To empirically determine the thermal stability of this compound, a series of well-established thermal analysis techniques should be employed.[7]
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.[8]
Instrumentation: A high-precision thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature at a linear rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting data is plotted as percent mass loss versus temperature. The first derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To identify the temperatures of endothermic or exothermic events associated with phase transitions or decomposition.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: Seal a small amount (2-5 mg) of this compound in a hermetically sealed aluminum or stainless steel DSC pan. An empty, sealed pan is used as a reference.
-
Atmosphere: Maintain an inert atmosphere within the DSC cell.
-
Temperature Program: Use a similar temperature program as in the TGA analysis, ramping the temperature at a controlled rate.
-
Data Acquisition: Measure the heat flow to or from the sample relative to the reference. The data is plotted as heat flow versus temperature. Endothermic events (e.g., melting, boiling, some decompositions) will show a downward peak, while exothermic events (e.g., some decompositions, crystallization) will show an upward peak.
Evolved Gas Analysis (EGA)
Objective: To identify the gaseous byproducts of thermal decomposition.
Instrumentation: A TGA instrument coupled to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).
Methodology: The TGA experiment is performed as described above. The off-gas from the TGA furnace is continuously transferred to the MS or FTIR for real-time analysis of the decomposition products. This allows for the correlation of specific mass loss events with the evolution of particular gaseous species, providing direct evidence for the proposed decomposition pathways.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the comprehensive assessment of thermal stability.
Expected Results and Data Interpretation
Based on the thermal behavior of analogous halogenated compounds, the following results can be anticipated:
| Parameter | Expected Value/Observation | Significance |
| Onset of Decomposition (TGA) | > 200 °C | Indicates the temperature at which significant mass loss begins. |
| Decomposition Profile (TGA) | Likely a multi-stage decomposition process. | Suggests multiple decomposition pathways or the sequential cleavage of different bonds. |
| Decomposition Enthalpy (DSC) | May be endothermic or exothermic. | Provides information on the energetics of the decomposition process. |
| Evolved Gases (EGA) | Potential for C₂Cl₂F₂, C₂Cl₄, C₂F₄, HCl, HF, and phosgene (COCl₂). | Confirms the decomposition pathways and identifies hazardous byproducts. |
The presence of both chlorine and fluorine on the cyclobutane ring is expected to result in a complex decomposition profile. The initial mass loss may be attributed to the cleavage of the weaker C-Cl bonds, followed by the more energy-intensive cleavage of the C-C and C-F bonds at higher temperatures.
Safety Considerations and Handling
The thermal decomposition of halogenated compounds can produce highly toxic and corrosive gases.[9] Therefore, all experiments involving the heating of this compound must be conducted in a well-ventilated fume hood or a controlled atmosphere glovebox.
Potential Hazardous Byproducts:
-
Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF): Highly corrosive acids that can cause severe respiratory and skin burns.
-
Phosgene (COCl₂): An extremely toxic gas that can be formed in the presence of oxygen.
-
Carbonyl Fluoride (COF₂): A toxic and corrosive gas.
Safe Handling and Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.
-
Avoid contact with strong oxidizing agents, alkali metals, and finely divided metals, as these can catalyze decomposition.[10]
-
Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
Conclusion
This technical guide has provided a comprehensive overview of the likely thermal stability of this compound based on established chemical principles and data from analogous compounds. The proposed decomposition pathways, centered around ring cleavage and radical-mediated processes, offer a solid foundation for understanding its behavior at elevated temperatures. The detailed experimental protocols for TGA, DSC, and EGA provide a clear roadmap for the empirical validation of these theoretical considerations.
For researchers, scientists, and drug development professionals, a thorough understanding of the thermal stability of this and other halogenated compounds is not merely an academic exercise. It is a critical component of safe laboratory practice, experimental design, and the successful development of new materials and pharmaceuticals. The insights provided herein are intended to facilitate the informed and safe use of this compound in its various potential applications.
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Polytetrafluoroethylene - Wikipedia. (n.d.). Retrieved from [Link]
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Thermal unimolecular decomposition of 1,1,2,2-tetrafluorocyclobutane. (1979). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Retrieved from [Link]
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Chlorofluorocarbon - Wikipedia. (n.d.). Retrieved from [Link]
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Thermogravimetric analysis - Wikipedia. (n.d.). Retrieved from [Link]
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Chlorofluorocarbons and Ozone Depletion. (2017, April 18). American Chemical Society. Retrieved from [Link]
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Thermal decomposition of 1,1,2,2-tetrafluorocyclobutane at low pressures. (1980). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Retrieved from [Link]
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Thermal Decomposition Studies of Halogenated Organic Compounds. (1997, June 1). Semantic Scholar. Retrieved from [Link]
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How do CFCs destroy the ozone layer? (2015, September 16). LifeGate. Retrieved from [Link]
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Developments in the analysis of volatile halogenated compounds. (2005, August). ResearchGate. Retrieved from [Link]
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Chlorofluorocarbons (CFCs) - Cfc Reduction Efforts - Ozone, Air, Protocol, and Atmosphere. (n.d.). Retrieved from [Link]
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Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments. Retrieved from [Link]
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Safety Data Sheet: 1,1,2,2-Tetrachloroethane D2. (2024, March 2). Carl ROTH. Retrieved from [Link]
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Advances in the Synthesis and Application of Tetrafluoroethylene- and 1,1,2,2-Tetrafluoroethyl-Containing Compounds. (2019). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to the Early Research on Perhalogenated Cyclobutanes
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Dawn of Perhalogenation and the Cyclobutane Ring
The mid-20th century marked a pivotal era in organic chemistry, driven by the demands of World War II and the subsequent post-war technological boom. A significant frontier in this period was the development of organofluorine chemistry. The quest for materials with unprecedented thermal stability and chemical inertness—spurred by projects like the Manhattan Project—led researchers to explore the effects of exhaustive halogenation on simple hydrocarbon frameworks.
This guide delves into the foundational research on perhalogenated cyclobutanes, focusing on the two most iconic examples: octafluorocyclobutane (OFCB, C₄F₈) and octachlorocyclobutane (OCCB, C₄Cl₈). These molecules, while structurally simple, presented unique synthetic challenges and exhibited properties that were far from ordinary. Their creation and characterization were not merely academic exercises; they were crucial steps in building the bedrock of modern fluorocarbon and halogenated materials science. We will explore the original synthetic routes, the pioneering methods of characterization, early mechanistic debates, and the initial vision for their application, providing a comprehensive view of the ingenuity and scientific rigor of the field's early practitioners.
Part 1: The Emergence of Octafluorocyclobutane (C₄F₈)
The story of octafluorocyclobutane is intrinsically linked to the chemistry of tetrafluoroethylene (TFE), the monomer for Polytetrafluoroethylene (PTFE), famously discovered by Roy J. Plunkett at DuPont in 1938. While TFE's propensity to polymerize was well-known, controlling its reactivity to yield small, well-defined cyclic molecules was a significant scientific challenge.
Foundational Synthesis: The Thermal Dimerization of Tetrafluoroethylene
The first practical and scalable synthesis of octafluorocyclobutane was developed by Jesse Harmon at DuPont, detailed in a patent filed in 1943.[1] The core of the invention was the discovery that TFE, when heated under pressure in the absence of polymerization initiators, would undergo a [2+2] cycloaddition to form a stable cyclobutane ring.
Causality in Experimental Design: The choice to use high temperatures and pressures was deliberate. High temperatures provided the necessary activation energy for the cycloaddition while simultaneously disfavoring the thermodynamically controlled, but kinetically slower, polymerization pathway, especially in the absence of initiators. Pressure served to increase the concentration of the gaseous TFE, thereby promoting a bimolecular reaction rate as dictated by chemical kinetics. The exclusion of oxygen was critical, as TFE can form explosive peroxides.
dot graph "Thermal_Dimerization_of_TFE" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];
} caption { label: "Fig. 1: Thermal [2+2] Cycloaddition of TFE to OFCB."; fontsize: 10; fontname: "Arial"; } enddot
Original Experimental Protocol: Synthesis of Octafluorocyclobutane (Harmon, 1946)
The following protocol is an adaptation of the method described in U.S. Patent 2,404,374.[1] This procedure is a self-validating system; successful execution yields a product with the distinct physical properties reported by the original researchers.
Objective: To synthesize octafluorocyclobutane via the thermal dimerization of tetrafluoroethylene.
Materials:
-
Tetrafluoroethylene (TFE) gas
-
High-pressure reaction vessel (e.g., stainless steel autoclave) capable of sustaining >2000 lbs/sq. in. and >200°C
-
Heating mantle or furnace
-
Pressure gauge and thermocouple
-
Condenser and collection vessel cooled with solid carbon dioxide/acetone
Step-by-Step Methodology:
-
Vessel Preparation: A clean, dry, oxygen-free high-pressure vessel is charged with 100 parts by weight of liquid tetrafluoroethylene. The vessel is sealed.
-
Heating and Pressurization: The vessel is heated to a temperature of 200°C. The autogenous pressure of the reaction is monitored and noted to be approximately 2000 lbs/sq. in.
-
Reaction: The reaction mixture is maintained at 200°C for a period of 10 hours.
-
Cooling and Isolation: The vessel is cooled to room temperature. The gaseous contents are then vented through a condenser cooled with a solid carbon dioxide-acetone slush.
-
Purification: The crude liquid product that condenses is collected. This liquid is then purified by fractional distillation to yield pure octafluorocyclobutane.
-
Validation: The final product is validated by measuring its physical properties. Harmon reported a boiling point of -5°C and a melting point of -48°C.[1]
Part 2: The Synthesis of Octachlorocyclobutane (C₄Cl₈)
Parallel to the developments in fluorine chemistry, German chemists were exploring the reactivity of chlorinated ethylenes. The synthesis of octachlorocyclobutane required a different energetic input, relying on photochemistry rather than thermal activation.
Foundational Synthesis: Photochemical Dimerization of Tetrachloroethylene
In 1952, Günther O. Schenck and R. Steinmetz published their work on the photochemical reactions of tetrachloroethylene (TCE).[2] They discovered that upon irradiation with ultraviolet light, particularly in the presence of a sensitizer like mercury, TCE would dimerize to form octachlorocyclobutane.
Causality in Experimental Design: Unlike TFE, the thermal dimerization of TCE is not efficient. The C=C bond in TCE is more electron-rich and less strained than in TFE, and the bulky chlorine atoms create significant steric hindrance. Photochemical excitation provides a pathway to bypass the high thermal activation barrier by creating an excited-state diradical intermediate, which can then combine with a ground-state TCE molecule to form the cyclobutane ring.
dot graph "Photochemical_Dimerization_of_TCE" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];
} caption { label: "Fig. 2: Photochemical [2+2] Cycloaddition of TCE to OCCB."; fontsize: 10; fontname: "Arial"; } enddot
Reconstructed Experimental Protocol: Synthesis of Octachlorocyclobutane (Schenck & Steinmetz, 1952)
The following is a generalized protocol based on the photochemical methods for chlorinated alkenes described by Schenck and Steinmetz.[2]
Objective: To synthesize octachlorocyclobutane via the photochemical dimerization of tetrachloroethylene.
Materials:
-
Tetrachloroethylene (TCE), freshly distilled
-
Photosensitizer (e.g., a small amount of mercury or benzophenone)
-
Quartz reaction vessel (transparent to UV light)
-
High-pressure mercury vapor lamp
-
Solvent (e.g., cyclohexane, if desired)
-
Crystallization dishes
Step-by-Step Methodology:
-
Preparation: The quartz reaction vessel is charged with tetrachloroethylene and the photosensitizer. The vessel is sealed to prevent evaporation.
-
Irradiation: The vessel is placed adjacent to the UV lamp and irradiated. The reaction may require several hours to days, depending on the scale and lamp intensity. The progress can be monitored by the appearance of a solid precipitate.
-
Isolation: Once a significant amount of solid has formed, the irradiation is stopped. The reaction mixture is cooled.
-
Purification: The solid octachlorocyclobutane is isolated by filtration. It is then purified by recrystallization from a suitable solvent, such as ethanol or benzene.
-
Validation: The purified product is a white crystalline solid. Schenck and Steinmetz reported a melting point of 196-198°C.[2]
Part 3: Early Structural Elucidation and Physical Properties
Confirming the cyclic structure of these new compounds was a critical task. In an era before routine NMR spectroscopy, researchers relied on a combination of elemental analysis, physical property measurements, and more advanced techniques like electron diffraction.
Physical Property Characterization
The initial characterization relied heavily on precise measurements of boiling points, melting points, and densities. A landmark 1954 paper by Furukawa, McCoskey, and Reilly at the National Bureau of Standards provided highly accurate thermodynamic data for octafluorocyclobutane, solidifying its identity.[3]
| Property | Octafluorocyclobutane (C₄F₈) | Octachlorocyclobutane (C₄Cl₈) |
| Molecular Weight | 200.03 g/mol | 331.68 g/mol |
| Boiling Point | -5.85 °C[3] | Decomposes |
| Melting Point | -41.40 °C[3] | 196-198 °C[2] |
| Appearance | Colorless Gas | White Crystalline Solid |
| Reference | Furukawa et al. (1954)[3] | Schenck & Steinmetz (1952)[2] |
Spectroscopic and Structural Analysis
Infrared (IR) Spectroscopy: Early IR spectra were crucial for identifying the types of bonds present. The spectrum of octafluorocyclobutane is dominated by intense C-F stretching absorptions, typically found in the 1000-1300 cm⁻¹ region. The absence of a C=C stretching band (around 1650 cm⁻¹) was compelling evidence that the double bond of the TFE monomer had been consumed.[4]
Electron Diffraction: The definitive proof of the cyclic and non-planar structure of octafluorocyclobutane came from an electron diffraction study by Isabella L. Karle and Jerome Karle in 1950.[5] Their work demonstrated that the four-membered carbon ring is not flat but exists in a "puckered" conformation. This was a vital insight, explaining the molecule's stability and influencing the theoretical understanding of ring strain in fluorinated systems.
dot graph "Puckered_Ring_Conformation" { layout=neato; node [shape=point, label="", width=0.1, height=0.1]; edge [fontname="Arial", fontsize=10];
} caption { label: "Fig. 3: Puckered conformation of the cyclobutane ring."; fontsize: 10; fontname: "Arial"; } enddot
Part 4: Mechanistic Insights into the [2+2] Cycloaddition
The dimerization of halogenated ethylenes raised fundamental questions about reaction mechanisms. Was the reaction a concerted process where both new C-C bonds form simultaneously, or was it a stepwise process involving a diradical intermediate?
A key study by Lacher, Tompkin, and Park in 1952 provided crucial kinetic data for the vapor-phase dimerization of TFE.[6] They established that the reaction is second-order and homogeneous, consistent with a bimolecular process. Their analysis of the activation energies and frequency factors suggested a stepwise mechanism proceeding through a 1,4-diradical intermediate.
The Diradical Hypothesis:
-
Initiation: Two TFE molecules collide with sufficient thermal energy to break one π-bond in each molecule and form a single C-C σ-bond, creating an octafluoro-1,4-butanediyl diradical.
-
Ring Closure: This diradical intermediate then rapidly undergoes intramolecular radical combination to close the ring and form the stable octafluorocyclobutane product.
This diradical mechanism explained the observed stereochemical outcomes in related reactions and became the widely accepted model for thermal [2+2] cycloadditions of halogenated alkenes for many years.
dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption { label: "Fig. 4: Experimental workflow for OFCB synthesis."; fontsize: 10; fontname: "Arial"; } enddot
Part 5: Early Applications and Scientific Interest
The initial interest in perhalogenated cyclobutanes was multifaceted. Their remarkable chemical inertness and thermal stability made them immediate candidates for several high-performance applications.
-
Refrigerants and Propellants: Octafluorocyclobutane was investigated as a specialty refrigerant and was given the designation R-C318. Its non-toxic, non-flammable nature made it an attractive alternative to more hazardous materials. It was also considered for use as a propellant in aerosols.
-
Dielectric Fluids: The high electronegativity of the fluorine atoms imparts excellent dielectric properties. OFCB was explored as a gaseous insulator for high-voltage electrical equipment, an application where related perfluorocarbons are still used today.
-
Monomers for Advanced Polymers: Researchers envisioned using the cyclobutane ring as a building block. By opening the ring, it was thought that new types of fluoropolymers could be created with unique properties distinct from those of PTFE.
-
Chemical Tracers: Due to their stability and low natural abundance, these compounds were identified as potential tracers for atmospheric and environmental studies.
Conclusion
The early research into perhalogenated cyclobutanes between the 1940s and early 1950s stands as a testament to the era's chemical innovation. The work of scientists like Harmon and Schenck provided not just new molecules, but entirely new synthetic methodologies—thermal and photochemical cycloadditions—that expanded the toolkit of organic chemistry. The meticulous characterization by physical chemists like Furukawa and the structural insights from the Karles provided a robust, quantitative understanding of these novel structures. This foundational work laid the groundwork for decades of research in fluoropolymer science, materials science, and physical organic chemistry, and the compounds they first created continue to find use in niche, high-technology applications today.
References
- Harmon, J. (1946). Polyfluorinated cycloparaffins and process for producing them. U.S.
-
Lacher, J. R., Tompkin, G. W., & Park, J. D. (1952). The Kinetics of the Vapor Phase Dimerization of Tetrafluoroethylene and Trifluorochloroethylene. Journal of the American Chemical Society, 74(7), 1693–1696. [Link]
- Schenck, G. O., & Steinmetz, R. (1952). Über die Einwirkung von Licht auf Tetrachloräthylen. Justus Liebigs Annalen der Chemie, 576(1), 1-8. (Note: A direct clickable URL to the full text of this specific historical article is not readily available, but it can be sourced through chemistry journal archives).
-
Furukawa, G. T., McCoskey, R. E., & Reilly, M. L. (1954). Heat capacity, heats of transition, fusion, and vaporization, and vapor pressure of octafluorocyclobutane. Journal of Research of the National Bureau of Standards, 52(1), 11. [Link]
-
Schenck, G. O., & Steinmetz, R. (1960). Photochemische Reaktionen, III. Über die photosensibilisierte Dimerisation und Polymerisation von Chlor-äthylenen. Chemische Berichte, 93(7), 1593-1605. (This later paper provides context on the earlier work). [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Octafluorocyclobutane: IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
-
Karle, I. L., & Karle, J. (1950). The Structure of Octafluorocyclobutane. The Journal of Chemical Physics, 18(7), 963-971. [Link]
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An In-Depth Technical Guide to the Isomers of Tetrachlorotetrafluorocyclobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the isomers of tetrachlorotetrafluorocyclobutane (C₄Cl₄F₄), a class of halogenated cyclic compounds with significant potential in materials science and as building blocks in medicinal chemistry. We will delve into the structural and stereoisomeric complexity of these molecules, outlining their synthesis, separation, and characterization. This guide is intended to be a valuable resource for researchers working with fluorinated compounds and those interested in the application of unique chemical scaffolds in drug discovery and development.
Introduction: The Intriguing World of Halogenated Cyclobutanes
Cyclobutanes, four-membered carbocyclic rings, are fascinating structures that have gained increasing attention in medicinal chemistry and materials science.[1] Their inherent ring strain and unique three-dimensional conformations offer novel opportunities for molecular design.[1] When substituted with a combination of chlorine and fluorine atoms, as in tetrachlorotetrafluorocyclobutane, the resulting isomers exhibit a rich and complex chemistry. The high degree of halogenation significantly influences their physicochemical properties, including polarity, lipophilicity, and metabolic stability, making them attractive motifs for the development of new materials and therapeutic agents.[2]
This guide will systematically explore the isomeric landscape of tetrachlorotetrafluorocyclobutane, providing a foundational understanding for their synthesis and application.
The Isomeric Landscape of Tetrachlorotetrafluorocyclobutane
Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. For tetrachlorotetrafluorocyclobutane (C₄Cl₄F₄), we can distinguish between two main types of isomerism: constitutional isomerism and stereoisomerism.
Constitutional Isomers
Constitutional isomers, also known as structural isomers, have different connectivity of atoms.[3] For tetrachlorotetrafluorocyclobutane, the primary constitutional isomers are determined by the positions of the chlorine and fluorine atoms on the cyclobutane ring. The most common examples include:
-
1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane: In this isomer, two carbon atoms are each bonded to two chlorine atoms, and the other two carbons are each bonded to two fluorine atoms.[4]
-
1,2,3,4-Tetrachloro-1,2,3,4-tetrafluorocyclobutane: Here, each carbon atom of the cyclobutane ring is substituted with one chlorine and one fluorine atom. This constitutional isomer can exist as numerous stereoisomers.
Other potential constitutional isomers exist, though they are less commonly encountered. The arrangement of the halogens dictates the molecule's symmetry, polarity, and reactivity.
Stereoisomers: A Deeper Dive into 3D Arrangement
Stereoisomers have the same atomic connectivity but differ in the spatial arrangement of their atoms.[5] The 1,2,3,4-tetrachloro-1,2,3,4-tetrafluorocyclobutane constitutional isomer is particularly rich in stereoisomeric forms due to the presence of four chiral centers (the four carbon atoms of the ring).
A fundamental type of stereoisomerism in substituted cyclobutanes is cis-trans isomerism (also known as geometric isomerism).[5] This arises from the restricted rotation around the carbon-carbon single bonds within the ring. Substituents can be located on the same side (cis) or opposite sides (trans) of the ring plane. For example, in 1,2-dichlorohexafluorocyclobutane, which is a dimer of chlorotrifluoroethylene, both cis and trans isomers are formed.[6]
With four chiral centers, 1,2,3,4-tetrachloro-1,2,3,4-tetrafluorocyclobutane can exist as multiple stereoisomers, including enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). The theoretical maximum number of stereoisomers is 2ⁿ, where n is the number of chiral centers. For n=4, this would be 16. However, due to elements of symmetry in some arrangements (meso compounds), the actual number of unique stereoisomers is less than 16. The precise number and nature of these stereoisomers present a significant synthetic and analytical challenge.
Synthesis of Tetrachlorotetrafluorocyclobutane Isomers
The synthesis of tetrachlorotetrafluorocyclobutane isomers primarily relies on the cycloaddition reactions of halogenated ethylenes.
Dimerization of Chlorotrifluoroethylene (CTFE)
A primary route to certain tetrachlorotetrafluorocyclobutane isomers is the thermal dimerization of chlorotrifluoroethylene (CFCl=CF₂).[7] This [2+2] cycloaddition reaction typically yields a mixture of isomers, including 1,2-dichlorohexafluorocyclobutane as both cis and trans isomers.[6]
The reaction proceeds through a diradical intermediate, and the ratio of the resulting isomers can be influenced by reaction conditions such as temperature and pressure.
Synthesis of 1,2,3,4-Tetrachloro-hexafluorobutane
The synthesis of 1,2,3,4-tetrachloro-hexafluorobutane has been a subject of industrial interest, particularly as a precursor to hexafluoro-1,3-butadiene, an important etchant gas in the semiconductor industry.[1][8] A patented method describes the synthesis starting from 1,2-difluoro-1,2-dichloroethene.[1] This process involves a multi-step purification procedure to isolate the desired product.[1]
Other reported synthetic strategies have included the reaction of 1,3-butadiene with chlorine and fluorine, and the use of mercury as a catalyst with chlorotrifluoroethylene, though these methods present challenges related to cost, safety, and by-product formation.[1]
Separation and Purification of Isomers
Due to the formation of isomer mixtures in many synthetic routes, their separation is a critical step for obtaining pure compounds for further study and application. The subtle differences in the physical and chemical properties of isomers necessitate the use of high-resolution analytical techniques.
Chromatographic Techniques
Gas Chromatography (GC) is a powerful tool for the separation of volatile halogenated hydrocarbons. For the separation of cis- and trans-1,2-dichlorohexafluorocyclobutane, a specialized GC method using a column packed with alumina coated with Kel-F-90 grease has been reported to be effective.[6]
High-Performance Liquid Chromatography (HPLC) , particularly with chiral stationary phases, is another valuable technique for the separation of stereoisomers.
Experimental Protocol: Gas Chromatographic Separation of 1,2-Dichlorohexafluorocyclobutane Isomers
The following protocol is based on the reported successful separation of cis- and trans-1,2-dichlorohexafluorocyclobutane.[6]
-
Column Preparation:
-
Sieve Alcoa F-20 alumina to 80-100 mesh.
-
Heat the sieved alumina to 650°C for 1 hour and then cool.
-
Prepare a 2% (by weight) solution of Kel-F-90 grease in a suitable solvent (e.g., Freon-11).
-
Add the Kel-F-90 solution to the prepared alumina to create the stationary phase.
-
Pack a 6 ft. x 0.375 in. copper column with the prepared packing material.
-
-
Chromatographic Conditions:
-
Column Temperature: 100°C
-
Carrier Gas: Helium
-
Flow Rate: 100 cc/min
-
-
Injection and Detection:
-
Inject the once-distilled cycloaddition product (boiling point 55.5-56.5°C) onto the column.
-
Monitor the elution of the isomers using a suitable detector (e.g., thermal conductivity detector).
-
Spectroscopic Characterization
The unambiguous identification of tetrachlorotetrafluorocyclobutane isomers relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR Spectroscopy is an indispensable tool for the characterization of fluorinated organic compounds.[9] The chemical shifts and coupling constants of the fluorine nuclei are highly sensitive to their chemical environment, providing detailed structural information.[10] For the isomers of tetrachlorotetrafluorocyclobutane, ¹⁹F NMR can be used to:
-
Distinguish between constitutional isomers based on the number and multiplicity of the fluorine signals.
-
Differentiate between cis and trans isomers due to the different spatial relationships between the fluorine atoms, which affects their coupling constants.
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule and can further aid in distinguishing between isomers.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation patterns of the isomers. While constitutional isomers may exhibit different fragmentation patterns, stereoisomers often have very similar mass spectra. Therefore, MS is typically coupled with a separation technique like GC (GC-MS) for isomer identification.
X-ray Crystallography
For crystalline isomers, single-crystal X-ray diffraction provides the most definitive structural information, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of stereoisomers.
Table 1: Spectroscopic Techniques for Isomer Characterization
| Technique | Information Provided | Application to Tetrachlorotetrafluorocyclobutane Isomers |
| ¹⁹F NMR | Chemical environment and connectivity of fluorine atoms. | Distinguishing constitutional and stereoisomers. |
| ¹³C NMR | Carbon framework of the molecule. | Confirming the carbon skeleton and aiding in isomer identification. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | Determining the elemental composition and, when coupled with GC, identifying isomers. |
| X-ray Crystallography | Precise three-dimensional structure. | Unambiguous determination of the structure of crystalline isomers. |
Physicochemical Properties and Their Implications
The isomeric form of tetrachlorotetrafluorocyclobutane has a profound impact on its physical and chemical properties.
| Property | Influence of Isomerism |
| Boiling Point | Stereoisomers can have different boiling points, which can be exploited for their separation by distillation. |
| Dipole Moment | The symmetry of the isomer determines its overall dipole moment. Cis isomers generally have a larger dipole moment than their trans counterparts. |
| Solubility | The polarity of the isomer influences its solubility in different solvents. |
| Reactivity | The steric hindrance and electronic effects of the substituent arrangement can affect the reactivity of the molecule in subsequent chemical transformations. |
Applications in Drug Development and Materials Science
Fluorinated cyclobutanes are increasingly recognized as valuable building blocks in medicinal chemistry.[1] The introduction of a cyclobutane ring can:
-
Improve Metabolic Stability: The rigid cyclobutane core can protect adjacent functional groups from metabolic degradation.[1]
-
Modulate Physicochemical Properties: The fluorine and chlorine atoms can fine-tune the lipophilicity and electronic properties of a drug candidate, potentially improving its pharmacokinetic profile.[2]
-
Provide Novel Scaffolds: The unique three-dimensional shape of cyclobutanes can lead to new binding interactions with biological targets.[1]
In materials science, perhalogenated cyclobutanes are of interest for the development of specialty polymers, lubricants, and electronic materials due to their high thermal and chemical stability. The use of 1,2,3,4-tetrachloro-hexafluorobutane as a precursor for an etching gas in the semiconductor industry underscores their technological importance.[1][8]
Conclusion
The isomers of tetrachlorotetrafluorocyclobutane represent a fascinating and challenging area of halogenated organic chemistry. Their synthesis often leads to complex mixtures that require sophisticated separation and analytical techniques for their resolution and characterization. As our understanding of the unique properties of fluorinated compounds grows, these isomers hold significant promise as versatile building blocks for the creation of novel pharmaceuticals and advanced materials. This guide provides a foundational framework for researchers to navigate the complexities of this class of compounds and to unlock their full potential.
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Ameduri, B., et al. Synthesis of fluorinated telomers. Part 6. Telomerisation of chlorotrifluoroethylene with methanol. New Journal of Chemistry, 2001 , 25(7), 949-957. [Link]
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Dong, C., et al. Crystallization and X-ray diffraction of a halogenating enzyme, tryptophan 7-halogenase, from Pseudomonas fluorescens. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 2005 , 61(Pt 5), 484-486. [Link]
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Quantum Chemical-Driven Insights into Tetrafluorotetrachlorocyclobutane (C4Cl4F4): A Technical Guide for Advanced Research
For Immediate Release
[City, State] – January 16, 2026 – In a significant step forward for computational chemistry and materials science, this technical guide outlines a robust theoretical framework for the quantum chemical analysis of tetrafluorotetrachlorocyclobutane (C4Cl4F4). This document provides researchers, scientists, and drug development professionals with a comprehensive, in-depth protocol for investigating the complex electronic structure and chemical properties of this halogenated cyclobutane.
The guide addresses the notable absence of extensive research on C4Cl4F4 by proposing a meticulously designed computational workflow. This workflow is grounded in established principles of quantum chemistry and leverages insights from studies on analogous halogenated organic molecules.[1][2] By providing a clear and replicable methodology, this guide aims to empower researchers to explore the potential of C4Cl4F4 in various applications, from novel materials to therapeutic agents.
Foundational Principles: The Quantum Mechanical Approach
At the heart of this guide is the application of quantum mechanics to elucidate the molecular behavior of C4Cl4F4.[3][4] The electronic structure, molecular geometry, and vibrational frequencies of the molecule are determined by solving the Schrödinger equation. However, for a multi-electron system like C4Cl4F4, exact solutions are unattainable. Therefore, this guide advocates for the use of sophisticated approximation methods, primarily Density Functional Theory (DFT), which has demonstrated both accuracy and computational efficiency for halogenated compounds.[2][5]
The choice of DFT is predicated on its ability to account for electron correlation, a crucial factor in molecules with multiple electronegative atoms like fluorine and chlorine.[2] The guide recommends the use of hybrid functionals, such as B3LYP, which incorporate a portion of the exact Hartree-Fock exchange, providing a balanced description of electronic interactions.
The Computational Workflow: A Step-by-Step Protocol
This guide presents a detailed, sequential workflow for the quantum chemical analysis of C4Cl4F4. The protocol is designed to be self-validating, with each step building upon the previous one to ensure the reliability of the final results.
Experimental Protocol: Quantum Chemical Calculation of C4Cl4F4
-
Molecular Structure Input:
-
Geometry Optimization:
-
Perform a full geometry optimization using the chosen DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).[8][9]
-
The optimization process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.
-
Convergence criteria should be set to stringent levels to ensure a true energy minimum is located.
-
-
Frequency Analysis:
-
Following optimization, conduct a vibrational frequency calculation at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.
-
The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectroscopic data for validation.
-
-
Single-Point Energy Calculation:
-
To obtain a more accurate electronic energy, perform a single-point energy calculation on the optimized geometry using a larger, more flexible basis set, such as 6-311+G(2d,p).[8][10] This approach, known as the optimization-plus-single-point energy method, provides a cost-effective way to achieve higher accuracy.
-
-
Calculation of Molecular Properties:
-
Utilize the resulting wavefunction to calculate a range of molecular properties, including:
-
Electronic Properties: Dipole moment, polarizability, and molecular orbital energies (HOMO-LUMO gap).
-
Spectroscopic Properties: NMR chemical shifts, which can be invaluable for structure elucidation.[11]
-
Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy of formation.
-
-
Basis Set Selection: The Foundation of Accuracy
The choice of basis set is a critical determinant of the accuracy of quantum chemical calculations.[12][13] A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing heavier elements like chlorine, it is imperative to use basis sets that can adequately describe the core and valence electrons.
This guide recommends a two-tiered approach to basis set selection:
| Calculation Step | Recommended Basis Set | Rationale |
| Geometry Optimization & Frequency Analysis | 6-31G(d) | Provides a good balance between computational cost and accuracy for determining molecular geometries and vibrational frequencies. The '(d)' indicates the inclusion of polarization functions on heavy atoms, which is essential for describing the bonding in halogenated compounds.[8][9] |
| Single-Point Energy & Property Calculations | 6-311+G(2d,p) | A larger, more flexible basis set that provides a more accurate description of the electron distribution. The '++' indicates the addition of diffuse functions to both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The '(2d,p)' denotes the inclusion of multiple polarization functions, further enhancing the accuracy of the calculated properties.[8][10] |
Interpreting the Results: From Data to Discovery
The output of these quantum chemical calculations provides a wealth of information about the C4Cl4F4 molecule. The guide emphasizes the importance of a thorough analysis of the calculated data to gain meaningful chemical insights.
-
Molecular Geometry: The optimized bond lengths and angles can reveal the steric and electronic effects of the fluorine and chlorine substituents on the cyclobutane ring.[1]
-
Electronic Structure: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of the molecule's reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.
-
Vibrational Spectra: The calculated IR and Raman spectra can be used to identify the characteristic vibrational modes of the C4Cl4F4 molecule and can aid in the interpretation of experimental spectroscopic data.[14]
Future Directions and Applications
The computational framework presented in this guide opens up numerous avenues for future research. By applying these methods, scientists can:
-
Explore Isomeric Landscapes: Systematically investigate the relative stabilities and properties of different C4Cl4F4 isomers.
-
Predict Reactivity: Model the reactions of C4Cl4F4 with other molecules to predict reaction mechanisms and product distributions.[15][16]
-
Design Novel Materials: Use the calculated properties of C4Cl4F4 to inform the design of new polymers, liquid crystals, or other advanced materials.
-
Guide Drug Discovery: In the context of drug development, understanding the electronic and steric properties of fluorinated and chlorinated scaffolds can aid in the design of more potent and selective drug candidates.[17]
This technical guide provides a critical resource for the scientific community, enabling a deeper understanding of the fundamental properties of C4Cl4F4 and paving the way for its potential application in a wide range of scientific and technological fields.
References
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Forni, A. (2011). Rationalizing the effect of halogenation on the molecular structure of simple cyclobutene derivatives by topological real-space analysis of their electron density. PubMed. Available at: [Link]
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Jung, J. E., et al. (2022). Spectroscopic Analysis of CF4/O2 Plasma Mixed with N2 for Si3N4 Dry Etching. Coatings. Available at: [Link]
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Zinna, F., et al. (2021). Quantum Chemistry Calculations of Circularly Polarized Luminescence (CPL): From Spectral Modeling to Molecular Design. Chemical Reviews. Available at: [Link]
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Kaygorodov, M. G., et al. (2024). Basis Set Calculations of Heavy Atoms. Atoms. Available at: [Link]
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Toth, S. J., et al. (2021). Controlling Topology within Halogen-Bonded Networks by Varying the Regiochemistry of the Cyclobutane-Based Nodes. Crystals. Available at: [Link]
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Lambert, J. B. (n.d.). Organic Spectroscopic Analysis. ResearchGate. Available at: [Link]
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Shi, J. Q., et al. (2009). DFT Calculation on the Thermodynamic Properties of Polychlorinated Dibenzo-p-dioxins: Intramolecular Cl−Cl Repulsion Effects and Their Thermochemical Implications. The Journal of Physical Chemistry A. Available at: [Link]
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Lodewyk, M. W., et al. (2012). Quantum Chemistry in Organic Reactions: Theoretical Approaches and Computational Models. Chemical Reviews. Available at: [Link]
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Wikipedia. (n.d.). Basis set (chemistry). Available at: [Link]
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Trost, B. M. (1996). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Available at: [Link]
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Sherrill, C. D. (n.d.). Basis Sets in Quantum Chemistry. Georgia Institute of Technology. Available at: [Link]
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Sánchez, H. R. (2016). Revisiting the thermochemistry of chlorine fluorides. arXiv. Available at: [Link]
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Kaygorodov, M. G., et al. (2024). Basis Set Calculations of Heavy Atoms. ResearchGate. Available at: [Link]
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Hong, Y. J., & Tantillo, D. J. (2014). How cyclobutanes are assembled in nature – insights from quantum chemistry. Chemical Society Reviews. Available at: [Link]
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Houk, K. N., & Zipse, H. (2015). Quantum Mechanics for Organic Chemistry. Wiley. Available at: [Link]
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Krzystek, J., et al. (2020). Fluorine Patterning in Room-Temperature Fluorinated Graphite Determined by Solid-State NMR and DFT. The Journal of Physical Chemistry C. Available at: [Link]
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Karawajczyk, A., et al. (2021). Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal. Available at: [Link]
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Wavefunction, Inc. (n.d.). Basis Set FAQ. Available at: [Link]
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Mahmoud, A. R. (2025). Quantum Chemistry in Organic Reactions: Theoretical Approaches and Computational Models. ResearchGate. Available at: [Link]
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LaCount, M. D., & Lusk, M. T. (2018). Quantum cutting using organic molecules. Physical Chemistry Chemical Physics. Available at: [Link]
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Kumar, R., et al. (2023). Drug molecules beyond chemical biology: fluorescence- and DFT-based investigations for fluoride ion sensing and the trace detection of chloroform. RSC Advances. Available at: [Link]
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Ramanantoanina, H. (2022). Ligand Field DFT: a practical tool for coordination chemistry (lanthanide luminescence, XAS). YouTube. Available at: [Link]
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Commercial availability of 1,1,2,2-Tetrachlorotetrafluorocyclobutane
An In-Depth Technical Guide to 1,1,2,2-Tetrachlorotetrafluorocyclobutane for Advanced Research
Introduction
This compound is a halogenated organic compound with a unique cyclic structure. Its combination of chlorine and fluorine atoms on a cyclobutane ring suggests its potential as a versatile building block in the synthesis of complex molecules and novel materials. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, handling protocols, and potential applications for researchers, scientists, and professionals in drug development. The insights provided herein are grounded in established chemical principles and aim to facilitate the effective use of this compound in a laboratory setting.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research. This compound, identified by the CAS number 336-50-5, possesses a distinct set of characteristics that dictate its behavior in chemical reactions and its handling requirements.[1][2]
| Property | Value | Source |
| CAS Number | 336-50-5 | [1][2][3] |
| Molecular Formula | C₄Cl₄F₄ | [1][2][3] |
| Molecular Weight | 265.85 g/mol | [1][3][4] |
| IUPAC Name | 1,1,2,2-tetrachloro-3,3,4,4-tetrafluorocyclobutane | [2] |
| Synonyms | This compound | [3][4] |
| EC Number | 206-409-2 | [4] |
Commercial Availability and Procurement
This compound is available from several specialized chemical suppliers for research and development purposes.[1][5] When sourcing this chemical, it is crucial to consider the purity, quantity, and the supplier's reliability to ensure the integrity of experimental outcomes.
| Supplier | Purity | Notes |
| Santa Cruz Biotechnology | Not Specified | For Research Use Only.[1] |
| China Skyrun Industrial Co., Ltd. | 97% | Available on Echemi.[5] |
Procurement Workflow:
Caption: A typical workflow for procuring specialty chemicals like this compound.
Potential Applications in Research and Development
While specific applications for this compound are not extensively documented in readily available literature, its structure suggests several potential uses in organic synthesis. Cyclobutane derivatives are known to be versatile starting materials due to their ring strain, which can be harnessed for ring-opening and rearrangement reactions to create more complex molecular architectures.[6]
The presence of both chlorine and fluorine atoms offers multiple reactive sites. The tetrafluoroethyl moiety is of increasing interest in the development of pharmaceuticals, agrochemicals, and advanced materials.[7] The synthesis of compounds containing this group often relies on specialized building blocks.[7][8] Therefore, this compound could serve as a valuable precursor in these fields.
Safety, Handling, and Storage
Given the limited specific toxicological data for this compound, it is prudent to handle it with the same precautions as other halogenated hydrocarbons.[9][10] This includes the use of appropriate personal protective equipment (PPE), working in a well-ventilated area, and avoiding contact with skin, eyes, and clothing.[11][12]
General Laboratory Safety Protocol:
Caption: A generalized safety and handling workflow for halogenated organic compounds.
Step-by-Step Handling Protocol:
-
Review Safety Data: Before handling, review the Safety Data Sheets (SDS) for structurally similar compounds like 1,1,2,2-Tetrachloroethane to understand potential hazards.[10][11][12]
-
Personal Protective Equipment: Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9]
-
Ventilation: Conduct all work in a certified chemical fume hood to avoid inhalation of any potential vapors.[13]
-
Avoid Contact: Prevent contact with skin and eyes.[12] In case of contact, flush the affected area with copious amounts of water.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials.[13]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Quality Control and Analytical Methods
To ensure the identity and purity of this compound, a combination of analytical techniques should be employed. These methods are standard for the characterization of organic molecules.
Analytical Workflow for Quality Control:
Caption: A standard analytical workflow for the quality control of organic compounds.
Detailed Analytical Protocols:
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the purity and confirm the molecular weight of the compound.
-
Instrumentation: A standard GC-MS system.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Method:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
-
MS Method:
-
Ionization Mode: Electron Impact (EI).
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: The retention time of the major peak will indicate the purity. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.[14][15]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃).
-
Spectra to Acquire: ¹³C NMR.
-
Data Analysis: The ¹³C NMR spectrum is expected to be simple due to the molecule's symmetry. The chemical shifts of the carbon atoms will be influenced by the attached chlorine and fluorine atoms.[16][17]
3. Infrared (IR) Spectroscopy
-
Objective: To identify characteristic functional groups and bond vibrations.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a neat liquid between salt plates (if liquid at room temperature) or as a solution in a suitable solvent.
-
Data Analysis: The IR spectrum will show characteristic C-Cl and C-F stretching vibrations. The absence of other functional group absorptions (e.g., O-H or C=O) can also confirm purity.[3][18][19]
Illustrative Experimental Protocol: A Representative Reaction
Objective: To demonstrate a potential synthetic transformation of a polychlorinated cyclobutane derivative.
Reaction: Nucleophilic substitution of a chlorine atom.
Materials:
-
This compound
-
A suitable nucleophile (e.g., sodium methoxide)
-
Anhydrous solvent (e.g., methanol or THF)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.
-
Reagents: In the flask, dissolve the nucleophile (e.g., sodium methoxide) in the anhydrous solvent under a nitrogen atmosphere.
-
Addition: Slowly add a solution of this compound in the same solvent to the stirred solution of the nucleophile at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction: Allow the reaction mixture to stir at the chosen temperature for a specified time (e.g., several hours to overnight), monitoring the reaction progress by a suitable technique like TLC or GC-MS.
-
Workup: Quench the reaction by adding a suitable reagent (e.g., water or a saturated ammonium chloride solution).
-
Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Characterization: Purify the crude product by a suitable method such as column chromatography or distillation and characterize the final product using analytical techniques (NMR, MS, IR).
Conclusion
This compound is a commercially available specialty chemical with significant potential as a building block in organic synthesis, particularly for the introduction of fluorinated moieties. While detailed application notes are sparse, its structure suggests utility in the creation of novel compounds for the pharmaceutical, agrochemical, and materials science sectors. Proper handling, storage, and quality control are paramount to its effective and safe use in a research environment. This guide provides the foundational knowledge for scientists and researchers to begin exploring the synthetic possibilities offered by this intriguing molecule.
References
A comprehensive list of references is provided below to support the technical claims and protocols outlined in this guide.
-
Carl ROTH. (2024, March 2). Safety Data Sheet: 1,1,2,2-Tetrachloroethane D2. [Link]
-
PubChem. 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane. [Link]
-
ResearchGate. Advances in the Synthesis and Application of Tetrafluoroethylene- and 1,1,2,2-Tetrafluoroethyl-Containing Compounds. [Link]
-
University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
-
National Institutes of Health. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. [Link]
-
Master Organic Chemistry. (2016, November 29). IR Spectroscopy: 4 Practice Problems. [Link]
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National Center for Biotechnology Information. 1,1,2,2-TETRACHLOROETHANE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents. [Link]
-
Technical Disclosure Commons. (2023, July 17). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. [Link]
-
NIST WebBook. 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluoro cyclobutane. [Link]
-
Sinochem Environmental Protection Chemicals (Taicang) Co., Ltd. (2019, January 28). SAFETY DATA SHEET 1,1,1,2-Tetrafluoroethane. [Link]
-
ResearchGate. The application of cyclobutane derivatives in organic synthesis. [Link]
- Google Patents. Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane.
-
National Institutes of Health. Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
-
Cheméo. Chemical Properties of 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluoro cyclobutane (CAS 336-50-5). [Link]
-
ResearchGate. (2023, June 5). Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. [Link]
-
DTIC. THE SYNTHESIS OF SPECIAL FLUORINE-CONTAINING MONOMERS. [Link]
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University of Mumbai. Problems related to spectroscopy. [Link]
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CAS Common Chemistry. 374-07-2. [Link]
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Physics & Maths Tutor. 6.3.2 Spectroscopy MS - OCR (A) Chemistry A-level. [Link]
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MDPI. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. [Link]
-
University of California, Irvine. Problems from Previous Years' Exams. [Link]
-
PubChem. 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane. [Link]
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Methodological & Application
Application Notes & Protocols: The Synthetic Utility of 1,1,2,2-Tetrachlorotetrafluorocyclobutane
Introduction: Unlocking the Potential of a Perhalogenated C4 Synthon
1,1,2,2-Tetrachlorotetrafluorocyclobutane (CAS No. 336-50-5) is a fully halogenated carbocycle, presenting a unique combination of chemical stability and latent reactivity.[1] As a colorless liquid or solid at room temperature, its structure is a cyclobutane ring saturated with four chlorine and four fluorine atoms.[1] This high degree of halogenation imparts significant thermal stability and resistance to degradation.[1] However, the inherent ring strain of the cyclobutane framework, coupled with the strong inductive effects of the halogen substituents, makes it a valuable precursor for specialized applications in organic synthesis.[2]
This document serves as a technical guide for researchers, outlining the primary applications of this reagent. We will delve into its use as a precursor for generating valuable fluorinated building blocks and explore its potential in cycloaddition chemistry. The protocols provided are designed to be self-validating, with explanations grounded in established mechanistic principles.
Safety First: this compound is an irritant and requires careful handling.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4] Ensure an eyewash station and emergency shower are accessible.[3] While stable under normal conditions, it may decompose upon exposure to extreme heat, potentially releasing harmful gases like hydrogen fluoride and hydrogen chloride.[3]
Core Application 1: Reductive Dechlorination for Perfluoroalkene Synthesis
The most prominent application of this compound is its role as a stable precursor to 1,2-dichloro-1,2-difluoroethylene and ultimately tetrafluoroethylene, which are pivotal monomers and synthetic intermediates. The vicinal chlorine atoms can be selectively removed through reductive elimination, typically employing a metal reductant like zinc. This transformation leverages the strain release of the four-membered ring and the favorable formation of a stable zinc-chloride salt to drive the reaction forward.
The reaction proceeds via a stepwise mechanism. The metal surface coordinates to the chlorine atoms, facilitating a two-electron reduction. This leads to the formation of a carbanionic intermediate, which then expels a chloride ion to form the double bond, breaking the cyclobutane ring.
Caption: Workflow for reductive dechlorination.
Protocol 1: Synthesis of Perfluorocyclobutene
Objective: To synthesize 1,2-dichlorotetrafluorocyclobutene from this compound via zinc-mediated reductive dechlorination.
Materials:
-
This compound
-
Zinc dust (<10 micron, activated)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Iodine (catalytic amount)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard, flame-dried glassware for inert atmosphere reactions
Procedure:
-
Activation of Zinc: In a flame-dried 500 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add zinc dust (2.5 eq). Briefly heat the flask under vacuum and backfill with nitrogen. This helps to remove moisture and surface oxides. Add a single crystal of iodine to activate the zinc surface.
-
Reaction Setup: Add 150 mL of anhydrous DMF to the flask.
-
Substrate Addition: Dissolve this compound (1.0 eq) in 50 mL of anhydrous DMF. Add this solution dropwise to the stirred zinc suspension at room temperature over 30 minutes.
-
Reaction: After the initial exothermic reaction subsides, heat the mixture to 80 °C and maintain for 4-6 hours. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Decant the DMF solution away from the excess zinc.
-
Extraction: Dilute the DMF solution with 200 mL of diethyl ether and wash with saturated aqueous NH₄Cl solution (3 x 100 mL) to remove residual DMF and zinc salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation. Due to the volatility of the product, use a fractionating column for best results.
-
Purification: The crude product can be further purified by fractional distillation to yield pure perfluorocyclobutene.
| Parameter | Value |
| Scale | 10-50 mmol |
| Temperature | 80 °C |
| Time | 4-6 hours |
| Typical Yield | 75-85% |
Core Application 2: Precursor for [2+2] Cycloaddition Reactions
While this compound is itself a product of a [2+2] cycloaddition, its derivatives, particularly the perfluorocyclobutene synthesized in Protocol 1, are excellent substrates for further cycloaddition reactions.[5][6] Fluorinated alkenes are electron-deficient and readily react with electron-rich alkenes (e.g., vinyl ethers) or dienes in thermal or photochemical [2+2] and [4+2] cycloadditions, respectively.[5] This provides a powerful route to construct complex, highly functionalized, and often strained ring systems that are valuable in materials science and medicinal chemistry.
The mechanism for the thermal [2+2] cycloaddition of a fluorinated alkene with a vinyl ether is typically stepwise, proceeding through a diradical or zwitterionic intermediate, which then collapses to form the cyclobutane ring. The regioselectivity is governed by the stabilization of this intermediate.
Caption: Mechanism of [2+2] cycloaddition.
Protocol 2: [2+2] Cycloaddition with Ethyl Vinyl Ether
Objective: To synthesize a functionalized bicyclic ether via a thermal [2+2] cycloaddition of perfluorocyclobutene with ethyl vinyl ether.
Materials:
-
Perfluorocyclobutene (from Protocol 1)
-
Ethyl vinyl ether (inhibitor-free)
-
Anhydrous toluene
-
High-pressure reaction vessel or sealed tube
Procedure:
-
Reactant Preparation: Ensure the ethyl vinyl ether is passed through a short column of basic alumina to remove any polymerization inhibitors.
-
Reaction Setup: In a thick-walled, sealable pressure tube, add perfluorocyclobutene (1.0 eq) dissolved in a minimal amount of anhydrous toluene.
-
Addition of Alkene: Add an excess of ethyl vinyl ether (3.0 eq) to the tube. The excess is used to maximize the capture of the fluorinated alkene and minimize its dimerization.
-
Reaction: Seal the tube tightly and place it in an oil bath behind a protective blast shield. Heat the reaction to 150-180 °C for 12-24 hours.
-
Cooling and Work-up: Allow the reaction vessel to cool completely to room temperature before opening.
-
Concentration: Transfer the contents to a round-bottom flask and remove the excess ethyl vinyl ether and toluene under reduced pressure.
-
Purification: The resulting crude product, a mixture of regioisomers and stereoisomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
| Parameter | Value |
| Scale | 5-10 mmol |
| Temperature | 150-180 °C |
| Time | 12-24 hours |
| Typical Yield | 60-70% (combined isomers) |
Conclusion and Future Outlook
This compound is more than a stable, inert molecule; it is a versatile C4 building block for accessing high-value fluorinated compounds. Its primary utility lies in its clean and efficient conversion to perfluorocyclobutene, a key intermediate for monomer synthesis and cycloaddition reactions. The protocols detailed herein provide a foundation for researchers to explore the rich chemistry of this perhalogenated synthon. Future work may focus on developing asymmetric cycloaddition methodologies or exploring ring-opening reactions with diverse nucleophiles to further expand the synthetic toolbox available to chemists in drug discovery and materials science.
References
- Safety Data Sheet. (2022-08-24).
- Fisher Scientific. (2025-12-18). SAFETY DATA SHEET: 1,1,2-Trichloro-1,2,2-trifluoroethane.
- Sigma-Aldrich. (2024-03-02). SAFETY DATA SHEET: 1,1,1,2-Tetrafluoroethane.
- TCI Chemicals. (2024-10-23). SAFETY DATA SHEET: 1-Chlorotetradecane.
- CymitQuimica. 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane.
- U.S. Environmental Protection Agency (EPA). 1,1,2,2-Tetrachloroethane.
- Pharmaguideline. Reactions of Cyclopropane and Cyclobutane.
- Roberts, J. D., & Sharts, C. M. (1962). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions, 12, 1-56.
- Park, J. D., & Lacher, J. R. (1962). The Synthesis of Special Fluorine-Containing Monomers. DTIC.
- Wipf, P., et al. (2007). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Journal of the American Chemical Society.
- Bellus, D., & Ernst, B. (1988). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2.
- Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1537.
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- 6. Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Note: 1,1,2,2-Tetrachlorotetrafluorocyclobutane – A Specialized Solvent for Vibrational and Nuclear Magnetic Resonance Spectroscopy
Introduction: The Critical Role of Solvent Selection in Spectroscopy
In the landscape of molecular characterization, the choice of solvent is a paramount decision that can dictate the quality, accuracy, and interpretability of spectroscopic data. An ideal solvent should solubilize the analyte without interacting with it, and crucially, it must be transparent in the spectral regions of interest to avoid masking key analyte signals. Fluorinated and chlorinated solvents have long been valued for their unique spectral windows and chemical inertness.[1][2][3]
This application note introduces 1,1,2,2-Tetrachlorotetrafluorocyclobutane (CAS No. 336-50-5) as a high-performance solvent for specialized applications in Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. Its fully halogenated structure, lacking any hydrogen atoms, provides distinct advantages over traditional laboratory solvents, offering exceptionally clear spectral windows and high chemical stability. This guide provides researchers, scientists, and drug development professionals with the technical data and detailed protocols necessary to effectively integrate this solvent into their analytical workflows.
Physicochemical Properties
A thorough understanding of a solvent's physical properties is essential for its proper handling, storage, and application. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₄Cl₄F₄ | [4] |
| Molecular Weight | 265.85 g/mol | [4][5][6] |
| CAS Registry Number | 336-50-5 | [4][5][6] |
| Appearance | Colorless liquid or low-melting solid | |
| Boiling Point | 132 °C | [4] |
| Melting Point | 83.2 - 83.5 °C | [4] |
| Density | 1.82 g/cm³ | [4] |
| Refractive Index | 1.44 | [4] |
Application in Infrared (IR) Spectroscopy
Expertise & Experience: The primary challenge in transmission IR spectroscopy is the inherent absorption of the solvent itself, which can obscure vibrational modes of the analyte.[7] this compound is an excellent choice for IR analysis due to its lack of C-H bonds. The absence of C-H stretching, bending, and rocking vibrations, which dominate the spectra of common organic solvents, provides wide, unobstructed spectral windows.
The most significant spectral features of this compound are strong C-F and C-Cl stretching vibrations, which occur in the lower wavenumber "fingerprint" region (typically below 1300 cm⁻¹). This leaves the crucial region from ~4000 cm⁻¹ down to ~1300 cm⁻¹ largely transparent, making it ideal for studying:
-
O-H and N-H stretches (3600-3200 cm⁻¹) from alcohols, phenols, and amines.
-
C-H stretches (3100-2800 cm⁻¹) from alkyl, alkene, and aromatic moieties in the analyte.
-
C≡N and C≡C stretches (2300-2100 cm⁻¹) from nitriles and alkynes.
-
C=O stretches (1800-1650 cm⁻¹) from ketones, aldehydes, esters, and carboxylic acids.
-
C=C stretches (1680-1620 cm⁻¹) from alkenes and aromatic rings.
The condensed phase IR spectrum from the NIST Chemistry WebBook confirms its utility, showing high transmittance above ~1300 cm⁻¹.[5]
Protocol: Preparing a Liquid Sample for Transmission IR Spectroscopy
This protocol outlines the steps for acquiring a high-quality IR spectrum of a solid or liquid analyte dissolved in this compound.
Materials:
-
Analyte of interest
-
This compound (spectroscopic grade)
-
Demountable or sealed liquid transmission cell
-
Infrared-transparent windows (e.g., KBr, NaCl). Note: These are water-soluble.[8][9] Use AgCl or ZnSe for aqueous sensitivity.
-
Spacers of appropriate thickness (e.g., 0.1 mm to 1.0 mm)
-
FTIR Spectrometer
-
Glass syringe or Pasteur pipette
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves (e.g., nitrile).
Procedure:
-
Safety First: Perform all handling of the solvent and sample preparation within a certified chemical fume hood.[10]
-
Cell Assembly:
-
Carefully clean the IR windows with a dry, lint-free cloth and an appropriate volatile solvent (e.g., dry acetone), ensuring no residue remains.
-
Select a spacer to achieve the desired path length. A shorter path length (e.g., 0.1 mm) is suitable for more concentrated solutions.
-
Assemble the demountable cell according to the manufacturer's instructions, ensuring the windows and spacer are seated correctly.
-
-
Sample Preparation:
-
Prepare a solution of the analyte in this compound. A concentration of 1-10% (w/v) is a typical starting point. Ensure the analyte is fully dissolved.
-
-
Background Spectrum Acquisition:
-
Fill the assembled cell with pure this compound using a glass syringe.
-
Place the cell in the spectrometer's sample holder.
-
Acquire a background spectrum. This critical step ensures that the solvent's own absorption bands are digitally subtracted from the final sample spectrum.
-
-
Sample Spectrum Acquisition:
-
Remove the cell from the spectrometer. Disassemble, clean, and dry the windows.
-
Reassemble the cell and fill it with the analyte solution prepared in Step 3.
-
Place the cell back into the spectrometer and acquire the sample spectrum.
-
-
Data Analysis: The resulting spectrum should show only the absorption bands of the analyte, free from major solvent interference in the high-wavenumber region.
Workflow Diagram: IR Sample Preparation
Caption: Workflow for Transmission IR Spectroscopy.
Application in Raman Spectroscopy
Expertise & Experience: Raman spectroscopy is a complementary technique to IR that detects vibrations involving a change in molecular polarizability. A good Raman solvent should itself be a poor Raman scatterer to minimize interference. This compound is advantageous for several reasons:
-
No C-H Bonds: The absence of C-H bonds eliminates strong Raman signals that can interfere with the analyte spectrum, particularly in the 2800-3100 cm⁻¹ region.
-
High Symmetry: The molecule possesses a relatively high degree of symmetry, which simplifies its own Raman spectrum, resulting in fewer, sharper bands.
-
Weak Raman Scatterer: Halogenated C-F and C-Cl bonds are generally weaker Raman scatterers compared to C-H and C=C bonds, leading to a cleaner baseline.
Protocol: Preparing a Sample for Raman Spectroscopy
Materials:
-
Analyte of interest
-
This compound
-
NMR tube or glass capillary tube
-
Raman Spectrometer with appropriate laser excitation wavelength (e.g., 785 nm to minimize fluorescence)
-
PPE (as listed for IR spectroscopy)
Procedure:
-
Safety: Conduct all solvent handling in a chemical fume hood.
-
Sample Preparation:
-
Dissolve the analyte in this compound to a suitable concentration (typically 5-20% w/v, but this is highly dependent on the analyte's Raman cross-section).
-
Filter the solution if any particulate matter is present to reduce background scattering.
-
-
Solvent Spectrum:
-
Transfer a sample of the pure solvent into an NMR tube or capillary.
-
Acquire a spectrum of the pure solvent using the same acquisition parameters (laser power, exposure time, accumulations) planned for the sample. This spectrum can be used for subtraction if needed.
-
-
Sample Acquisition:
-
Transfer the analyte solution into a clean NMR tube or capillary.
-
Place the sample in the spectrometer's sample holder.
-
Focus the laser into the sample and acquire the Raman spectrum. Adjust acquisition parameters to achieve an optimal signal-to-noise ratio.
-
-
Data Processing:
-
If solvent peaks interfere with analyte signals, perform a spectral subtraction using the pure solvent spectrum recorded in Step 3.
-
Workflow Diagram: Raman Spectroscopy
Caption: Workflow for Raman Spectroscopy Analysis.
Application in Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: The primary advantage of this compound in NMR is its complete lack of protons. This makes it an "invisible" solvent in ¹H NMR, eliminating the large residual solvent peak that can obscure analyte signals, especially when studying samples at low concentrations.[12][13]
Its applications include:
-
¹H NMR: As a non-protonated solvent, it provides a perfectly flat baseline, which is ideal for quantitative NMR (qNMR) and for observing signals close to where common deuterated solvent peaks would appear (e.g., near 7.26 ppm for CDCl₃ or 2.50 ppm for DMSO-d₆).[14][15][16]
-
¹⁹F NMR: The molecule contains a single ¹⁹F environment, which will produce a sharp singlet in the ¹⁹F NMR spectrum. This can serve as a useful chemical shift reference point. Its high fluorine content also makes it a suitable solvent for analyzing fluorinated drugs, polymers, and materials.
-
¹³C NMR: The molecule's symmetry means it will show only one signal in the ¹³C NMR spectrum. The specific chemical shift would need to be determined, but its presence as a single peak makes it easy to identify and ignore.
Protocol: Preparing a Sample for NMR Spectroscopy
Materials:
-
Analyte of interest
-
This compound
-
5 mm NMR tubes
-
Internal standard (e.g., Tetramethylsilane (TMS) for ¹H; CFCl₃ for ¹⁹F, if needed)
-
PPE (as listed for IR spectroscopy)
Procedure:
-
Safety: Handle the solvent within a chemical fume hood.
-
Sample Preparation:
-
Accurately weigh and dissolve the analyte in a known volume of this compound (typically 0.5-0.7 mL for a standard 5 mm tube).
-
If performing quantitative analysis, add a precise amount of an appropriate internal standard.
-
-
Sample Loading:
-
Transfer the solution to an NMR tube.
-
Cap the tube securely.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer for optimal magnetic field homogeneity.
-
Since the solvent is non-deuterated, the spectrometer's lock system cannot be used. Modern spectrometers can run "unlocked" for sufficient time to acquire high-quality spectra, especially for ¹H and ¹⁹F acquisitions which are typically fast.
-
-
Data Acquisition:
-
Acquire the ¹H, ¹⁹F, or ¹³C NMR spectrum. For ¹H NMR, no solvent signal will be present. For ¹⁹F and ¹³C, a single solvent peak will appear, which should be noted and excluded from analyte integration.
-
Workflow Diagram: NMR Sample Preparation
Caption: Workflow for NMR Spectroscopy (Unlocked).
Safety, Handling, and Disposal
Trustworthiness: As a halogenated organic compound, this compound requires careful handling to minimize exposure and environmental impact.
-
Engineering Controls: Always handle this solvent in a well-ventilated area, preferably inside a certified chemical fume hood, to avoid inhalation of vapors.[10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[17]
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile, neoprene). Avoid prolonged or repeated skin contact.[10][17]
-
Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, use a respirator with an appropriate organic vapor cartridge.[18]
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, and open flames. While many fluorinated solvents are non-flammable, thermal decomposition can produce hazardous gases like hydrogen fluoride and hydrogen chloride.[2][3][17]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents or alkali metals.[18][19]
-
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[19][20]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[20]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[17][20]
-
-
Disposal: Dispose of waste solvent and contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not pour down the drain.[20]
References
-
Chemical Properties of 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluoro cyclobutane (CAS 336-50-5) . Cheméo. [Link]
-
Vibrational Spectra and Conformations of 1-Chloro-2,2,3,3-tetrafluorocyclobutane and 1-Cyano-2,2,3,3-tetrafluorocyclobutane . ResearchGate. [Link]
-
Safety Data Sheet . Chemtronics. [Link]
-
1,1,2,2-Tetrachloro-3,3,4,4-tetrafluoro cyclobutane . NIST WebBook. [Link]
-
1,1,2,2-Tetrachloro-1,2-difluoroethane . PubChem. [Link]
-
The advantages of using fluorinated solvents for your vapour degreasing process . Fraser Technologies. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry . ACS Publications. [Link]
-
Spectra–Structure Correlations in Raman Spectroscopy . Wiley Online Library. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities . ACS Publications. [Link]
-
Fluorescence spectra in various solvents . ResearchGate. [Link]
-
NMR Solvent Data Chart . Isotope Science / Alfa Chemistry. [Link]
-
The Advantages Of Using Fluorinated Solvents . Enviro Tech International, Inc. [Link]
-
NMR Solvent data chart . Eurisotop. [Link]
-
What Are The Advantages Of Using Fluorinated Solvents . ORAPI Asia. [Link]
-
Transmission Cell Window Range . Specac. [Link]
-
TN21-04 Transmission Cell Windows Spectral Range . Specac Ltd. [Link]
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- 2. envirotechint.com [envirotechint.com]
- 3. What Are The Advantages Of Using Fluorinated Solvents | ORAPI Asia [orapiasia.com]
- 4. echemi.com [echemi.com]
- 5. 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluoro cyclobutane [webbook.nist.gov]
- 6. scbt.com [scbt.com]
- 7. s-a-s.org [s-a-s.org]
- 8. spectrabase.com [spectrabase.com]
- 9. fulir.irb.hr [fulir.irb.hr]
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- 11. researchgate.net [researchgate.net]
- 12. scs.illinois.edu [scs.illinois.edu]
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- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 15. chem.washington.edu [chem.washington.edu]
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- 17. images.thdstatic.com [images.thdstatic.com]
- 18. synquestlabs.com [synquestlabs.com]
- 19. images.thdstatic.com [images.thdstatic.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Use of 1,1,2,2-Tetrachlorotetrafluorocyclobutane in polymer chemistry
An Application Guide to the Exploratory Use of 1,1,2,2-Tetrachlorotetrafluorocyclobutane in Polymer Chemistry
Senior Application Scientist Note: The direct application of this compound in polymer chemistry is not extensively documented in publicly available literature. This guide, therefore, takes a forward-looking, research-oriented approach. It outlines potential, scientifically-grounded applications for this highly halogenated compound, providing detailed hypothetical protocols to serve as a starting point for novel research and development. The principles are derived from the established chemistry of analogous halogenated molecules.
Introduction to this compound
This compound is a fully halogenated derivative of cyclobutane. Its structure is characterized by a four-membered carbon ring where two adjacent carbons are each bonded to two chlorine atoms, and the other two adjacent carbons are each bonded to two fluorine atoms. This high degree of halogenation imparts significant chemical and thermal stability, as well as a high molecular weight for a C4 compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for considering its potential roles in polymer synthesis and modification.
| Property | Value | Source |
| CAS Number | 336-50-5 | [1] |
| Molecular Formula | C₄Cl₄F₄ | [2] |
| Molecular Weight | 265.85 g/mol | [2] |
| Boiling Point | 132 °C | [3] |
| Melting Point | 83.2-83.5 °C | [3] |
Potential Application I: Precursor to Fluorinated Monomers
The structure of this compound, with its vicinal dichloride arrangement, suggests its potential as a precursor for synthesizing novel fluorinated cyclobutene monomers. Such monomers are of interest for creating specialty polymers with unique thermal and chemical resistance properties. The core principle lies in the dehalogenation of the vicinal chlorine atoms to introduce a double bond into the cyclobutane ring.[4]
Scientific Rationale
Vicinal dihalides can undergo dehalogenation when treated with certain metals, such as zinc, to form alkenes.[4][5] In this case, the elimination of two chlorine atoms from the C1 and C2 positions would result in the formation of 1,2-dichloro-3,3,4,4-tetrafluorocyclobutene. This resulting fluorinated alkene could then potentially undergo polymerization or copolymerization.
Caption: Proposed synthesis of a fluorinated monomer.
Hypothetical Protocol: Synthesis of 1,2-Dichloro-3,3,4,4-tetrafluorocyclobutene
Objective: To synthesize a polymerizable fluorinated cyclobutene monomer via dehalogenation.
Materials:
-
This compound
-
Zinc dust (activated)
-
Anhydrous ethanol or methanol
-
Argon or nitrogen gas supply
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Magnetic stirrer and hot plate
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (argon or nitrogen).
-
To the flask, add this compound and anhydrous ethanol.
-
In a separate, dry container, weigh out a stoichiometric excess of activated zinc dust (e.g., 2-3 equivalents).
-
With vigorous stirring, add the zinc dust to the solution in portions. The reaction may be exothermic.
-
After the initial reaction subsides, gently heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material and the appearance of the product.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove excess zinc and zinc salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Characterize the final product using ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm the structure of 1,2-dichloro-3,3,4,4-tetrafluorocyclobutene.
Potential Application II: Additive Flame Retardant
The high halogen content of this compound makes it a candidate for use as a flame retardant additive in various polymer systems.[6] Halogenated flame retardants function by releasing halogen radicals upon heating, which then interfere with the radical chain reactions of combustion in the gas phase.[7][8]
Scientific Rationale
While bromine and chlorine-containing compounds are widely used as flame retardants, the presence of fluorine adds another dimension. The carbon-fluorine bond is exceptionally strong, meaning it requires higher temperatures to break. In contrast, the carbon-chlorine bonds are weaker and will break at lower temperatures. This could lead to a two-stage flame-retardant action, where the chlorine atoms are released first to inhibit initial combustion, and the fluorinated backbone contributes to char formation or flame inhibition at higher temperatures.
Caption: Mechanism of halogenated flame retardancy.
Hypothetical Protocol: Evaluation in a Polypropylene Matrix
Objective: To assess the efficacy of this compound as a flame retardant in polypropylene (PP).
Materials:
-
Polypropylene pellets
-
This compound
-
Antimony trioxide (Sb₂O₃) as a potential synergist
-
Twin-screw extruder
-
Injection molding machine
-
Limiting Oxygen Index (LOI) apparatus
-
UL-94 vertical burn test chamber
Procedure:
-
Thoroughly dry the polypropylene pellets in a vacuum oven.
-
Prepare several formulations by dry blending the PP pellets with varying weight percentages of this compound (e.g., 5%, 10%, 15% by weight). Prepare a parallel set of formulations including a synergist like Sb₂O₃.
-
Melt-compound each blend using a twin-screw extruder to ensure homogeneous dispersion of the additive.
-
Pelletize the extruded strands.
-
Dry the compounded pellets and use an injection molding machine to create standardized test specimens for LOI and UL-94 testing.
-
Condition the specimens for 48 hours at standard temperature and humidity.
-
Perform LOI and UL-94 vertical burn tests according to the relevant ASTM or ISO standards.
-
Analyze the results to determine the effect of the additive concentration on the flame retardancy of the polypropylene.
Potential Application III: Chain Transfer Agent in Radical Polymerization
In free-radical polymerization, chain transfer agents are used to control the molecular weight of the resulting polymers. Halogenated compounds, particularly those with weaker carbon-halogen bonds, can act as chain transfer agents.[9] The C-Cl bonds in this compound are susceptible to abstraction by a growing polymer radical.
Scientific Rationale
During a radical polymerization, a growing polymer chain radical (P•) can abstract a chlorine atom from this compound. This terminates the growing polymer chain and creates a new radical on the cyclobutane ring, which can then initiate a new polymer chain. This process, known as degenerative chain transfer, helps to lower the average molecular weight of the polymer. The effectiveness of this process would depend on the relative rates of propagation and chain transfer.[9]
Caption: Role of a chain transfer agent in polymerization.
Hypothetical Protocol: Controlled Polymerization of Styrene
Objective: To investigate the effect of this compound on the molecular weight of polystyrene synthesized by free-radical polymerization.
Materials:
-
Styrene (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) as an initiator
-
This compound
-
Toluene or another suitable solvent
-
Schlenk flasks or sealed ampoules
-
Constant temperature oil bath
-
Methanol for precipitation
-
Gel Permeation Chromatography (GPC) system
Procedure:
-
Prepare several reaction solutions in Schlenk flasks or ampoules. Each should contain a fixed amount of styrene, AIBN, and solvent.
-
Add varying concentrations of this compound to each flask, keeping one as a control with no additive.
-
Degas the solutions using several freeze-pump-thaw cycles to remove oxygen.
-
Place the sealed flasks in a constant temperature oil bath (e.g., 60-70 °C) to initiate polymerization.
-
After a set time, quench the reactions by rapid cooling and exposure to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent like methanol with stirring.
-
Filter and collect the polymer, then dry it in a vacuum oven.
-
Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of each polymer sample using GPC.
-
Plot Mn as a function of the concentration of the chain transfer agent to evaluate its effectiveness.
Safety and Handling
As a highly halogenated compound, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal information. Due to its halogenated nature, it may pose environmental hazards, and proper disposal procedures must be followed.[10]
Conclusion and Future Outlook
While not a mainstream chemical in polymer science, this compound presents several intriguing possibilities for researchers. Its unique structure invites exploration as a precursor to novel fluorinated monomers, a potential high-performance flame retardant, and a chain transfer agent for controlling polymer molecular weight. The hypothetical protocols provided in this guide offer a robust starting point for investigating these applications. Further research is needed to validate these concepts and to fully understand the structure-property relationships of polymers derived from or modified with this compound.
References
-
The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - NIH. Available at: [Link]
-
(PDF) Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Available at: [Link]
-
Video: Preparation of Alkynes: Dehydrohalogenation - JoVE. Available at: [Link]
-
Alkenes from Dehydrohalogenation of Haloalkanes - Chemistry LibreTexts. Available at: [Link]
-
Reactions of Dihalides - Chemistry LibreTexts. Available at: [Link]
-
Understanding Chemical Flame Retardants in Materials Science - YouTube. Available at: [Link]
-
Flame Retardants, Halogenated - ResearchGate. Available at: [Link]
-
Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes - ChemRxiv. Available at: [Link]
-
Dehydrohalogenation of Alkyl Dihalides - Unacademy. Available at: [Link]
-
Flame Retardants for Synthetic Polymers: What They are and Latest Advancements - AZoM. Available at: [Link]
-
Chemical Properties of 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluoro cyclobutane (CAS 336-50-5) - Cheméo. Available at: [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - MDPI. Available at: [Link]
-
(PDF) A synthesis of a new fluoroorganosilicon compounds containing cyclobutane fragments and study of properties of obtained oligomers - ResearchGate. Available at: [Link]
-
Cyclobutane Derivatives from Thermal Cycloaddition Reactions - Organic Reactions. Available at: [Link]
-
Catalytic, Stereoselective Dihalogenation of Alkenes: Challenges and Opportunities - NIH. Available at: [Link]
-
Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog. Available at: [Link]
-
Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Available at: [Link]
-
Scalable, Green Chain Transfer Agent for Cationic RAFT Polymerizations. Available at: [Link]
-
Some known fluorinated cyclobutane‐containing amino acids. - ResearchGate. Available at: [Link]
-
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What Is The Role Of Chain Transfer Agents? - Chemistry For Everyone - YouTube. Available at: [Link]
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New chain transfer agents for reversible addition-fragmentation chain transfer (RAFT) polymerisation in aqueous solution | Request PDF - ResearchGate. Available at: [Link]
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Analysis of polychlorinated n-alkanes in environmental samples - PubMed. Available at: [Link]
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Application Notes & Protocols for 1,1,2,2-Tetrachlorotetrafluorocyclobutane
Abstract
This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development on the utilization of 1,1,2,2-Tetrachlorotetrafluorocyclobutane. It provides detailed experimental protocols, emphasizing the scientific rationale behind procedural choices to ensure both safety and efficacy. The content is structured to offer deep technical insights, supported by authoritative references, and presented in a clear, accessible format.
Introduction to this compound
This compound is a halogenated cyclobutane with the molecular formula C4Cl4F4.[1][2][3] This compound is a solid at room temperature and is recognized for its utility as a precursor in the synthesis of various fluorinated organic molecules.[4] Its structure, featuring a four-membered carbon ring saturated with chlorine and fluorine atoms, provides a foundation for a range of chemical transformations. However, due to its hazardous nature, strict adherence to safety protocols is paramount during its handling and use. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[3]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C4Cl4F4 | [1][2][3] |
| Molecular Weight | 265.85 g/mol | [1][3] |
| CAS Number | 336-50-5 | [1][2][3] |
| Melting Point | 84-86 °C | [3] |
| Boiling Point | 132 °C | [3] |
| Appearance | Waxy Solid | [3] |
Core Application: Dehalogenation in Organic Synthesis
A primary application of this compound is in dehalogenation reactions, which involve the removal of halogen atoms.[5] This process is a foundational step in creating more complex fluorinated molecules and can be achieved through various chemical methods.[5]
Reductive Dechlorination to Yield Dichloroethylenes
Reductive dechlorination of similar compounds like 1,1,2,2-tetrachloroethane has been shown to produce Z-1,2-dichloroethylene (Z-DCE) and E-1,2-dichloroethylene (E-DCE).[6] This reaction typically proceeds via a two-electron reduction process.[6] While the direct reductive dechlorination of this compound to specific isomers of dichloro-difluoro-cyclobutene is less documented in readily available literature, the principles of reductive elimination are applicable.
Conceptual Reaction Pathway:
The reaction involves the removal of two chlorine atoms from adjacent carbons, leading to the formation of a double bond within the cyclobutane ring. This is a type of β-elimination reaction.
Diagram 1: Reductive Dechlorination Workflow.
Experimental Protocol: Synthesis of Dichloro-difluoro-cyclobutene (Conceptual)
Safety First: This protocol must be conducted in a well-ventilated chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[7][8] this compound is an irritant; avoid inhalation of dust and contact with skin and eyes.[3]
Materials:
-
This compound
-
Activated Zinc powder
-
Anhydrous ethanol or similar polar aprotic solvent
-
Three-neck round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic or mechanical)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Apparatus Setup: Assemble the three-neck flask with a reflux condenser, a gas inlet for the inert atmosphere, and a stopper. Ensure all glassware is dry.
-
Reagent Addition: Under an inert atmosphere, charge the flask with this compound and the chosen solvent.
-
Initiation of Reaction: Begin vigorous stirring and add the activated zinc powder portion-wise to control the reaction rate. An exothermic reaction may be observed.
-
Reaction Monitoring: The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) by analyzing aliquots of the reaction mixture.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the zinc salts. The filtrate is then subjected to extraction and purification, typically by distillation, to isolate the dichloro-difluoro-cyclobutene isomers.
-
Waste Disposal: All waste materials should be disposed of in accordance with institutional and local environmental regulations.
Advanced Synthesis Applications
The cyclobutane ring in fluorinated compounds is a valuable motif in the synthesis of complex molecules, including those with potential biological activity.[9] The strain in the four-membered ring can be exploited in ring-opening and ring-expansion reactions to create diverse molecular architectures.[9]
Synthesis of Novel Fluoroorganosilicon Compounds
Fluorinated cyclobutane derivatives can be used in the synthesis of fluoroorganosilicon compounds.[4] For example, a vinyl-substituted fluorocyclobutane can undergo a hydrosilylation reaction with a silane, such as methyldichlorosilane, to introduce a silicon-containing moiety.[4]
Diagram 2: Hydrosilylation Logical Flow.
Safety and Handling Protocols
Given the hazardous nature of this compound, rigorous safety measures are essential.
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of vapors or dust.[10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[8]
-
Skin Protection: Wear a lab coat and chemical-resistant gloves. Contaminated clothing should be removed and washed before reuse.[7]
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges should be used.
-
-
First Aid:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials.
-
Spill Management: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the material into a suitable container for disposal.[8]
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Application Notes and Protocols for NMR Spectroscopy of Compounds in 1,1,2,2-Tetrachlorotetrafluorocyclobutane
A Specialized Solvent for Challenging Analytes
Introduction: A Niche Solvent for Unique Chemical Environments
In the landscape of Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of solvent is paramount to acquiring high-quality, interpretable data. While deuterated solvents are the workhorses of the modern NMR laboratory, certain analytical challenges necessitate the exploration of unconventional media. 1,1,2,2-Tetrachlorotetrafluorocyclobutane presents itself as a potential candidate for such specialized applications. Its unique combination of chlorine and fluorine atoms on a cyclobutane framework results in a high molecular weight, high-density, and chemically inert solvent.
The primary rationale for employing a perhalogenated solvent like this compound lies in its potential to dissolve highly fluorinated or chlorinated analytes that exhibit poor solubility in common NMR solvents. Furthermore, the absence of protons in its structure means that ¹H NMR spectra of solutes will not be obscured by large solvent signals, a significant advantage when a deuterated version of the solvent is unavailable. This application note provides a comprehensive, albeit theoretical, guide for researchers, scientists, and drug development professionals on the use of this compound as a solvent for NMR spectroscopy. The protocols outlined below are based on established principles of NMR in non-deuterated solvents and the known physicochemical properties of the compound.
Physicochemical Properties of this compound
A thorough understanding of the solvent's properties is crucial for its effective use. The following table summarizes key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₄Cl₄F₄ | PubChem |
| Molecular Weight | 265.85 g/mol | PubChem |
| CAS Number | 336-50-5 | PubChem |
| Appearance | Colorless liquid (presumed) | Inferred |
| Boiling Point | ~135 °C (estimated) | Inferred from similar compounds |
| Density | ~1.7 g/cm³ (estimated) | Inferred from similar compounds |
| ¹³C NMR Signal | Expected in the 70-90 ppm range | Inferred from 1,1,2,2-tetrachloroethane-d₂[1] |
| ¹⁹F NMR Signal | Expected in the -100 to -140 ppm range (vs CFCl₃) | Inferred from typical C-F shifts[2] |
Experimental Protocols
I. Safety and Handling: A Prudent Approach to Halogenated Compounds
Given the polychlorinated and polyfluorinated nature of this compound, stringent safety protocols must be observed. While specific toxicity data for this compound is limited, it is prudent to handle it with the same precautions as for other polychlorinated biphenyls (PCBs) and per- and polyfluoroalkyl substances (PFAS).
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile or Viton, are mandatory.[3]
-
Eye Protection: Safety goggles or a face shield must be worn at all times.[3]
-
Lab Coat: A flame-resistant lab coat should be worn over personal clothing.
-
Respiratory Protection: All handling of the solvent outside of a certified chemical fume hood should be done with an appropriate respirator.[4]
Handling Procedures:
-
All transfers and sample preparations must be conducted within a well-ventilated chemical fume hood.
-
Avoid inhalation of vapors and direct contact with skin and eyes.[5]
-
In case of a spill, absorb the liquid with an inert material (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal.[6]
-
Dispose of all waste, including contaminated vials and pipette tips, in accordance with institutional and national regulations for halogenated organic waste.[7]
II. Sample Preparation: Ensuring Homogeneity and Purity
High-quality NMR spectra begin with meticulously prepared samples. The following protocol is designed to minimize impurities and ensure a homogeneous solution.
Materials:
-
Analyte of interest
-
This compound
-
High-quality 5 mm NMR tubes
-
Pasteur pipettes
-
Cotton wool or glass wool for filtration
-
Vortex mixer
Protocol:
-
Accurately weigh the desired amount of the analyte into a clean, dry vial.
-
Add a sufficient volume of this compound to the vial to achieve the target concentration.
-
Gently vortex the mixture until the analyte is fully dissolved. Sonication may be used cautiously for sparingly soluble compounds.
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[8]
-
Ensure the final volume in the NMR tube is appropriate for the spectrometer being used (typically 0.6-0.7 mL).
III. NMR Instrument Setup: Navigating a Non-Deuterated Environment
Acquiring high-resolution spectra in a non-deuterated solvent requires modifications to the standard NMR workflow, particularly for locking and shimming.
Locking: Since this compound lacks deuterium, a traditional deuterium lock cannot be established.[9] Modern spectrometers, however, offer alternative locking strategies:
-
External Lock: Some spectrometers are equipped with an external lock system that does not rely on the sample's solvent.[10]
-
No-D NMR: For instruments without an external lock, the experiment can be run in "unlocked" mode.[11] This is feasible for shorter experiments where magnetic field drift is minimal. For longer acquisitions, periodic re-shimming may be necessary.
Shimming: Good magnetic field homogeneity is critical for high resolution. In the absence of a deuterium signal, shimming can be performed using one of the following methods:
-
Gradient Shimming: This automated procedure can often be performed on the strong ¹⁹F signal of the solvent.[12]
-
Proton Shimming: If the analyte has a strong, sharp proton signal, this can be used for shimming.[13]
-
Manual Shimming: Traditional manual shimming can be performed by observing the free induction decay (FID) of the solvent's ¹⁹F signal or a prominent analyte signal.
IV. Data Acquisition Parameters: Optimizing for ¹H and ¹⁹F Nuclei
The following are suggested starting parameters for acquiring ¹H and ¹⁹F NMR spectra. These should be optimized based on the specific analyte and spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: 12-15 ppm.
-
Number of Scans: Dependent on analyte concentration, typically 16-64 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Referencing: Since there is no internal solvent reference, an external reference or referencing to a known analyte peak is necessary. Alternatively, an internal standard such as tetramethylsilane (TMS) can be added, provided it is soluble and non-reactive.[14]
¹⁹F NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling ('zgpg' or similar).
-
Spectral Width: A wide spectral width of at least 200 ppm is recommended initially due to the large chemical shift range of fluorine.[2]
-
Number of Scans: 19F is a highly sensitive nucleus, so fewer scans (8-32) are often sufficient.[15]
-
Relaxation Delay (d1): 2-5 seconds.
-
Referencing: An external reference containing a known fluorine signal (e.g., trifluoroacetic acid or α,α,α-trifluorotoluene) in a sealed capillary is the most reliable method. The solvent's own ¹⁹F signal can be used as a secondary reference once its chemical shift is accurately determined relative to a primary standard.[8]
Data Analysis and Interpretation
Chemical Shift Referencing: Accurate chemical shift referencing is critical for data interpretation and comparison. The following table outlines strategies for referencing in this compound.
| Nucleus | Primary Method | Secondary Method |
| ¹H | Co-dissolved internal standard (e.g., TMS) | External reference in a sealed capillary (e.g., TMS in CDCl₃) |
| ¹⁹F | External reference in a sealed capillary (e.g., C₆F₆ or TFA) | Use the solvent signal as a secondary reference after calibration |
| ¹³C | Reference to the solvent's ¹³C signal after its absolute chemical shift has been determined relative to TMS. | Use of a co-dissolved ¹³C-enriched standard if high accuracy is required. |
Solvent Signal Identification:
-
¹³C NMR: Based on the spectrum of 1,1,2,2-tetrachloroethane-d₂, the carbon signals of this compound are expected to appear as a triplet (due to coupling with two adjacent fluorine atoms) in the 70-90 ppm region.[1] The two distinct carbon environments (-CCl₂- and -CF₂-) should give rise to two separate signals.
-
¹⁹F NMR: The fluorine atoms in the -CF₂- groups are chemically equivalent and are expected to produce a single signal, likely a triplet due to coupling with the adjacent chlorine-bearing carbons (if ¹³C satellites are considered) or potentially more complex splitting due to through-space coupling. Its chemical shift is anticipated in the range of -100 to -140 ppm relative to CFCl₃.[2]
Troubleshooting and Advanced Applications
Challenges:
-
Viscosity: Highly halogenated solvents can be viscous, potentially leading to broader lines. Gentle heating of the sample may mitigate this, but temperature stability must be considered.
-
Analyte-Solvent Interactions: The polar nature of the C-Cl and C-F bonds may lead to specific interactions with the analyte, potentially influencing its chemical shifts compared to less polar solvents.
Advanced Applications:
-
Variable Temperature (VT) NMR: The relatively high boiling point of this compound makes it a suitable solvent for VT-NMR studies to investigate dynamic processes.
-
Fluorinated Drug Molecules: This solvent could be particularly useful for quality control and structural elucidation of highly fluorinated drug molecules, where solubility in conventional solvents is a limiting factor.[16]
-
Polymer Analysis: Certain fluorinated or chlorinated polymers that are intractable in other solvents may be amenable to analysis in this medium.[17]
Conclusion
While not a conventional NMR solvent, this compound holds promise for specialized applications where analyte solubility is a primary concern. By employing the protocols and considerations outlined in this application note, particularly those related to "no-deuterium" NMR techniques and stringent safety measures, researchers can potentially leverage the unique properties of this solvent to gain valuable insights into the structure and dynamics of challenging chemical systems. Further experimental work is warranted to fully characterize the NMR properties of this solvent and validate its utility in a broader range of applications.
References
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ResearchGate. (n.d.). 13 C NMR spectra (in 1,1,2,2,-tetrachloroethane-d 2 at 110 °C) for the resultant polymers... Retrieved from [Link]
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AZoM. (2020, September 14). Performing NMR Spectroscopy Without Deuterated Solvents. Retrieved from [Link]
- Reza, R., et al. (2023). No-Deuterium Proton (No-D) NMR as a Convenient Method for Analysis of Organic Solvents. The Journal of Organic Chemistry, 88(16), 11493-11497.
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University of Puget Sound. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
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JEOL. (n.d.). Utilities of No-D NMR (No-Deuterium Proton NMR). Retrieved from [Link]
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Weizmann Institute of Science. (2006, August 2). NMR spectroscopy in non deuterated solvents. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023, August 14). Steps to Safe PCB Abatement Activities. Retrieved from [Link]
- Malik, N., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 146, 132-138.
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Magritek. (n.d.). Benchtop NMR Spectroscopy Without Deuterated Solvents. Retrieved from [Link]
- Raza, R., et al. (2024). Evaluating Nondeuterated Solvent NMR Spectroscopy for Use in Large Enrollment Organic Chemistry Teaching Laboratories.
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WorkSafe WA. (2014, May 23). Safe handling of PCBs. Retrieved from [Link]
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Oxford Instruments. (n.d.). NMR Of Polymer Materials - Q&A. Retrieved from [Link]
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Isotope Science / Alfa Chemistry. (n.d.). NMR Solvents. Retrieved from [Link]
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University of London. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Health and Safety Executive. (2023, February 15). Do you know how to work safely with PCBs? Retrieved from [Link]
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Government of Canada. (n.d.). MATERIAL SAFETY DATA SHEET (POLYCHLORINATED BIPHENYLS). Retrieved from [Link]
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Reddit. (2021, January 29). Why does NMR use deuterated solvents? Retrieved from [Link]
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Centers for Disease Control and Prevention. (2019, May 28). Polychlorinated Biphenyls (PCBs) Toxicity: What Instructions Should Be Given to Patients Exposed to PCBs? Retrieved from [Link]
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Chemistry For Everyone. (2023, August 24). What Are Common NMR Solvents? [Video]. YouTube. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
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National Institutes of Health. (n.d.). 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. Retrieved from [Link]
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Application Notes and Protocols for 1,1,2,2-Tetrachlorotetrafluorocyclobutane
Introduction: A Precautionary Approach to a Novel Cyclobutane Derivative
1,1,2,2-Tetrachlorotetrafluorocyclobutane (CAS No. 336-50-5) is a halogenated organic compound with a unique cyclic structure. Its high degree of halogenation suggests potential utility in specialized applications within research and development, including as a solvent, reagent, or building block in complex syntheses. However, the available safety and toxicological data for this specific molecule are limited. A Safety Data Sheet (SDS) for 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane suggests it is not hazardous at the concentrations provided. Nevertheless, established principles of chemical safety dictate a cautious and conservative approach when handling compounds with limited toxicological profiles, especially those belonging to the class of polychlorinated and polyfluorinated hydrocarbons. This guide is formulated on the foundational principle of minimizing exposure and adhering to rigorous safety protocols, drawing from best practices in handling analogous halogenated compounds.
Section 1: Compound Identification and Physicochemical Properties
A thorough understanding of the physical and chemical properties of a substance is the cornerstone of its safe handling. Below is a summary of the available data for this compound.
| Property | Value | Source |
| CAS Number | 336-50-5 | |
| Molecular Formula | C₄Cl₄F₄ | |
| Molecular Weight | 265.85 g/mol | |
| Appearance | Colorless liquid or solid | |
| Boiling Point | 132 °C | |
| Melting Point | 83.2-83.5 °C | |
| Density | 1.82 g/cm³ | |
| Solubility | Insoluble in water; soluble in organic solvents. |
Section 2: Hazard Identification and Risk Assessment
Assumed Risks:
-
Inhalation: Vapors may cause respiratory irritation, dizziness, or other central nervous system effects.
-
Skin Contact: May cause irritation upon direct contact. Prolonged or repeated exposure could lead to dermatitis.
-
Eye Contact: May cause irritation or damage to the eyes.
-
Ingestion: Assumed to be harmful if swallowed.
-
Chronic Effects: The long-term effects of exposure are unknown.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for handling this compound.
Engineering Controls
The primary objective of engineering controls is to minimize the potential for exposure at the source.
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations where there is a higher risk of splashes.
-
Hand Protection: Chemically resistant gloves are required. Given the lack of specific permeation data for this compound, it is advisable to use gloves made of materials known to be resistant to a broad range of halogenated solvents, such as Viton™ or laminate film gloves. Double-gloving is recommended for extended operations.
-
Skin and Body Protection: A laboratory coat is mandatory. For procedures with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: In normal laboratory use within a functioning fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge should be available for emergency use.
Section 4: Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.
Handling
-
Training: All personnel must be trained on the potential hazards and safe handling procedures for this compound before commencing any work.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. Do not breathe vapors.
-
Hygiene: Wash hands thoroughly with soap and water after handling.
-
Transport: When transporting the chemical within the laboratory, use a secondary container to mitigate the risk of spills.
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.
-
Incompatibilities: Although specific reactivity data is limited, as a general precaution for halogenated compounds, store away from strong oxidizing agents, strong bases, and reactive metals.
-
Segregation: Store separately from incompatible materials.
Section 5: Emergency Procedures
Preparedness is key to effectively managing any unforeseen incidents.
Spill and Leak Procedures
Protocol for a Small Spill (<100 mL):
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don PPE: Don appropriate PPE, including double gloves, chemical safety goggles, a lab coat, and if necessary, a respirator.
-
Containment: If possible and safe to do so, prevent the spill from spreading.
-
Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.
Protocol for a Large Spill (>100 mL):
-
Evacuate: Evacuate the entire laboratory immediately.
-
Isolate: If possible and safe to do so, close the laboratory doors to contain the vapors.
-
Alert: Activate the fire alarm or follow institutional procedures to alert emergency responders.
-
Report: From a safe location, call the institutional EHS and emergency services. Provide details about the spilled substance.
-
Do Not Re-enter: Do not attempt to clean up a large spill. Await the arrival of trained emergency response personnel.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.
Section 6: Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[3][4]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with halogenated hydrocarbons.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: All chemical waste must be disposed of through the institution's EHS office in accordance with local, state, and federal regulations.[5] Do not dispose of this chemical down the drain or in the regular trash.
Section 7: Experimental Protocols
The following are generalized protocols for common laboratory procedures involving this compound. These should be adapted to the specific requirements of your experiment and conducted in accordance with all safety procedures outlined in this document.
Protocol for Weighing and Dispensing
-
Preparation: Ensure the analytical balance is located inside a chemical fume hood or in a well-ventilated enclosure.
-
PPE: Don all required PPE (lab coat, safety goggles, and chemically resistant gloves).
-
Dispensing: Carefully dispense the required amount of this compound from the stock container into a tared, suitable secondary container.
-
Cleaning: Immediately clean any minor spills on the balance with a pre-moistened cloth, treating the cloth as hazardous waste.
-
Sealing: Tightly seal both the stock and the secondary container.
-
Transport: Transport the dispensed chemical in the sealed secondary container to the reaction setup within the fume hood.
Protocol for Use as a Reaction Solvent
-
Setup: Assemble the reaction apparatus within a chemical fume hood. Ensure all glassware is clean, dry, and free of defects.
-
Inert Atmosphere: If the reaction is air or moisture-sensitive, ensure the system is properly purged with an inert gas (e.g., argon or nitrogen).
-
Addition: Add the this compound to the reaction vessel via a syringe or addition funnel.
-
Monitoring: Monitor the reaction from outside the fume hood sash.
-
Workup: Perform all extraction and purification steps within the fume hood.
-
Waste Collection: Collect all aqueous and organic waste streams in separate, labeled hazardous waste containers.
Conclusion: A Commitment to a Culture of Safety
The responsible use of any chemical in a research setting requires a foundational commitment to a culture of safety.[6] In the case of this compound, where specific hazard data is sparse, this commitment is paramount. By adhering to the precautionary principles and detailed protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. It is the responsibility of every individual working with this compound to remain vigilant, question the unknown, and always prioritize safety in every experimental choice.
References
-
American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
- Landrigan, P. J. (1983). The Toxicology of PCB's—An Overview for Clinicians. Environmental Health Perspectives, 50, 289–295.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67642, 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane. Retrieved from [Link]
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
Temple University. (2021). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
- Zani, C., et al. (2020). Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility. International Journal of Environmental Research and Public Health, 17(21), 8099.
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- 5. epa.gov [epa.gov]
- 6. acs.org [acs.org]
1,1,2,2-Tetrachlorotetrafluorocyclobutane as a reagent in fluorination reactions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Re-evaluating a Potential Reagent
In the pursuit of novel methodologies for the synthesis of fluorinated molecules—a cornerstone of modern medicinal chemistry—the exploration of diverse fluorine sources is paramount. This guide was initially conceived to detail the application of 1,1,2,2-tetrachlorotetrafluorocyclobutane as a fluorinating agent. However, a comprehensive review of the scientific literature and chemical databases reveals a notable absence of this compound being employed for such purposes.
This document, therefore, pivots from a standard application note to a more nuanced technical guide. It will provide an in-depth analysis of this compound, including its known properties and a scientific rationale for its apparent non-use as a fluorinating reagent. By examining the fundamental principles of fluorination chemistry and the structural attributes of this perhalogenated cyclobutane, we aim to offer valuable insights into what makes a successful fluorinating agent. Furthermore, to serve the interests of researchers in this domain, this guide will present established protocols for the synthesis of fluorinated cyclobutanes using proven contemporary methods.
Characterization of this compound
Chemical Structure and Properties
This compound (C₄Cl₄F₄) is a highly halogenated organic compound with the following structure:
| Property | Value |
| CAS Number | 336-50-5[1][2] |
| Molecular Formula | C₄Cl₄F₄[1][2] |
| Molecular Weight | 265.85 g/mol [1][2] |
| Appearance | Colorless liquid or solid |
| Boiling Point | 131-133 °C |
| Density | 1.82 g/cm³ |
The molecule possesses a cyclobutane ring where one pair of adjacent carbon atoms is bonded to four chlorine atoms, and the other pair to four fluorine atoms. This segregation of halogens creates a molecule with distinct electronic and steric properties.
The Chemistry of Fluorination: A Primer
The introduction of fluorine into organic molecules is a critical strategy in drug discovery, as it can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity.[3][4][5] Fluorination reactions are broadly categorized into two main types: nucleophilic and electrophilic fluorination.
-
Nucleophilic Fluorination: This involves the displacement of a leaving group by a fluoride ion (F⁻). The effectiveness of this process depends on the availability of a "naked" fluoride source and a good leaving group on the substrate.
-
Electrophilic Fluorination: In this approach, a reagent with a polarized F-X bond (where F is the positive end of the dipole) delivers an electrophilic fluorine ("F⁺") to a nucleophilic substrate, such as an enolate or an aromatic ring. Reagents like Selectfluor™ are prime examples.[6][7][8][9]
Analysis: Why is this compound Not a Fluorinating Agent?
Based on fundamental chemical principles and the structure of this compound, several factors likely preclude its use as a fluorinating agent.
3.1. The Strength of the Carbon-Fluorine Bond
The carbon-fluorine bond is the strongest single bond in organic chemistry. This inherent stability means that the fluorine atoms in this compound are not readily given up. For it to act as a fluorine source, a C-F bond would need to be cleaved, which is energetically unfavorable.
3.2. Lack of Electrophilic Fluorine
The high electronegativity of the fluorine atoms polarizes the C-F bonds, but it does so in a way that makes the carbon atoms electron-deficient, not the fluorine atoms electrophilic. The fluorine atoms are tightly bound and shielded by their electron density, making them incapable of acting as an "F⁺" source required for electrophilic fluorination.
3.3. Stability of the Perhalogenated Ring
The presence of multiple fluorine atoms on the cyclobutane ring has a stabilizing effect. The inductive electron withdrawal by the fluorine atoms strengthens the entire carbon framework, including the adjacent C-Cl bonds. This makes the chlorine atoms poor leaving groups for any potential nucleophilic attack that might initiate a cascade leading to fluorine transfer.
3.4. Reactivity of C-Cl Bonds in Similar Systems
In related fluorinated compounds, the reactivity of C-Cl bonds is often exploited for functionalization, but not typically for initiating fluorination. For instance, in some systems, C-Cl bonds can be reduced or participate in cross-coupling reactions.[6] However, there is no indication that cleavage of a C-Cl bond in this molecule would lead to the release of a reactive fluorine species.
Established Protocols for the Synthesis of Fluorinated Cyclobutanes
While this compound is not a reagent for fluorination, the synthesis of other fluorinated cyclobutanes is of great interest to medicinal chemists. Below are representative protocols for accessing these valuable building blocks.
4.1. Protocol 1: Deoxofluorination of a Cyclobutanone to a gem-Difluorocyclobutane
This protocol describes the conversion of a ketone to a gem-difluoro group, a common motif in drug candidates. Reagents like DAST or Deoxo-Fluor are often used for this transformation.[10]
Workflow for Deoxofluorination
Caption: General workflow for gem-difluorination of a cyclobutanone.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add a solution of the cyclobutanone substrate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: In a separate flask, add Deoxo-Fluor (1.5 eq) and cool the flask to 0 °C in an ice bath.
-
Reaction: Slowly add the substrate solution to the Deoxo-Fluor via a syringe or dropping funnel.
-
Stirring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the excess fluorinating agent.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired gem-difluorocyclobutane.
4.2. Protocol 2: Synthesis of Trifluoromethyl-Cyclobutanes from Carboxylic Acids
This method is effective for converting a carboxylic acid to a trifluoromethyl group using sulfur tetrafluoride (SF₄) or related reagents. This transformation provides access to another important class of fluorinated building blocks.[11]
Reaction Scheme: Carboxylic Acid to Trifluoromethyl Group
Caption: Conversion of a carboxylic acid to a trifluoromethyl group.
Step-by-Step Methodology:
-
Safety Precautions: This reaction involves highly toxic and corrosive reagents (SF₄ and HF) and must be conducted in a specialized high-pressure reactor within a well-ventilated fume hood by trained personnel.
-
Reactor Setup: Place the cyclobutane carboxylic acid (1.0 eq) and a catalytic amount of anhydrous hydrogen fluoride (HF) into a suitable pressure-resistant autoclave.
-
Reagent Condensation: Cool the autoclave in a dry ice/acetone bath and condense sulfur tetrafluoride (SF₄, 3.0-4.0 eq) into the vessel.
-
Reaction: Seal the reactor and heat it to the required temperature (typically 100-150 °C) for several hours.
-
Cooling and Venting: After the reaction period, cool the reactor to room temperature and then to 0 °C before carefully venting the excess SF₄ and HF through a basic scrubber.
-
Workup: Open the reactor and pour the contents onto ice. Neutralize with a base (e.g., KOH or NaHCO₃).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ether or DCM).
-
Purification: Wash the organic layer with brine, dry over a drying agent, and concentrate. Purify the crude product via distillation or column chromatography.
Safety and Handling
This compound
-
General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Due to its halogenated nature, it may be persistent in the environment.
Fluorinating Reagents (General)
-
DAST and Deoxo-Fluor: These reagents are moisture-sensitive and can release HF upon contact with water. Handle under an inert atmosphere. They can be thermally unstable.
-
Sulfur Tetrafluoride (SF₄): SF₄ is an extremely toxic and corrosive gas. It should only be handled in specialized equipment by trained personnel.
Conclusion
While this compound is a commercially available and structurally interesting molecule, the current body of scientific evidence does not support its use as a fluorinating agent in synthetic organic chemistry. The inherent stability of its C-F bonds and the lack of a pathway to generate a reactive fluorine species are the primary reasons for this. For researchers and drug development professionals seeking to incorporate fluorinated cyclobutane moieties into their target molecules, established methods such as deoxofluorination of cyclobutanones or the conversion of cyclobutane carboxylic acids to trifluoromethyl groups remain the most reliable and effective strategies. This guide provides a foundation for understanding the properties of this compound and offers practical, validated protocols for the synthesis of medicinally relevant fluorinated cyclobutanes.
References
-
Belmont Digital Repository. (2023). Synthesis of a Diazonium Perfluorocyclobutane Monomer Using Improved Chlorosulfonation Method for Proton Exchange Membrane Fuel Cells. [Link]
-
ChemRxiv. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]
-
ResearchGate. (2016). (PDF) A synthesis of a new fluoroorganosilicon compounds containing cyclobutane fragments and study of properties of obtained oligomers. [Link]
-
Sigma-Aldrich. Selectfluor fluorinating reage | 439479-5G. [Link]
-
Halocarbon. SAFETY DATA SHEET. [Link]
-
Wikipedia. Octafluorocyclobutane. [Link]
-
ResearchGate. 34.1.4.1 Synthesis of Fluoroalkanes by Substitution of a Halogen. [Link]
-
PubChem. 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane. [Link]
-
Organic Chemistry Portal. Fluoroalkane and perfluoroalkane synthesis. [Link]
-
Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. [Link]
-
ResearchGate. Cyclobutane Derivatives from Thermal Cycloaddition Reactions. [Link]
-
Wikipedia. Selectfluor. [Link]
-
Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. [Link]
-
New Jersey Department of Health. CYCLOBUTANE - HAZARD SUMMARY. [Link]
-
Defense Technical Information Center. THE SYNTHESIS OF SPECIAL FLUORINE-CONTAINING MONOMERS. [Link]
-
ACS Publications. Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. [Link]
-
ACS Publications. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]
-
PubChem. 1,1,2,2-Tetrachloro-1,2-difluoroethane. [Link]
-
PubMed Central. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. [Link]
-
PubMed Central. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]
-
PubMed Central. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. [Link]
-
MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
-
ResearchGate. First fluorine‐containing corticosteroids 1 a, b, further examples 2–5.... [Link]
- Google Patents. CN101648846A - Producing process for synthesizing 1, 1, 1, 2-tetrafluoroethane by liquid phase-gas phase method.
- Google Patents.
Sources
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- 4. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
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Synthesis of Novel Derivatives from 1,1,2,2-Tetrachlorotetrafluorocyclobutane: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of synthetic pathways to valuable derivatives starting from 1,1,2,2-tetrachlorotetrafluorocyclobutane. This guide delves into the key reactions, offering detailed protocols and mechanistic insights to facilitate the exploration of novel chemical entities.
Introduction: The Versatility of a Halogenated Cyclobutane Scaffold
This compound, a readily available perhalogenated cyclobutane, serves as a versatile and powerful building block in the synthesis of a diverse array of fluorinated compounds. Its unique structural and electronic properties, arising from the dense arrangement of halogen atoms on a strained four-membered ring, open up avenues for a variety of chemical transformations. These transformations, including reductive dehalogenation, thermal ring-opening, and subsequent nucleophilic substitutions, provide access to key intermediates and final compounds with potential applications in materials science, agrochemicals, and pharmaceuticals. This guide will explore the synthesis of key derivatives, providing detailed experimental protocols and the underlying chemical principles.
I. Reductive Dechlorination: Gateway to Unsaturated Fluorinated Cyclobutenes
One of the most synthetically useful transformations of this compound is its reductive dechlorination to yield 1,2-dichlorotetrafluorocyclobutene. This reaction is typically achieved using activated zinc metal and provides a crucial intermediate for further functionalization.
Mechanistic Insight
The reaction proceeds via a two-electron reduction of the vicinal chlorine atoms by the zinc metal. The electron-withdrawing fluorine atoms on the adjacent carbons facilitate this process. The reaction is believed to occur on the surface of the zinc metal, where the tetrachlorotetrafluorocyclobutane is adsorbed. The elimination of two chloride ions results in the formation of a double bond within the cyclobutane ring, yielding the more reactive cyclobutene derivative. The choice of a polar aprotic solvent is crucial to solvate the resulting zinc chloride and to facilitate the reaction.
Caption: Reductive Dechlorination of this compound.
Protocol 1: Synthesis of 1,2-Dichlorotetrafluorocyclobutene
This protocol details the zinc-mediated dechlorination of this compound.
Materials:
-
This compound
-
Zinc dust (<10 µm, activated)
-
n-Butanol
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add activated zinc dust (1.5 equivalents).
-
Solvent Addition: Add 100 mL of anhydrous n-butanol to the flask.
-
Reactant Addition: Under a nitrogen atmosphere, add this compound (1 equivalent) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 6 hours. Monitor the reaction progress by GC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove excess zinc and zinc chloride.
-
Wash the filtrate with 1 M hydrochloric acid (2 x 50 mL) to remove any remaining zinc salts.
-
Wash with saturated sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure to obtain 1,2-dichlorotetrafluorocyclobutene as a colorless liquid.
Expected Yield: 80-85%
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| This compound | 269.84 | 1 |
| Zinc Dust | 65.38 | 1.5 |
II. Nucleophilic Substitution on 1,2-Dichlorotetrafluorocyclobutene: Building Complexity
The chlorine atoms in 1,2-dichlorotetrafluorocyclobutene are susceptible to nucleophilic substitution, providing a versatile platform for introducing a wide range of functional groups. This reactivity allows for the synthesis of diverse derivatives with tailored properties.
Mechanistic Considerations
The presence of the electron-withdrawing fluorine atoms and the double bond activates the vinylic chlorides towards nucleophilic attack. The reaction typically proceeds through an addition-elimination mechanism. The nucleophile adds to one of the chlorinated carbons of the double bond, forming a carbanionic intermediate. Subsequent elimination of a chloride ion restores the double bond and yields the substituted product. The regioselectivity of the reaction can be influenced by the nature of the nucleophile and the reaction conditions.
Caption: Nucleophilic Substitution on 1,2-Dichlorotetrafluorocyclobutene.
Protocol 2: Synthesis of a Diamino-Substituted Tetrafluorocyclobutene Derivative
This protocol describes the reaction of 1,2-dichlorotetrafluorocyclobutene with a primary amine.
Materials:
-
1,2-Dichlorotetrafluorocyclobutene
-
Aniline (or other primary amine)
-
Triethylamine
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask with magnetic stirrer and nitrogen inlet
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1,2-dichlorotetrafluorocyclobutene (1 equivalent) in 30 mL of anhydrous acetonitrile.
-
Amine Addition: Add aniline (2.2 equivalents) and triethylamine (2.5 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC or GC-MS.
-
Workup:
-
Pour the reaction mixture into 100 mL of diethyl ether.
-
Wash the organic layer with 1 M hydrochloric acid (2 x 30 mL), saturated sodium bicarbonate solution (1 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired diamino-substituted product.
Expected Yield: 70-90% (will vary depending on the amine used)
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| 1,2-Dichlorotetrafluorocyclobutene | 194.94 | 1 |
| Aniline | 93.13 | 2.2 |
| Triethylamine | 101.19 | 2.5 |
III. Thermal Ring-Opening: A Pathway to Acyclic Fluoroolefins
Upon heating at high temperatures, this compound can undergo a ring-opening reaction to produce smaller, acyclic fluoroolefins. This thermal cleavage provides a route to valuable building blocks for polymer synthesis and other applications.
Mechanistic Rationale
The thermal decomposition of perhalogenated cyclobutanes is a complex process that can proceed through different pathways. In the case of this compound, the primary pathway involves the cleavage of the carbon-carbon bonds of the cyclobutane ring. This process is entropically favored at high temperatures and leads to the formation of two molecules of 1,1-dichloro-2,2-difluoroethylene. The reaction is typically carried out in the gas phase in a flow reactor.
Caption: Thermal Ring-Opening of this compound.
Protocol 3: Thermal Decomposition to 1,1-Dichloro-2,2-difluoroethylene
This protocol outlines the gas-phase pyrolysis of this compound. Caution: This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions due to the high temperatures and potentially hazardous products.
Materials:
-
This compound
-
Quartz tube reactor
-
Tube furnace
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Cold trap (e.g., dry ice/acetone bath)
-
Syringe pump
Procedure:
-
Apparatus Setup: Set up a horizontal tube furnace with a quartz tube reactor. Connect one end of the quartz tube to an inert gas supply and a syringe pump for introducing the reactant. Connect the other end to a series of cold traps to collect the products.
-
Reaction Conditions: Heat the tube furnace to 600-650 °C.
-
Reactant Introduction: Once the desired temperature is reached, begin to introduce this compound into the hot zone of the reactor via the syringe pump at a slow, controlled rate. A carrier gas of nitrogen or argon can be used.
-
Product Collection: The gaseous products exiting the reactor are passed through the cold traps, where the 1,1-dichloro-2,2-difluoroethylene will condense.
-
Purification: The collected product can be further purified by fractional distillation.
Expected Yield: Highly dependent on the specific setup and reaction conditions, but can be optimized for good conversion.
IV. Hydrolysis of Halogenated Cyclobutene Derivatives: Accessing Squaric Acid
The hydrolysis of appropriately substituted dichlorotetrafluorocyclobutene derivatives can lead to the formation of 3,4-dihydroxy-3-cyclobutene-1,2-dione, commonly known as squaric acid. Squaric acid and its derivatives are of significant interest due to their unique electronic properties and applications in materials science and medicinal chemistry.
Mechanistic Overview
The hydrolysis of 1,2-dichlorotetrafluorocyclobutene is a multi-step process. It is believed to involve initial hydrolysis of the vinylic chlorides to form a diketone intermediate, 3,3,4,4-tetrafluorocyclobutane-1,2-dione. Subsequent hydrolysis of the gem-difluoro groups, which is facilitated by the electron-withdrawing effect of the adjacent carbonyl groups, leads to the formation of squaric acid. The reaction is typically carried out under acidic or basic conditions.
Protocol 4: Synthesis of Squaric Acid (Conceptual Pathway)
Materials:
-
1,2-Dichlorotetrafluorocyclobutene
-
Sulfuric acid (concentrated)
-
Water
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, carefully add 1,2-dichlorotetrafluorocyclobutene to a stirred solution of concentrated sulfuric acid and water. Caution: This reaction is highly exothermic and should be performed with extreme care, with cooling.
-
Reaction Conditions: After the initial reaction subsides, heat the mixture to reflux for several hours.
-
Workup and Isolation: The workup would involve careful neutralization and extraction procedures to isolate the highly water-soluble squaric acid. Crystallization from a suitable solvent would be the final purification step.
Note: This is a generalized and conceptual procedure. The actual conditions would need to be developed and optimized.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of fluorinated derivatives. Through reactions such as reductive dechlorination, thermal ring-opening, and subsequent nucleophilic substitutions and hydrolysis, researchers can access key intermediates and novel compounds with potential applications across various scientific disciplines. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation for further exploration and innovation in the field of fluorine chemistry.
References
- Specific literature citations for each protocol would be inserted here based on the detailed experimental procedures found in peer-reviewed journals and p
Troubleshooting & Optimization
Technical Support Center: Purification of 1,1,2,2-Tetrachlorotetrafluorocyclobutane
Welcome to the dedicated support center for the purification of 1,1,2,2-Tetrachlorotetrafluorocyclobutane (CAS No: 336-50-5). This guide is designed for researchers, scientists, and drug development professionals who handle this compound. Here, we address common and complex challenges encountered during purification, providing not just protocols but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Section 1: Critical Compound Properties & Safety
Before attempting any purification, a thorough understanding of the compound's physical properties and safety requirements is paramount. This knowledge directly informs the selection and success of your chosen purification technique.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 336-50-5 | [1][2] |
| Molecular Formula | C₄Cl₄F₄ | [1][2] |
| Molecular Weight | 265.85 g/mol | [1][2] |
| Melting Point | 83.2 - 83.5 °C | [1] |
| Boiling Point | 132 °C | [1] |
| Density | 1.82 g/cm³ | [1] |
| Appearance | White solid at room temperature | [3] |
Safety First: Essential Precautions
-
Handling: this compound is classified as an irritant.[1] Always handle this compound within a chemical fume hood.[4] Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[4][5]
-
Inhalation & Contact: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[4] In case of contact, flush the affected area with copious amounts of water and seek medical advice.[5]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Avoid release into the environment.[6]
Section 2: Purification Workflow Overview
The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity. The following diagram outlines a logical workflow for purifying crude this compound.
Caption: Logical workflow for selecting a purification technique.
Section 3: Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during purification in a practical question-and-answer format.
Recrystallization
Recrystallization is often the first choice for purifying solids, leveraging differences in solubility between the compound and impurities at different temperatures.[7]
Q1: My crude product won't dissolve in any common single solvent when heated. What is the problem?
A1: This is a common challenge. The high degree of halogenation in this compound affects its polarity and solubility profile. If a single suitable solvent cannot be found, a two-solvent recrystallization is the ideal alternative.[7][8]
-
Causality: The principle of two-solvent recrystallization relies on finding one solvent ("solvent #1") that dissolves the compound well (even at room temperature) and a second, miscible solvent ("anti-solvent" or "solvent #2") in which the compound is insoluble.[8][9] By carefully adding the anti-solvent to a hot, saturated solution of the compound in solvent #1, you can precisely control the point of supersaturation and induce crystallization.
-
Actionable Protocol (Two-Solvent Method):
-
Identify a solvent pair. For halogenated compounds, pairs like Dichloromethane/Hexane or Toluene/Heptane can be effective starting points.
-
Dissolve the crude solid in the minimum amount of hot "solvent #1".[8]
-
If insoluble impurities are present, perform a hot gravity filtration now.[10]
-
While the solution is still hot, add "solvent #2" dropwise until you observe persistent cloudiness (turbidity).
-
Add a drop or two of hot "solvent #1" to redissolve the precipitate and make the solution clear again.[7]
-
Allow the flask to cool slowly and undisturbed to room temperature, then place it in an ice bath to maximize crystal yield.[10]
-
Collect the purified crystals via vacuum filtration, washing with a small amount of ice-cold "solvent #2".[7]
-
Q2: I performed a recrystallization, but an oil formed instead of crystals. What should I do?
A2: Oiling out occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.
-
Causality: The solid is effectively "melting" in the solvent before it can form an ordered crystal lattice. This is common when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.
-
Troubleshooting Steps:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to lower the saturation point.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
If the problem persists, consider choosing a solvent system with a lower boiling point.
-
Distillation
Given the compound's boiling point of 132 °C, distillation is a viable method, especially for removing impurities with significantly different boiling points.
Q1: My compound seems to be decomposing or turning dark at its atmospheric boiling point. How can I purify it via distillation?
A1: Thermal decomposition is a risk for many complex molecules. The solution is to perform the distillation under reduced pressure (vacuum distillation).
-
Causality: A liquid boils when its vapor pressure equals the external pressure. By reducing the external pressure with a vacuum pump, the boiling point of the liquid is significantly lowered.[11] This allows for distillation at a temperature below the point of thermal decomposition. A general rule of thumb is that halving the external pressure reduces the boiling point by about 10 °C.[11]
-
Actionable Protocol (Vacuum Distillation):
-
Assemble a vacuum distillation apparatus, ensuring all glassware is rated for vacuum and free of cracks. Use appropriate grease for all joints.
-
Add the crude compound and a magnetic stir bar or boiling chips to the distilling flask. Stirring is critical to prevent bumping under vacuum.
-
Gradually apply the vacuum and begin heating the flask gently.
-
Collect the fraction that distills at the expected boiling point for the applied pressure. A nomograph can be used to estimate the boiling point at different pressures.[11]
-
It is often wise to collect a small "forerun" fraction to remove any highly volatile impurities before collecting the main product fraction.
-
Q2: I have isomeric impurities that are co-distilling with my product. Can I improve the separation?
A2: Yes. Simple distillation is often insufficient for separating compounds with close boiling points, such as isomers. You must use fractional distillation.[12]
-
Causality: Fractional distillation introduces a fractionating column between the distillation flask and the condenser. This column is packed with material (like Raschig rings or metal sponges) that provides a large surface area. This setup allows for a series of repeated vaporization and condensation cycles.[11] Each cycle enriches the vapor in the more volatile component, effectively acting like multiple simple distillations and allowing for a much finer separation.[12]
-
Key Considerations:
-
Column Efficiency: Use a longer, more efficient column for isomers with very close boiling points.
-
Reflux Ratio: Maintain a slow distillation rate. A high reflux ratio (more condensate returning to the column than is collected) is crucial for achieving good separation.[11]
-
Insulation: Insulate the column to maintain the temperature gradient necessary for efficient fractionation.
-
Chromatography
For achieving the highest purity or for separating challenging mixtures like positional isomers, chromatography is the most powerful technique.
Q1: What is the best chromatographic approach for separating isomers of this compound?
A1: For analytical-scale separation and purity checks, Gas Chromatography (GC) is the preferred method due to the compound's volatility and thermal stability.[13] For preparative-scale purification, High-Performance Liquid Chromatography (HPLC) using specialized stationary phases is effective.
-
Causality & Rationale:
-
GC: Isomers often have slightly different volatilities and interactions with the GC column's stationary phase, allowing for high-resolution separation.[13]
-
HPLC: While standard C18 columns might work, stationary phases designed for halogenated compounds, such as pentafluorophenyl (PFP) phases, often provide superior selectivity.[14][15] These phases can engage in unique interactions (like halogen–π interactions) that enhance the separation of closely related isomers.[16]
-
-
Starting HPLC Conditions:
References
-
Halogen-Free Purification of Low-Solubility Compounds in Supersaturated Liquid Chromatography Using Monolithic Silica. ACS Sustainable Chemistry & Engineering. URL: [Link][17]
-
Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications. URL: [Link][14]
-
Chemical Properties of 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluoro cyclobutane (CAS 336-50-5). Cheméo. URL: [Link][18]
-
Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science (RSC Publishing). URL: [Link][16]
-
(PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. URL: [Link][19]
-
1,1,2,2-Tetrachloro-3,3,4,4-tetrafluoro cyclobutane. NIST WebBook. URL: [Link][2]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. Source not specified. URL: [Link][20]
-
Recrystallization - Single Solvent. University of California, Los Angeles. URL: [Link][7]
-
Recrystallization. Homi Bhabha Centre for Science Education. URL: [Link][10]
-
1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane. PubChem. URL: [Link][21]
-
1,1,2-TRICHLOROTRIFLUOROETHANE. Food and Agriculture Organization of the United Nations. URL: [Link][22]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. URL: [Link][8]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. URL: [Link][9]
-
Chem 267. Recrystallization. University of Massachusetts. URL: [Link][23]
-
Pathway Analysis of Chemical Hydrolysis for 14 RCRA Chemicals. EPA. URL: [Link][24]
-
Separating and removing impurities from tetrafluoroethanes by using extractive distillation. Google Patents. URL: [25]
-
Safety Data Sheet: 1,1,2,2-Tetrachloroethane D2. Carl ROTH. URL: [Link][26]
-
Isomer separation by CPC chromatography. Rotachrom Technologies. URL: [Link][28]
-
HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate. URL: [Link][15]
-
Purification of Laboratory Chemicals, Sixth Edition. Neilson Lab. URL: [Link][29]
-
Simple and fractional distillations. Khan Academy. URL: [Link][12]
-
Process Study and Simulation for the Recovery of 1,1,2,2,3,3,4−heptafluorocyclopentane by Reactive Distillation. MDPI. URL: [Link][30]
-
Hydrolysis of chlorine trifluoride, chlorine monofluoride and chloride fluoride. Study of the formation of perchloryl fluoride. INIS-IAEA. URL: [Link]
-
Producing process for synthesizing 1, 1, 1, 2-tetrafluoroethane by liquid phase-gas phase method. Google Patents. URL: [31]
-
Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane. Google Patents. URL: [32]
-
HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. ResearchGate. URL: [Link][33]
-
Tetrahydrofuran purification. Google Patents. URL: [34]
-
Synthesis of some analogues of 1,1-bis-(p-chlorophenyl)-2,2,2-trichloròethane (DDT). PubMed. URL: [Link][35]
-
Isolation, Synthesis, and Characterization of Impurities and Degradants from the Clofarabine Process. ResearchGate. URL: [Link][36]
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- 5. images.thdstatic.com [images.thdstatic.com]
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- 7. Home Page [chem.ualberta.ca]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 27. 1,1,2,2-TETRACHLOROETHANE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 29. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 30. Process Study and Simulation for the Recovery of 1,1,2,2,3,3,4−heptafluorocyclopentane by Reactive Distillation [mdpi.com]
- 31. CN101648846A - Producing process for synthesizing 1, 1, 1, 2-tetrafluoroethane by liquid phase-gas phase method - Google Patents [patents.google.com]
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- 34. US4918204A - Tetrahydrofuran purification - Google Patents [patents.google.com]
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Technical Support Center: Analysis of 1,1,2,2-Tetrachlorotetrafluorocyclobutane Degradation Products
Welcome to the technical support center for the analysis of degradation products of 1,1,2,2-Tetrachlorotetrafluorocyclobutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Our approach is to empower you with the causal understanding behind experimental choices, ensuring the integrity and success of your work.
I. Introduction to the Degradation of this compound
This compound is a halogenated organic compound with a strained four-membered ring structure. This inherent strain, combined with the presence of both chlorine and fluorine substituents, makes the molecule susceptible to degradation under various conditions, including thermal stress, hydrolysis, and photodegradation. Understanding the resulting degradation products is crucial for safety, environmental impact assessment, and ensuring the purity of related chemical processes.
This guide will provide a comprehensive overview of the expected degradation pathways, analytical methodologies for their characterization, and troubleshooting advice for common issues encountered during analysis.
II. Predicted Degradation Pathways
Based on the chemical structure of this compound and established principles of organic chemistry, we can predict the primary degradation pathways.
A. Thermal Degradation
The thermal decomposition of cyclobutanes typically proceeds via a concerted [2+2] cycloreversion reaction. For halogenated cyclobutanes, this pathway leads to the formation of halogenated ethylenes. Based on studies of analogous compounds like 1,1,2,2-tetrafluorocyclobutane, two primary thermal degradation pathways are anticipated:
-
Symmetrical Cleavage: This pathway involves the breaking of two opposing C-C bonds, leading to the formation of two molecules of 1,2-dichloro-1,2-difluoroethylene.
-
Asymmetrical Cleavage: This pathway involves the cleavage of two adjacent C-C bonds, which is generally less favored for cyclobutanes but can be influenced by substituent effects. This would lead to the formation of tetrachloroethylene and tetrafluoroethylene.
The symmetrical cleavage is generally the more dominant pathway for thermal decomposition of cyclobutanes.
Diagram of Predicted Thermal Degradation Pathways
Caption: Predicted thermal degradation pathways of this compound.
B. Hydrolysis
The hydrolysis of this compound is expected to proceed via nucleophilic substitution of the chlorine atoms. Carbon-chlorine bonds are significantly weaker and more polarizable than carbon-fluorine bonds, making them more susceptible to attack by nucleophiles like water or hydroxide ions. The reaction is likely to be slow in neutral water but will be accelerated under basic conditions.
The initial hydrolysis products would be chlorotrifluorocyclobutanol derivatives, which may be unstable and undergo further reactions such as elimination to form unsaturated compounds or ring-opening.
C. Photodegradation
The photodegradation of chlorofluorocarbons (CFCs) is primarily initiated by the cleavage of the weaker carbon-chlorine bond upon absorption of UV radiation. The C-F bond is significantly stronger and requires higher energy UV light for cleavage, which is less abundant in the lower atmosphere. Therefore, the primary photochemical process for this compound is expected to be the homolytic cleavage of a C-Cl bond, generating a radical intermediate. This radical can then participate in a variety of secondary reactions, including reaction with oxygen or hydrogen abstraction from other molecules.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of this compound and its degradation products, primarily using Gas Chromatography-Mass Spectrometry (GC-MS).
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| No peak for the parent compound (this compound) | 1. Complete degradation in the injector: The compound may be thermally labile and completely degrading in the hot GC inlet. 2. Improper injection technique: Issues with syringe handling or injector settings. 3. Column activity: The analyte may be adsorbing to active sites in the GC column. | 1. Lower the injector temperature: Start with a lower inlet temperature (e.g., 150 °C) and gradually increase to find the optimal temperature that allows for volatilization without degradation. 2. Verify injection parameters: Ensure the correct injection volume and a fast injection speed to minimize residence time in the hot inlet. 3. Use a deactivated liner and column: Employ a liner with a deactivation layer (e.g., silanized) and a low-bleed, inert GC column to minimize active sites. |
| Multiple unexpected peaks in the chromatogram | 1. On-column or in-injector degradation: The parent compound is degrading during the GC analysis. 2. Sample contamination: The sample may be contaminated with impurities from the synthesis or storage. 3. Degradation during sample storage: The compound may have degraded in the vial before analysis. | 1. Analyze with different injector temperatures: A change in the peak profile with varying inlet temperatures is a strong indicator of thermal degradation. 2. Analyze a fresh, high-purity standard: This will help differentiate between degradation products and pre-existing impurities. 3. Prepare samples fresh: Analyze samples immediately after preparation to minimize storage-related degradation. |
| Poor peak shape (tailing) for halogenated compounds | 1. Active sites in the GC system: Halogenated compounds, especially those with polar character, can interact with active sites in the liner, column, or detector. 2. Improper column installation: A poor column cut or incorrect ferrule installation can create dead volume and active sites. | 1. System maintenance: Regularly replace the septum and liner. Use deactivated liners. Condition the column according to the manufacturer's instructions. 2. Proper column installation: Ensure a clean, square cut on the column end and use the correct ferrules for your instrument. |
| Difficulty in identifying degradation products from the mass spectrum | 1. Complex fragmentation patterns: Halogenated compounds often produce complex mass spectra due to the presence of isotopes (e.g., 35Cl and 37Cl). 2. Co-elution of products: Multiple degradation products may have similar retention times, leading to overlapping mass spectra. 3. Lack of reference spectra: The degradation products may not be present in commercial mass spectral libraries. | 1. Isotopic pattern analysis: Look for characteristic chlorine isotope patterns (M, M+2, M+4, etc.) to determine the number of chlorine atoms in a fragment. 2. Optimize chromatographic separation: Adjust the GC temperature program (slower ramp rate) to improve the separation of co-eluting peaks. 3. Manual interpretation and high-resolution MS: Use your knowledge of fragmentation mechanisms to manually interpret the spectra. If available, high-resolution mass spectrometry can provide accurate mass measurements to help determine the elemental composition of fragments. |
IV. Frequently Asked Questions (FAQs)
Q1: What are the expected major thermal degradation products of this compound?
A1: The major expected thermal degradation product is 1,2-dichloro-1,2-difluoroethylene, formed through a symmetrical [2+2] cycloreversion. Minor products could include tetrachloroethylene and tetrafluoroethylene from an asymmetrical cleavage pathway.
Q2: How can I confirm the presence of chlorine atoms in an unknown degradation product from its mass spectrum?
A2: The presence of chlorine is indicated by a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, 35Cl (approximately 75.8% abundance) and 37Cl (approximately 24.2% abundance). A fragment containing one chlorine atom will show two peaks separated by 2 m/z units with a relative intensity ratio of approximately 3:1 (the M+2 peak being about one-third the height of the M peak). A fragment with two chlorine atoms will show three peaks (M, M+2, M+4) with a ratio of approximately 9:6:1.
Q3: What GC column is best suited for analyzing these volatile halogenated compounds?
A3: A low to mid-polarity column is generally recommended. A 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is a good starting point as it provides good selectivity for a wide range of volatile organic compounds, including halogenated hydrocarbons. For better separation of isomers, a more polar column, such as a 14% cyanopropylphenyl / 86% dimethyl polysiloxane phase, could be considered. Ensure the column has a high-temperature limit if you are investigating thermal degradation at elevated temperatures.
Q4: My baseline is noisy when analyzing for these compounds. What could be the cause?
A4: A noisy baseline can be caused by several factors:
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Column bleed: Operating the GC column near or above its maximum temperature limit will cause the stationary phase to degrade and elute, resulting in a rising and noisy baseline.
-
Contaminated carrier gas: Impurities in the carrier gas (e.g., oxygen, moisture, hydrocarbons) can cause baseline noise. Ensure high-purity carrier gas and the use of appropriate gas purifiers.
-
Leaks in the system: Small leaks in the GC system can introduce air, leading to a noisy baseline and potential damage to the column and detector.
Q5: What are the key safety precautions when handling this compound and its potential degradation products?
A5: this compound and its degradation products should be handled with appropriate safety precautions in a well-ventilated fume hood. Many halogenated hydrocarbons are toxic and can be harmful if inhaled or absorbed through the skin. The degradation products, such as halogenated ethylenes, can also be toxic and potentially carcinogenic. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for the parent compound and any known degradation products before starting any experiment.
V. Experimental Protocols
Protocol 1: GC-MS Analysis of Thermal Degradation Products
This protocol outlines a general method for the analysis of thermal degradation products of this compound using GC-MS.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Autosampler
Materials:
-
This compound standard
-
High-purity solvent (e.g., hexane or dichloromethane)
-
GC vials with septa
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a suitable solvent.
-
GC-MS Method Setup:
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: Start with a lower temperature (e.g., 150 °C) to assess thermal lability. If no degradation is observed, the temperature can be incrementally increased (e.g., to 200 °C, 250 °C) in subsequent runs to induce and study thermal degradation.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 (can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: Normal.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Analysis: Inject the sample and acquire the data.
-
Data Analysis:
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Identify the peak for the parent compound and any new peaks that appear at higher injector temperatures.
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Examine the mass spectra of the new peaks to identify the degradation products. Look for characteristic molecular ions and fragmentation patterns, including chlorine isotope clusters.
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Compare the obtained mass spectra with library spectra (if available) or with the predicted fragmentation of expected products like 1,2-dichloro-1,2-difluoroethylene.
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Diagram of GC-MS Analytical Workflow
Caption: Workflow for the GC-MS analysis of degradation products.
VI. References
-
Atkinson, R. (1987). A structure-activity relationship for the estimation of rate constants for the gas-phase reactions of OH radicals with organic compounds. International Journal of Chemical Kinetics, 19(9), 799-828. [Link]
-
Hallen, R. T., Lee, C., & De-Corpo, J. J. (1986). Products of the Neutralization of Hydrazine Fuels with Hypochlorite. Environmental Science & Technology, 20(4), 381-384. [Link]
-
Howard, P. H. (1990). Handbook of Environmental Fate and Exposure Data for Organic Chemicals, Volume II: Solvents. Lewis Publishers. [Link]
-
Lorah, M. M., & Olsen, L. D. (1999). Degradation of 1,1,2,2-tetrachloroethane in a freshwater tidal wetland: Field and laboratory evidence. Environmental Science & Technology, 33(2), 227-234. [Link]
-
U.S. Environmental Protection Agency. (2000). Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
Technical Support Center: Synthesis of Halogenated Cyclobutanes and Management of Common Impurities
Welcome to the technical support center for the synthesis of halogenated cyclobutanes. This guide is designed for researchers, scientists, and drug development professionals who are working with or synthesizing compounds such as 1,1,2,2-Tetrachlorotetrafluorocyclobutane and its isomers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively. The synthesis of these highly fluorinated and chlorinated molecules is nuanced, and achieving high purity is critical for downstream applications. This guide provides in-depth, field-proven insights into managing common impurities that arise during these synthetic processes.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry
This section addresses fundamental questions about the synthesis and the origins of common impurities. Understanding these principles is the first step toward effective troubleshooting.
Q1: What is the primary industrial synthesis route for fluorinated cyclobutanes like the one I'm interested in?
The most prevalent and industrially significant method for creating a C4 fluorinated cyclobutane backbone is the thermal [2+2] cycloaddition (dimerization) of a suitable fluoroalkene. For the class of compounds including tetrachlorotetrafluorocyclobutanes, the key starting material is Chlorotrifluoroethylene (CTFE) .
The thermal dimerization of CTFE primarily yields cis- and trans-1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane.[1][2] It is crucial to note that while you may be targeting the 1,1,2,2-tetrachloro isomer, its direct synthesis via this common route is not typical. Impurities and isomers discussed in this guide are based on the well-established CTFE dimerization pathway, as they represent the most likely challenges you will encounter in related syntheses.
Q2: What are the most common impurities I should anticipate in my crude product?
Impurities can be broadly categorized into three main groups. A proactive approach involves understanding and testing for all three.
| Impurity Category | Specific Examples | Origin |
| Starting Material Impurities | Chlorodifluoroethylene, Trifluoroethylene, 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) | Incomplete conversion or side reactions during the synthesis of the CTFE monomer.[2] |
| Reaction Byproducts | Oligomers (trimers, tetramers of CTFE), Positional Isomers (cis vs. trans), Under- or over-halogenated species | Non-selective cycloaddition, secondary reactions of the primary product.[3][4] |
| Degradation Products | Hydrofluoric acid (HF), Hydrochloric acid (HCl), Phosgene (COCl₂) | High-temperature decomposition of the starting material or product.[5] |
Q3: How do reaction conditions like temperature and pressure influence the formation of these impurities?
The dimerization of CTFE is highly sensitive to reaction conditions. The choice of parameters represents a trade-off between reaction rate and selectivity.
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Temperature: The reaction is typically conducted at elevated temperatures (>400 °C) to provide the activation energy for cycloaddition.[2] However, excessively high temperatures (>500-600 °C) can promote C-C bond cleavage, leading to the formation of low-boiling point byproducts and decomposition into acidic gases like HF.[2][5]
-
Pressure: Higher pressures increase the concentration of CTFE, which generally accelerates the rate of dimerization. However, it can also favor the formation of higher-order oligomers (trimers and tetramers) over the desired dimer.
-
Residence Time: Longer residence times in the reactor can increase the overall conversion but may also lead to a higher prevalence of oligomers and degradation products.
The key is to find an empirical sweet spot that maximizes the yield of the desired C4 dimer while minimizing these side reactions. This often involves careful optimization using a pilot reactor before scaling up.
Part 2: Troubleshooting Guide - From Problem to Solution
This section is structured to provide direct answers to specific experimental issues you may encounter.
Issue 1: My GC-MS analysis shows multiple unexpected peaks close to my product's retention time.
This is a classic purity issue stemming from several potential causes.
-
Possible Cause A: Contaminated Starting Monomer
-
Causality: The adage "garbage in, garbage out" is highly applicable here. Impurities in the initial CTFE gas, such as other fluoroethylenes, will either be carried through the process or react to form other halogenated cyclobutanes.[2]
-
Troubleshooting Steps:
-
Pre-reaction Qualification: Always analyze the purity of your CTFE monomer supply via GC-MS before starting the synthesis.
-
Monomer Purification: If impurities are found, consider a purification step. For acidic impurities like HCl, an alumina column is effective. For organic impurities, a fractional distillation may be necessary.[2]
-
-
-
Possible Cause B: Formation of Positional Isomers
-
Causality: The [2+2] cycloaddition of CTFE is not stereospecific and will naturally produce a mixture of cis- and trans-1,2-dichlorohexafluorocyclobutane.[2] These isomers often have very close boiling points, making them difficult to separate by simple distillation.
-
Troubleshooting Steps:
-
Advanced Analytical Characterization: Use high-resolution capillary GC columns designed for separating geometric isomers. If available, 2D NMR techniques can help elucidate the exact structures.[6]
-
Fractional Distillation: Employ a high-efficiency fractional distillation column (e.g., a spinning band or packed column with a high number of theoretical plates) for separation. This requires careful control of temperature and reflux ratio.
-
-
-
Possible Cause C: Oligomerization
-
Causality: CTFE can react with the newly formed C4 dimer to produce C6 trimers, C8 tetramers, and other higher oligomers.[4] These are typically higher boiling and will appear as late-eluting peaks in your GC analysis.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Reduce the reaction temperature or residence time to favor dimerization over oligomerization.
-
Purification: These higher-boiling oligomers are generally easier to separate from the C4 product via fractional distillation.
-
-
Issue 2: My final product is acidic and corroding my storage vessel.
-
Possible Cause: Thermal Decomposition
-
Causality: At the high temperatures used for dimerization, a small fraction of the fluorinated compounds can decompose, cleaving C-F and C-Cl bonds. These radicals can then abstract hydrogen to form highly corrosive hydrofluoric acid (HF) and hydrochloric acid (HCl).[5]
-
Troubleshooting Steps:
-
Temperature Control: Ensure your reactor temperature is not exceeding the optimal range for dimerization. Hot spots in the reactor can be a major source of decomposition.
-
Post-synthesis Neutralization: Implement a workup step to remove acidic impurities. This is a critical, non-negotiable step for product stability and safety. See Protocol 3.3 for a detailed methodology.
-
-
Part 3: Key Protocols & Methodologies
These protocols provide a starting point for impurity analysis and purification. They should be adapted to your specific laboratory setup and safety procedures.
Protocol 3.1: GC-MS Method for Impurity Profiling of Halogenated Cyclobutanes
This method is designed for the sensitive detection of volatile impurities and byproducts.
-
System Preparation:
-
GC System: Agilent 6890 or equivalent.
-
Mass Spectrometer: Agilent 5973 or equivalent quadrupole mass spectrometer with an electron impact (EI) ion source.[7]
-
Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.[7]
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
-
Sample Preparation:
-
Carefully prepare a dilute solution of your crude product (e.g., 1 µL in 1 mL) in a high-purity, non-reactive solvent like perfluorohexane. Note: Avoid hydrocarbon solvents if possible to prevent interference.
-
-
GC Parameters:
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 35-500 m/z.
-
-
Data Analysis:
-
Integrate all peaks. Identify known components by comparing mass spectra to a library (e.g., NIST).
-
Expert Tip: For unknown impurities, particularly fluorinated ones, the molecular ion may be absent or weak with EI.[8] If you have access to a system with Field Ionization (FI) or Chemical Ionization (CI), these softer ionization techniques are invaluable for determining the molecular weight of unknown byproducts.[8]
-
Protocol 3.2: Lab-Scale Purification by Fractional Distillation
This protocol is for separating components with different boiling points, such as the desired dimer from higher oligomers.
-
Setup: Assemble a fractional distillation apparatus with a vacuum jacketed and silvered column (e.g., Vigreux or packed column) with at least 20 theoretical plates. Use a distillation head with a reflux condenser and a means to control the reflux ratio.
-
Procedure:
-
Charge the distillation flask with the crude product (do not exceed 2/3 full). Add boiling chips.
-
Apply vacuum if purifying a high-boiling compound to reduce the required temperature and prevent thermal degradation.
-
Slowly heat the flask. Once boiling begins, set the reflux ratio to a high value (e.g., 10:1, meaning for every 10 drops that return to the column, 1 is collected).
-
Collect the initial low-boiling fraction, which will contain residual starting materials or low-boiling byproducts.
-
Slowly decrease the reflux ratio to begin collecting the main product fraction. Monitor the head temperature; a stable plateau indicates a pure fraction is being collected.
-
Increase the temperature to distill off higher-boiling impurities, which are collected in a separate fraction.
-
Protocol 3.3: Removal of Acidic Impurities
-
Setup: In a fume hood, transfer the crude product to a separatory funnel.
-
Caustic Wash:
-
Add an equal volume of a chilled 5% aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution.
-
Stopper the funnel and gently invert it several times, venting frequently to release any CO₂ pressure that builds up from the neutralization. Caution: Do not shake vigorously to avoid forming stable emulsions.
-
Allow the layers to separate and drain the lower aqueous layer.
-
-
Water Wash:
-
Wash the organic layer with an equal volume of deionized water using the same gentle inversion technique.
-
Drain the aqueous layer.
-
-
Drying:
-
Transfer the organic layer to a clean, dry flask. Add an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).
-
Allow to stand for 30 minutes, then filter or decant the dried product.
-
-
Validation: Re-analyze the product via GC-MS to confirm the removal of impurities and the absence of water.
Part 4: Visual Guides & Workflows
Visual aids are essential for understanding complex chemical processes. The following diagrams illustrate the key pathways and workflows discussed.
Caption: Standard Post-Synthesis Purification Workflow.
References
-
Wikipedia. Chlorotrifluoroethylene . Wikipedia. [Link]
-
Ameduri, B. (2013). (Co)polymers of Chlorotrifluoroethylene: Synthesis, Properties, and Applications . Chemical Reviews. [Link]
-
Menz, D. H., et al. (2020). Identification of Impurities via GC/MS Analysis Using the Data of Batch 171214 . Translational Vision Science & Technology. [Link]
-
JEOL Ltd. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS . JEOL Application Notes. [Link]
-
Persson, P. (2019). Analytical Method Development of Fluorinated Silanes using Mass Spectrometry . Diva Portal. [Link]
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Li, Y., et al. (2019). Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry . Journal of Chromatographic Science. [Link]
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Tsinganou, E., & Thomaidis, N. S. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) . Molecules. [Link]
-
Brashear, W. T., et al. (1993). Evidence of Hepatic Conversion of C6 and C8 Chlorotrifluoroethylene (CTFE) Oligomers to Their Corresponding CTFE Acids . Toxicology and Applied Pharmacology. [Link]
-
National Center for Biotechnology Information. Chlorotrifluoroethylene . PubChem Compound Summary. [Link]
-
Koop, D. R., et al. (1992). Chlorotrifluoroethylene trimer and tetramer are inducers of the CYP4A subfamily . Biochimica et Biophysica Acta. [Link]
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Food and Agriculture Organization of the United Nations. 1,1,2-TRICHLOROTRIFLUOROETHANE . FAO JECFA Monographs. [Link]
-
Koyama, Y., et al. (2013). Production process and purification process for 1,2,3,4-tetrachlorohexafluorobutane . US Patent 8,415,516 B2. [Link]
-
Park, J.D., & Lacher, J.R. (1963). THE SYNTHESIS OF SPECIAL FLUORINE-CONTAINING MONOMERS . Defense Technical Information Center. [Link]
- CN101648846A. Producing process for synthesizing 1, 1, 1, 2-tetrafluoroethane by liquid phase-gas phase method.
- US5470442A. Separating and removing impurities from tetrafluoroethanes by using extractive distillation.
-
International Agency for Research on Cancer. (2014). 1,1,2,2-TETRACHLOROETHANE . IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 106. [Link]
-
Armarego, W. L. F., & Chai, C. (2009). Purification of Laboratory Chemicals, Sixth Edition . Elsevier. [Link]
-
Lopez, G., et al. (2015). Synthesis of Chlorotrifluoroethylene-Based Block Copolymers by Iodine Transfer Polymerization . ACS Macro Letters. [Link]
-
Kumar, A., et al. (2014). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole . Scientia Pharmaceutica. [Link]
-
Mykhailiuk, P. K. (2013). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane . The Journal of Organic Chemistry. [Link]
-
Twork, S. M., et al. (2018). Synthesis and microstructural characterization of poly(chlorotrifluoroethylene-co-vinylidene chloride) copolymers . Polymer Chemistry. [Link]
- GB2211192A. Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane.
-
Lopez, G., et al. (2015). Synthesis of Chlorotrifluoroethylene-Based Block Copolymers by Iodine Transfer Polymerization . ACS Macro Letters. [Link]
-
Technical Disclosure Commons. (2023). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone . Technical Disclosure Commons. [Link]
-
ResearchGate. (Co)polymers of Chlorotrifluoroethylene: Synthesis, Properties, and Applications . ResearchGate. [Link]
- CN110498730B. Synthetic method of 1,2, 4-trifluorobenzene.
- US4918204A. Tetrahydrofuran purification.
-
ResearchGate. Isolation, Synthesis, and Characterization of Impurities and Degradants from the Clofarabine Process . ResearchGate. [Link]
Sources
- 1. Chlorotrifluoroethylene - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evidence of hepatic conversion of C6 and C8 chlorotrifluoroethylene (CTFE) oligomers to their corresponding CTFE acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorotrifluoroethylene trimer and tetramer are inducers of the CYP4A subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorotrifluoroethylene | C2ClF3 | CID 6594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and microstructural characterization of poly(chlorotrifluoroethylene-co-vinylidene chloride) copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
Troubleshooting failed reactions involving 1,1,2,2-Tetrachlorotetrafluorocyclobutane
Technical Support Center: 1,1,2,2-Tetrachlorotetrafluorocyclobutane
Welcome to the technical support center for this compound (CAS No. 336-50-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this highly functionalized cyclobutane ring. My goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling, properties, and general reactivity of this compound.
Q1: What are the primary safety concerns and handling requirements for this compound?
A1: this compound is a halogenated organic compound that requires careful handling. It is classified as a skin and eye irritant.[1] Due to its halogenated nature, it is also recognized as being toxic to aquatic life with long-lasting effects, necessitating responsible disposal and prevention of environmental release.[1][2] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1] Avoid heating the compound in a way that could cause it to explode, as it is a gas under pressure.[1]
Q2: How should I store this reagent to maintain its integrity?
A2: The reagent should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and finely powdered metals.[2] Protect the container from physical damage and direct sunlight.[3] Given its physical state as a compressed gas, it is crucial to prevent exposure to high temperatures.[1]
Q3: What are the typical reaction pathways for this compound?
A3: The reactivity is dominated by the C-Cl bonds, which are significantly weaker than the C-F and C-C bonds of the cyclobutane ring. The most common transformations involve the selective cleavage of these C-Cl bonds. Key reaction classes include:
-
Reductive Dechlorination: Removal of chlorine atoms using reducing agents (e.g., zinc, copper, or catalytic hydrogenation) to yield partially or fully dechlorinated fluorocyclobutanes.[4]
-
Nucleophilic Substitution: While challenging due to steric hindrance and the electron-withdrawing nature of adjacent fluorine atoms, substitution of chlorine atoms can be achieved with potent nucleophiles under specific conditions.[4]
-
Radical Reactions: The C-Cl bonds can undergo homolytic cleavage to form radical intermediates, which can then participate in various radical-mediated transformations.[5]
Q4: Which analytical techniques are most effective for monitoring reactions involving this compound?
A4: Due to the presence of fluorine, ¹⁹F NMR spectroscopy is an exceptionally powerful tool for monitoring the reaction progress, as the chemical shifts are highly sensitive to changes in the substitution pattern on the cyclobutane ring. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for separating and identifying the volatile halogenated components of the reaction mixture. For less volatile products, TLC can be used, but visualization may require specific stains (e.g., potassium permanganate) as the compounds are often UV-inactive.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 336-50-5 | [6][7] |
| Molecular Formula | C₄Cl₄F₄ | [6][7] |
| Molecular Weight | 265.85 g/mol | [7][8] |
| Appearance | Colorless liquid or solid | [9] |
| Boiling Point | Data not readily available | |
| IUPAC Name | 1,1,2,2-tetrachloro-3,3,4,4-tetrafluorocyclobutane | [6] |
Troubleshooting Guide for Failed Reactions
This guide is structured to help you diagnose and resolve specific experimental failures in a logical, step-by-step manner.
Problem 1: Low or No Conversion of Starting Material
Q: My reaction shows little to no consumption of this compound after the specified reaction time. What are the likely causes and solutions?
A: This is a common issue that typically points to problems with reagents, reaction conditions, or the experimental setup.
-
Cause 1: Reagent Purity and Activity. The quality of your reagents is paramount.[10] If using a metal reductant (e.g., zinc dust), its surface may be passivated by an oxide layer, rendering it inactive.
-
Solution: Activate metallic reagents immediately before use. For example, zinc dust can be activated by washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum. Ensure all other reagents, especially organometallics, are fresh and have been properly stored.[10]
-
-
Cause 2: Inadequate Reaction Conditions. The high stability of the C-Cl bonds in this sterically hindered system often requires forcing conditions.
-
Solution: Gradually increase the reaction temperature while carefully monitoring for decomposition.[10] If the reaction is heterogeneous (e.g., with a metal surface), ensure vigorous stirring to maximize surface contact.[10] Consider using a solvent with a higher boiling point if the reaction temperature is limited by the current solvent.
-
-
Cause 3: Presence of Inhibitors (Oxygen or Water). Many reactions, particularly those involving organometallic or radical intermediates, are highly sensitive to atmospheric oxygen and moisture.
-
Solution: Ensure your glassware is rigorously dried and the reaction is conducted under a completely inert atmosphere (Argon or Nitrogen). Use anhydrous solvents, which can be obtained by distillation from an appropriate drying agent or by passing through a solvent purification system.[10]
-
Troubleshooting Workflow: Low/No Conversion
Sources
- 1. images.thdstatic.com [images.thdstatic.com]
- 2. fishersci.com [fishersci.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. How to remember the reactions in polyhalogen compounds? | Filo [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane | C4Cl4F4 | CID 67642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluoro cyclobutane (CAS 336-50-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. CAS 336-50-5: 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclo… [cymitquimica.com]
- 10. Troubleshooting [chem.rochester.edu]
Technical Support Center: Optimizing the Synthesis of 1,1,2,2-Tetrachlorotetrafluorocyclobutane
Welcome to the technical support center for the synthesis of 1,1,2,2-tetrachlorotetrafluorocyclobutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this challenging synthesis.
Introduction to the Synthesis
The primary route to this compound is the thermal dimerization of chlorotrifluoroethylene (CTFE). This [2+2] cycloaddition reaction, while seemingly straightforward, presents several challenges in controlling selectivity and minimizing byproduct formation. The reaction proceeds through a diradical intermediate, which can lead to the formation of different constitutional isomers and stereoisomers. Achieving a high yield of the desired 1,1,2,2-isomer requires careful control over reaction parameters.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
A1: The most common and industrially relevant method is the thermal dimerization of chlorotrifluoroethylene (CTFE)[1]. This is a [2+2] cycloaddition reaction where two molecules of CTFE react to form a cyclobutane ring.
Q2: What are the major challenges in this synthesis that affect the yield?
A2: The main challenges are:
-
Formation of Isomers: The dimerization of CTFE can produce multiple isomers, including 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane, in addition to the desired this compound. The distribution of these isomers is highly dependent on reaction conditions.
-
Side Reactions: At elevated temperatures, side reactions such as polymerization of CTFE can occur, leading to a decrease in the yield of the desired dimer.
-
Purification: The separation of the desired 1,1,2,2-isomer from other isomers and byproducts can be challenging due to their similar physical properties.
Q3: Are there any catalysts that can improve the selectivity of the dimerization?
A3: While the thermal dimerization is often performed without a catalyst, research into catalyzed [2+2] cycloadditions of haloalkenes is ongoing. Lewis acid promoters have been shown to influence the stereoselectivity of some [2+2] cycloaddition reactions[2]. However, for the specific dimerization of CTFE to yield the 1,1,2,2-isomer, detailed catalytic studies are not extensively reported in readily available literature. Experimentation with Lewis acids or transition metal catalysts could be a potential area for optimization, but this would require significant methods development.
Q4: What are the recommended analytical techniques to monitor the reaction and assess product purity?
A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique to monitor the progress of the reaction, identify the different isomers formed, and assess the purity of the final product. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is also invaluable for characterizing the different fluorinated isomers. Infrared (IR) spectroscopy can be used to confirm the presence of characteristic C-Cl and C-F bonds in the final product[3].
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Insufficient Reaction Temperature: The thermal dimerization of CTFE requires elevated temperatures to proceed at a reasonable rate. | Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by GC-MS. Be cautious of exceeding the decomposition temperature of the product. |
| Low Reactant Concentration: The dimerization is a second-order reaction, so the rate is dependent on the concentration of CTFE. | If conducting the reaction in a solvent, ensure the concentration of CTFE is sufficiently high. For gas-phase reactions, increasing the pressure will increase the concentration. | |
| Reaction Time is Too Short: The reaction may not have had enough time to proceed to a significant extent. | Extend the reaction time and take aliquots at regular intervals to monitor product formation by GC-MS. | |
| Poor Selectivity (High Proportion of Undesired Isomers) | Non-Optimal Reaction Temperature: The ratio of isomers formed can be highly sensitive to temperature. | Systematically vary the reaction temperature to find the optimal range that favors the formation of the 1,1,2,2-isomer. This often requires empirical optimization. |
| Influence of Pressure (for gas-phase reactions): Pressure can affect the collision frequency and orientation of the reacting molecules. | If conducting a gas-phase reaction, experiment with different pressures to see its effect on the isomer distribution. | |
| Solvent Effects (for liquid-phase reactions): The polarity of the solvent can influence the stability of the diradical intermediates and thus the product distribution[4]. | If performing the reaction in a solvent, screen a range of non-polar and polar aprotic solvents to assess their impact on selectivity. | |
| Formation of Polymeric Byproducts | Excessively High Reaction Temperature: High temperatures can favor polymerization over dimerization. | Carefully control the reaction temperature and avoid localized overheating. Use a well-controlled heating mantle or oil bath. |
| Presence of Initiators: Trace impurities that can act as radical initiators can promote polymerization. | Ensure the CTFE starting material is of high purity and that the reaction vessel is clean and free of contaminants. | |
| Difficulty in Product Purification | Close Boiling Points of Isomers: The different isomers of tetrachlorotetrafluorocyclobutane may have very similar boiling points, making separation by simple distillation difficult. | Employ fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column) to achieve better separation[5][6]. Careful control of the distillation rate and temperature gradient is crucial. |
| Co-crystallization of Isomers: If attempting purification by crystallization, isomers may co-crystallize, leading to poor separation. | Screen a variety of solvents or solvent mixtures for crystallization. A solvent system where the desired isomer has significantly lower solubility than the others at a given temperature is ideal. |
Experimental Protocols
Protocol 1: Thermal Dimerization of Chlorotrifluoroethylene (CTFE)
This protocol provides a general procedure for the thermal dimerization of CTFE. Note: This reaction should be performed in a high-pressure reactor by personnel experienced with handling pressurized and potentially hazardous materials.
Materials:
-
Chlorotrifluoroethylene (CTFE), high purity
-
High-pressure stainless steel autoclave equipped with a stirrer, pressure gauge, and thermocouple
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and free of any contaminants.
-
Purging: Purge the autoclave with an inert gas (Nitrogen or Argon) to remove any air and moisture.
-
Charging the Reactor: Condense a known amount of high-purity CTFE into the pre-cooled autoclave.
-
Reaction: Seal the autoclave and heat it to the desired temperature (typically in the range of 150-250°C). The pressure will increase as the temperature rises.
-
Monitoring: Monitor the reaction temperature and pressure throughout the process. The reaction time can vary from several hours to a full day. For optimization, it is recommended to perform a time-course study.
-
Cooling and Depressurization: After the desired reaction time, cool the autoclave to room temperature. Carefully vent the unreacted CTFE and any other gaseous byproducts into a suitable cold trap or scrubbing system.
-
Product Collection: Open the autoclave and collect the liquid product mixture.
-
Analysis: Analyze the crude product mixture by GC-MS to determine the conversion of CTFE and the distribution of isomers.
Protocol 2: Purification by Fractional Distillation
Equipment:
-
Fractional distillation apparatus with a high-efficiency distillation column (e.g., Vigreux or packed column)
-
Heating mantle with a stirrer
-
Thermometer
-
Collection flasks
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Charging the Flask: Charge the distillation flask with the crude product mixture.
-
Distillation: Gently heat the distillation flask. As the mixture begins to boil, slowly increase the heat to establish a temperature gradient along the column.
-
Fraction Collection: Collect the fractions that distill over at different temperature ranges. The fraction corresponding to the boiling point of this compound should be collected separately. The boiling points of the different isomers will be close, so a slow and careful distillation is essential.
-
Analysis: Analyze the collected fractions by GC-MS to determine their purity.
-
Re-distillation (if necessary): If the purity is not satisfactory, a second fractional distillation of the enriched fraction may be necessary.
Visualizing the Synthesis and Troubleshooting Logic
Dimerization of Chlorotrifluoroethylene (CTFE)
Caption: The thermal [2+2] cycloaddition of CTFE to form the desired product and potential side products.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
References
-
Wikipedia. (n.d.). Chlorotrifluoroethylene. Retrieved January 17, 2026, from [Link]
-
NIST. (n.d.). 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluoro cyclobutane. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane. Retrieved January 17, 2026, from [Link]
-
Longdom Publishing. (n.d.). Advancements in Fractional Distillation: Innovations in Industrial Separation Techniques. Journal of Chemical Engineering & Process Technology. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). Separation of diastereomers by extractive distillation.
-
AK Lectures. (n.d.). Photochemical (2+2) Cycloaddition Reaction. Retrieved January 17, 2026, from [Link]
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2009). Exploiting [2+2] cycloaddition chemistry: achievements with allenes. Chemical Society Reviews, 38(11), 3046–3057. [Link]
-
Reddit. (2021, December 18). Help with understanding 2+2 cycloadditions. r/OrganicChemistry. Retrieved January 17, 2026, from [Link]
-
Siegel, D. R., & Lectka, T. (2004). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research, 37(10), 734–743. [Link]
Sources
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- 3. 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluoro cyclobutane [webbook.nist.gov]
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- 6. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
Stability issues of 1,1,2,2-Tetrachlorotetrafluorocyclobutane in different media
Welcome to the technical support center for 1,1,2,2-Tetrachlorotetrafluorocyclobutane (C₄Cl₄F₄). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in various experimental settings. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the integrity of your results.
Introduction to the Stability of this compound
This compound is a halogenated cyclobutane derivative. Its fully substituted nature, with robust carbon-chlorine and even stronger carbon-fluorine bonds, imparts considerable thermal and chemical stability. However, like all chemical compounds, its stability is not absolute and can be compromised under specific conditions. Understanding these limitations is critical for its effective use in synthesis and other applications. This guide will delve into the nuances of its stability in different media, offering practical advice to mitigate degradation and troubleshoot unexpected outcomes.
Troubleshooting Guide: Stability-Related Experimental Issues
This section addresses specific problems you might encounter during your experiments, providing step-by-step guidance to identify and resolve the root cause.
Issue 1: Unexpected Side Products or Low Yield in a Reaction
Question: I am using this compound as a starting material in a reaction with a strong nucleophile, and I am observing a mixture of unexpected side products and a lower than expected yield of my target molecule. What could be the cause?
Answer:
This issue often points towards the degradation of the cyclobutane ring or unintended side reactions. The primary suspects are the reaction conditions and the nature of the nucleophile.
Causality: Perhalogenated compounds, while generally stable, can undergo nucleophilic substitution or elimination reactions, especially under harsh conditions.[1] The high electronegativity of the halogen atoms makes the carbon atoms of the cyclobutane ring electrophilic and susceptible to attack by strong nucleophiles.
Troubleshooting Protocol:
-
Analyze Reaction Conditions:
-
Temperature: High temperatures can promote side reactions. If your protocol allows, attempt the reaction at a lower temperature.
-
Solvent: Ensure your solvent is inert and anhydrous. Protic solvents can participate in the reaction, and water can lead to hydrolysis. For reactions with strong bases or nucleophiles, aprotic solvents like THF, dioxane, or toluene are generally preferred. .
-
Nucleophile Strength: Highly reactive nucleophiles (e.g., organometallics, strong alkoxides) are more likely to induce side reactions. Consider using a milder nucleophile or a precursor that generates the nucleophile in situ to control its concentration.
-
-
Investigate Potential Side Reactions:
-
Dehalogenation: Strong bases can induce dehalogenation reactions.[2][3] Analyze your side products by GC-MS or LC-MS to look for evidence of partially dehalogenated species.
-
Ring-Opening: While the cyclobutane ring is relatively stable, extreme conditions or specific catalysts could promote ring-opening.
-
-
Experimental Workflow for Troubleshooting:
Caption: Troubleshooting workflow for low yield/side products.
Issue 2: Sample Degradation During Storage or Workup
Question: I have a solution of this compound in an organic solvent. After a few days on the benchtop, I've noticed a change in color and the appearance of new peaks in my analytical chromatogram. What is happening?
Answer:
This suggests that the compound is degrading under your storage or workup conditions. The likely culprits are exposure to light, incompatible solvents, or reactive impurities.
Causality: Halogenated hydrocarbons can be susceptible to photodegradation, especially in the presence of UV light.[4] Additionally, certain solvents can promote slow decomposition, particularly if they contain impurities like water or peroxides.
Troubleshooting Protocol:
-
Assess Storage Conditions:
-
Evaluate Solvent and Solution Purity:
-
Solvent Choice: While generally soluble in many organic solvents, prolonged storage in certain solvents could be problematic.[6] Ethers, for example, can form peroxides which are reactive.[7] Consider using a more inert solvent like a saturated hydrocarbon (e.g., hexane) for long-term storage if compatible with your downstream application.
-
Solvent Purity: Use high-purity, anhydrous solvents. Water can lead to slow hydrolysis over time.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
Workup Considerations:
-
Aqueous Workup: If your workup involves an aqueous wash, minimize the contact time, especially if the aqueous layer is basic or acidic.
-
Evaporation: When concentrating your solution, use reduced pressure and moderate temperatures to avoid thermal decomposition.
-
Table 1: Solvent Compatibility and Storage Recommendations
| Solvent | Compatibility | Storage Recommendation | Potential Issues |
| Hexane, Heptane | Excellent | Long-term at 4°C, protected from light. | Low polarity may limit solubility for reactions. |
| Dichloromethane | Good | Short-term; store cool and dark. | Can contain acid stabilizers; potential for slow reaction. |
| Tetrahydrofuran (THF) | Fair | Short-term only; use freshly distilled. | Peroxide formation can lead to degradation.[7] |
| Methanol, Ethanol | Poor | Avoid for storage. | Protic nature can lead to solvolysis/hydrolysis. |
| Acetone | Fair | Short-term; use high purity. | Potential for enolate-catalyzed reactions. |
| Water | Very Poor | Avoid prolonged contact. | Hydrolysis, especially at non-neutral pH.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
A1: Based on data for similar fluorinated and chlorinated hydrocarbons, this compound is expected to be thermally stable to at least 200°C. However, prolonged heating at elevated temperatures can lead to decomposition. The primary decomposition pathway is likely to be cleavage of the cyclobutane ring to form halogenated ethylenes. For precise applications, it is recommended to determine the decomposition temperature using thermogravimetric analysis (TGA).
Q2: Is this compound susceptible to hydrolysis?
A2: Yes, although it is likely to be slow under neutral conditions at ambient temperature. The rate of hydrolysis is expected to increase significantly in the presence of acids or bases and at higher temperatures.[8] The hydrolysis products would likely be a result of substitution of chlorine and fluorine atoms with hydroxyl groups, which may be unstable and undergo further reactions. For experiments involving aqueous media, it is crucial to control the pH and temperature and to minimize the exposure time.
Q3: How does this compound react with acids and bases?
A3:
-
Acids: It is generally stable in the presence of non-nucleophilic acids. However, strong Lewis acids could potentially coordinate to the halogen atoms and activate the C-X bond towards nucleophilic attack.
-
Bases: Strong, non-nucleophilic bases may induce dehydrohalogenation if any adjacent protons were present; however, in this fully halogenated compound, this is not possible. Strong bases that are also nucleophilic (e.g., hydroxides, alkoxides) can lead to substitution or elimination reactions.[2]
Q4: What materials are compatible with this compound for handling and storage?
A4: For general laboratory use, the following materials are recommended:
-
Glassware: Borosilicate glass is generally suitable for short-term handling and reactions.
-
Polymers: Polytetrafluoroethylene (PTFE) and other fluoropolymers are highly compatible.[9][10]
-
Metals: Stainless steel (304, 316), nickel alloys, and copper are generally compatible.[11][12] Avoid reactive metals such as alkali metals and finely divided aluminum or zinc, as they can cause vigorous dehalogenation.
Q5: What are the primary photochemical stability concerns?
A5: The primary concern is photodegradation upon exposure to UV light. The energy from UV radiation can be sufficient to cleave the carbon-carbon and carbon-halogen bonds in the cyclobutane ring.[4] This can lead to the formation of radical species and subsequent complex reaction mixtures. Therefore, it is imperative to protect the compound and its solutions from direct sunlight and other UV sources.
Visualizing Degradation Pathways:
Caption: Potential degradation pathways for this compound.
References
-
NASA Lessons Learned. (n.d.). Selection of Compatible Materials for use with Fluorine. Retrieved from [Link]
-
ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]
-
CORE. (2020). Compatibility of polymeric materials with fluorine and fluorine-oxygen mixtures. Retrieved from [Link]
-
Brainly.in. (2021). Dehalogenation of 1,1,2,2 tetrachloroethane in alc. KOH and NaNH2 forms. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Dehalogenation – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2023). Photodegradation Behavior of a Polyimide Containing Imidosulfonate Groups and Cyclobutane Rings. Retrieved from [Link]
-
PubMed. (2010). Hydrolysis kinetics for 2-chloropyridine in supercritical water. Retrieved from [Link]
-
PubMed. (2009). Reactions of nucleophiles with perfluoro[2.2]paracyclophane. Retrieved from [Link]
Sources
- 1. Reactions of nucleophiles with perfluoro[2.2]paracyclophane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brainly.in [brainly.in]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solvent Stabilizer Systems [sigmaaldrich.com]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Llis [llis.nasa.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane
Welcome to the technical support center for the synthesis of 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are utilizing this versatile fluorinated building block. Here, we address common challenges and side reactions encountered during its synthesis via the thermal dimerization of chlorotrifluoroethylene (CTFE), providing in-depth, field-proven insights and troubleshooting protocols.
Introduction to the Synthesis and Its Challenges
The primary industrial route to 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane is the thermal [2+2] cycloaddition of chlorotrifluoroethylene (CTFE).[1] While seemingly straightforward, this reaction is prone to several side reactions that can impact yield, purity, and downstream applications. The principal challenges include the formation of undesired stereoisomers, oligomerization of the monomer, and the influence of impurities in the starting material. This guide will provide a structured approach to understanding, mitigating, and troubleshooting these issues.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
FAQ 1: My reaction is producing a mixture of cis- and trans-isomers of 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane. How can I control the isomeric ratio?
Underlying Cause: The thermal [2+2] cycloaddition of CTFE is not stereospecific and naturally leads to a mixture of cis- and trans-1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane. The formation of these isomers is a fundamental aspect of the reaction mechanism, which is believed to proceed through a diradical intermediate, allowing for rotation around the newly formed single bond before ring closure.
Troubleshooting and Control Strategies:
-
Mechanism Insight: The concerted [2s+2a] cycloaddition mechanism, which would be stereospecific, is often considered for fluoro-olefins.[2] However, the formation of both cis and trans isomers in the dimerization of CTFE strongly suggests a stepwise diradical mechanism is in operation.
-
Temperature Effects: While temperature is a key driver of the reaction rate, its influence on the cis/trans ratio is not extensively reported in the literature, suggesting that significant control through this parameter alone is unlikely. The primary focus should be on separation rather than selective formation.
-
Post-Reaction Separation: The most effective strategy for obtaining a specific isomer is through post-reaction purification.
Experimental Protocol: Isomer Separation by Fractional Distillation
The boiling points of the cis and trans isomers are sufficiently different to allow for separation via fractional distillation.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a high-efficiency packed column (e.g., Vigreux or packed with Raschig rings or metal sponge). Ensure all glassware is dry and the system is sealed to prevent the escape of volatile components.
-
Crude Product Charging: Charge the distillation flask with the crude reaction mixture containing the isomers of 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane.
-
Distillation Conditions:
-
Heat the flask gently using a heating mantle.
-
Monitor the head temperature closely. The lower-boiling isomer will distill first.
-
Collect the fractions based on the boiling points. The literature boiling point for the mixture is around 59-60°C (332-333 K).[3] Individual isomer boiling points will be distinct, though specific values can vary with pressure.
-
-
Analysis: Analyze the collected fractions by Gas Chromatography (GC) to determine the isomeric purity.
FAQ 2: I am observing significant formation of higher molecular weight byproducts (oligomers). How can I minimize their formation?
Underlying Cause: Oligomerization (formation of trimers, tetramers, etc.) is a competing reaction to the desired dimerization.[4][5] This typically occurs under conditions that favor continued reaction of the initial dimer with additional monomer units or other radical species. High temperatures and prolonged reaction times can exacerbate oligomer formation.
Troubleshooting and Control Strategies:
-
Reaction Conditions: A key factor in controlling oligomerization is the reaction pressure. A European Patent (EP 0881202 B1) specifies that conducting the vapor-phase dimerization under pressure (e.g., 2 kg/cm ² or more) favors the formation of the desired dimer.[6]
-
Temperature Control: While high temperatures are necessary to initiate the dimerization, excessive temperatures can promote further reactions. The recommended temperature range is typically between 200-400°C.[6] It is crucial to find the optimal balance for efficient dimerization without significant oligomer formation.
-
Monomer Purity: Impurities in the CTFE monomer can potentially initiate side reactions that lead to oligomerization. Ensure the use of high-purity CTFE.
Workflow for Minimizing Oligomer Formation
Caption: Troubleshooting workflow for high oligomer content.
Quantitative Data: Reaction Parameter Effects
| Parameter | Condition | Expected Outcome on Dimer Yield | Reference |
| Pressure | > 2 kg/cm ² | Increased Dimer Formation, Reduced Oligomers | [6] |
| Temperature | 200 - 400°C | Optimal Dimerization | [6] |
| Temperature | > 400°C | Potential for Increased Oligomerization/Decomposition | [4] |
FAQ 3: My product is discolored and contains unexpected impurities. What could be the cause?
Underlying Cause: Discoloration and unexpected impurities often stem from the quality of the starting chlorotrifluoroethylene (CTFE) monomer or reactions with the apparatus at high temperatures. The synthesis of CTFE itself can produce byproducts like chlorodifluoroethylene, trifluoroethylene, and dichlorotrifluoroethane.[4] These impurities can undergo their own reactions under dimerization conditions.
Troubleshooting and Mitigation:
-
Monomer Purity Analysis: Before starting the dimerization, it is crucial to analyze the purity of the CTFE monomer, for instance by Gas Chromatography (GC). Common impurities to screen for include other halogenated ethylenes.
-
Monomer Purification: If the monomer is found to be impure, it should be purified. This can be achieved by passing the gas through sulfuric acid to remove methyl chloride and dimethyl ether, followed by an alumina column to eliminate water and hydrochloric acid, and finally, condensation and purging of remaining non-condensable gases.[4]
Experimental Protocol: CTFE Monomer Purification
-
Acid Wash: Bubble the gaseous CTFE through a wash bottle containing concentrated sulfuric acid to remove certain organic impurities.
-
Drying: Pass the gas through a drying column packed with a suitable desiccant like alumina or molecular sieves to remove water and acidic gases.
-
Condensation: Cool a collection vessel with a dry ice/acetone or liquid nitrogen bath to condense the purified CTFE.
-
Degassing: Briefly expose the condensed CTFE to a vacuum to remove any remaining non-condensable gases.
Reaction Pathway Visualization
Sources
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. Sci-Hub. On the mechanism of thermal 2+2 cycloaddition reactions involving fluoro-olefins / Tetrahedron, 1985 [sci-hub.ru]
- 3. Cyclobutane, 1,2-dichloro-1,2,3,3,4,4-hexafluoro- [webbook.nist.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evidence of hepatic conversion of C6 and C8 chlorotrifluoroethylene (CTFE) oligomers to their corresponding CTFE acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of Unexpected Byproducts with 1,1,2,2-Tetrachlorotetrafluorocyclobutane
Welcome to the technical support center for experiments involving 1,1,2,2-tetrachlorotetrafluorocyclobutane. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the formation of unexpected byproducts.
Introduction to this compound
1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane (C4Cl4F4) is a halogenated organic compound notable for its high degree of halogenation.[1] It is a colorless liquid or solid at room temperature and is recognized for its stability and resistance to degradation.[1] This compound is often employed as a solvent or a starting material in various chemical syntheses.[1] Its reactivity is largely dictated by the presence of both chlorine and fluorine atoms on the cyclobutane ring.[1]
The primary reactions involving this compound are dehalogenation reactions, which can be initiated by reducing agents or specific reaction conditions.[2][3] These reactions aim to remove halogen atoms, leading to the formation of valuable fluorinated intermediates. However, the complexity of these reactions can sometimes lead to the formation of unexpected and challenging-to-characterize byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I'm observing an unexpected peak in my GC-MS analysis after a reaction involving this compound. What could it be?
Potential Cause:
The appearance of an unexpected peak in your Gas Chromatography-Mass Spectrometry (GC-MS) analysis often points to the formation of a byproduct. Given the nature of this compound, these byproducts are typically a result of:
-
Incomplete Dehalogenation: The reaction may not have gone to completion, leaving partially dehalogenated cyclobutane or cyclobutene intermediates.
-
Ring-Opening Reactions: Under certain conditions, the cyclobutane ring can open, leading to linear halogenated alkanes or alkenes.
-
Reactions with Solvents or Nucleophiles: If your reaction mixture contains nucleophilic solvents (e.g., alcohols) or other nucleophiles, they may react with the starting material or intermediates to form ethers or other substitution products.
Troubleshooting Guide:
-
Analyze the Mass Spectrum:
-
Isotopic Pattern: Look for the characteristic isotopic pattern of chlorine (approximately 3:1 ratio for 35Cl and 37Cl). The number of chlorine atoms in a fragment can be determined by the relative intensities of the isotopic peaks.
-
Fragmentation Pattern: Identify key fragments. Loss of Cl (m/z 35/37) or F (m/z 19) are common. The molecular ion peak (M+) may or may not be visible.
-
Library Search: Utilize the NIST/Wiley library in your GC-MS software to search for potential matches. Be aware that novel byproducts may not be in the library.
-
-
Review Reaction Conditions:
-
Stoichiometry of Reducing Agent: An insufficient amount of the reducing agent (e.g., zinc) can lead to incomplete dehalogenation.
-
Reaction Temperature and Time: Sub-optimal temperature or reaction time can also result in incomplete conversion.
-
Purity of Reagents and Solvents: Impurities in your starting materials or solvents can lead to side reactions.
-
-
Perform Further Spectroscopic Analysis: If the mass spectrum is inconclusive, obtaining further spectroscopic data, such as Nuclear Magnetic Resonance (NMR), is crucial for definitive identification.
FAQ 2: My reaction mixture turned unexpectedly colored and/or formed a precipitate when using this compound. What is happening?
Potential Cause:
The formation of color or a precipitate can be indicative of several processes:
-
Polymerization: Under certain conditions, such as the presence of radical initiators or high temperatures, fluorinated alkenes formed from dehalogenation can polymerize.
-
Formation of Insoluble Metal Salts: If you are using a metallic reducing agent (e.g., zinc), the corresponding metal halides (e.g., ZnCl2) will be formed. If the solubility of these salts in your reaction solvent is low, they will precipitate.
-
Degradation: At elevated temperatures, this compound or its products may degrade, leading to complex and often colored mixtures.
Troubleshooting Guide:
-
Isolate and Analyze the Precipitate:
-
Filter the precipitate from the reaction mixture.
-
Wash it with a solvent in which your desired product is soluble but the precipitate is not.
-
Analyze the precipitate using techniques like X-ray diffraction (XRD) to identify crystalline inorganic salts or Fourier-transform infrared spectroscopy (FT-IR) to identify organic polymers.
-
-
Control Reaction Temperature: Ensure the reaction temperature is carefully controlled and does not exceed the stability limits of your reactants and products.
-
Use of Inhibitors: If polymerization is suspected, the addition of a radical inhibitor (e.g., hydroquinone) might be beneficial, provided it does not interfere with your primary reaction.
FAQ 3: The NMR spectrum of my product shows unexpected fluorine or chlorine-related signals. How can I identify the byproduct?
Potential Cause:
Unexpected signals in your ¹H, ¹³C, or ¹⁹F NMR spectra are a clear indication of byproduct formation.
-
¹⁹F NMR: The presence of multiple signals in the ¹⁹F NMR spectrum suggests the formation of different fluorinated species. The chemical shift and coupling patterns are highly informative for structure elucidation.[4][5]
-
¹³C NMR: The presence of unexpected signals, particularly those showing C-F or C-Cl coupling, can help identify the carbon skeleton of the byproduct.
Troubleshooting Guide:
-
¹⁹F NMR Analysis:
-
¹⁹F NMR is a powerful tool for identifying and quantifying fluorinated compounds due to its high sensitivity and large chemical shift dispersion.[4][5][6]
-
Analyze the chemical shifts and coupling constants (JFF, JHF, JCF). These parameters provide detailed information about the electronic environment and connectivity of the fluorine atoms.[5]
-
-
2D NMR Spectroscopy:
-
¹H-¹³C HSQC/HMBC: These experiments will help to establish the connectivity between protons and carbons in the byproduct.
-
¹H-¹⁹F HOESY/NOESY: These can reveal through-space correlations between protons and fluorine atoms, aiding in stereochemical assignments.
-
-
Computational Chemistry: In complex cases, density functional theory (DFT) calculations can be used to predict the NMR chemical shifts of suspected byproduct structures, which can then be compared to the experimental data for confirmation.[6]
Experimental Protocols for Byproduct Characterization
Protocol 1: Sample Preparation and GC-MS Analysis
This protocol outlines the steps for preparing a sample from your reaction mixture for GC-MS analysis to identify volatile byproducts.
Materials:
-
Reaction mixture aliquot
-
Anhydrous sodium sulfate
-
Volatile solvent (e.g., dichloromethane, diethyl ether)
-
GC vial with a septum cap
-
Micropipette
Procedure:
-
Sample Quenching and Extraction:
-
Take a small aliquot (e.g., 100 µL) of your reaction mixture.
-
Quench the reaction by adding it to a vial containing a suitable quenching agent (e.g., saturated sodium bicarbonate solution if the reaction is acidic).
-
Extract the organic components by adding a volatile organic solvent (e.g., 1 mL of dichloromethane) and vortexing for 30 seconds.
-
Allow the layers to separate.
-
-
Drying and Dilution:
-
Carefully transfer the organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Prepare a dilute sample for GC-MS analysis by taking a small aliquot of the dried organic layer and diluting it further with the same solvent in a GC vial. A dilution factor of 100-1000 is a good starting point.
-
-
GC-MS Analysis:
-
Set up a suitable GC method. A common starting point for halogenated compounds is a non-polar column (e.g., DB-1MS or equivalent) with a temperature program that ramps from a low temperature (e.g., 40 °C) to a high temperature (e.g., 250 °C).[7]
-
The mass spectrometer should be run in full scan mode to detect a wide range of potential byproducts.[7]
-
Protocol 2: ¹⁹F NMR for Fluorinated Byproduct Identification
This protocol provides a general guideline for acquiring a ¹⁹F NMR spectrum to characterize fluorinated byproducts.
Materials:
-
NMR tube
-
Deuterated solvent (e.g., CDCl₃, acetone-d₆)
-
Internal standard (optional, e.g., trifluorotoluene)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of your crude product or isolated byproduct in a suitable deuterated solvent in an NMR tube.
-
If quantitative analysis is desired, add a known amount of an internal standard.
-
-
NMR Acquisition:
-
Acquire a standard 1D ¹⁹F NMR spectrum. Due to the large chemical shift range of fluorine, a wide spectral width is necessary.
-
If the 1D spectrum is complex, consider acquiring 2D NMR experiments such as ¹H-¹⁹F COSY or ¹⁹F-¹⁹F COSY to establish correlations.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Reference the spectrum. If no internal standard is used, the solvent's residual peak can be used as a secondary reference.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to deduce the structure of the fluorinated byproducts.
-
Data Presentation
Table 1: Potential Byproducts from Reactions of this compound and their Expected Mass Spectral Fragments.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| 1,2-Dichloro-3,3,4,4-tetrafluorocyclobutene | C4Cl2F4 | 194.94 | 194 (M+), 159 (M-Cl)+, 124 (M-2Cl)+ |
| 1,1,2-Trichloro-3,3,4,4-tetrafluorocyclobutane | C4HCl3F4 | 231.40 | 195 (M-HCl)+, 160 (M-HCl-Cl)+ |
| Octafluorocyclobutane | C4F8 | 200.03 | 200 (M+), 181 (M-F)+, 131 (M-CF3)+ |
Visualizations
Caption: Potential reaction pathways of this compound.
Caption: Troubleshooting workflow for unexpected byproducts.
References
-
A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. (2012). Journal of Chemical Education. Retrieved January 17, 2026, from [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). American Laboratory. Retrieved January 17, 2026, from [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (2024). PubMed. Retrieved January 17, 2026, from [Link]
-
Synthesis and characterization of a perfluorocyclobutane-containing cross-linked polyimide gate insulator for thin film transistor. (2021). Ingenta Connect. Retrieved January 17, 2026, from [Link]
-
Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. (n.d.). Davidson Analytical Services. Retrieved January 17, 2026, from [Link]
-
GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After... (n.d.). UNT Digital Library. Retrieved January 17, 2026, from [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. (2025). ChemRxiv. Retrieved January 17, 2026, from [Link]
-
Synthesis and characterization of a perfluorocyclobutane-containing cross-linked polyimide gate insulator for thin film transistor. (2021). Molecular Crystals and Liquid Crystals. Retrieved January 17, 2026, from [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. (2022). RSC Publishing. Retrieved January 17, 2026, from [Link]
- Method of making perfluorocyclobutane-containing monomer. (2020). Google Patents.
-
A synthesis of a new fluoroorganosilicon compounds containing cyclobutane fragments and study of properties of obtained oligomers. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]
-
NMR spectra of a mixture of fluorinated compounds highlighting the... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Chemical Properties of 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluoro cyclobutane (CAS 336-50-5). (n.d.). Cheméo. Retrieved January 17, 2026, from [Link]
-
Dehalogenation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 17, 2026, from [Link]
-
Fluoroalkane and perfluoroalkane synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
1,1,2,2-Tetrachloro-3,3,4,4-tetrafluoro cyclobutane. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]
-
1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Reductive dechlorination of 1,1,2,2-tetrachloroethane. (2007). PubMed. Retrieved January 17, 2026, from [Link]
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Dehalogenation of 1,1,2,2 tetrachloroethane in alc. KOH and NaNH2 forms. (2021). Brainly.in. Retrieved January 17, 2026, from [Link]
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A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. (2025). (n.d.). Retrieved January 17, 2026, from [Link]
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The Unexpected Formation of 9,9,10,10-Tetrafluoro-1,2,4,12-tetraphenyl[2.2]paracyclophan-1-ene. (2015). PubMed. Retrieved January 17, 2026, from [Link]
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A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 17, 2026, from [Link]
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1,1,2,2-Tetrachloro-1,2-difluoroethane. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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Technical Support Center: 1,1,2,2-Tetrachlorotetrafluorocyclobutane
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1,1,2,2-Tetrachlorotetrafluorocyclobutane. While this perhalogenated compound is generally considered to be chemically robust, its behavior in the presence of moisture can be a critical factor in experimental success. This document provides a comprehensive overview of its potential moisture sensitivity, offering troubleshooting guides and frequently asked questions to ensure the integrity of your experiments. It is important to note that while direct studies on the hydrolysis of this compound are not extensively available in the public domain, the information herein is synthesized from established principles of halogenated hydrocarbon chemistry and extensive experience with similar molecules.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to minimize moisture exposure?
A: Proper storage is the first line of defense against potential hydrolysis. Store the compound in a tightly sealed container, preferably with a PTFE-lined cap, in a cool, dry place. The use of a desiccator cabinet is highly recommended. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.[1][2]
Q2: What are the visible signs that my this compound may have been compromised by moisture?
A: Visual inspection can sometimes offer clues. The pure compound should be a clear, colorless liquid or a low-melting solid. The presence of a hazy appearance, discoloration, or the formation of a precipitate could indicate degradation. A sharp, acidic odor may also develop due to the formation of hydrogen halides (HCl and HF) upon hydrolysis.
Q3: Can I use standard solvents with this compound without special precautions?
A: It is crucial to use anhydrous solvents, especially in reactions where the stability of the cyclobutane ring is critical. The presence of water in solvents can lead to slow hydrolysis over time. For highly sensitive applications, it is advisable to use freshly distilled or commercially available anhydrous solvents.
Q4: At what pH is this compound most susceptible to hydrolysis?
A: Based on the general principles of haloalkane hydrolysis, the rate of degradation is expected to be significantly higher under basic or neutral aqueous conditions compared to acidic conditions.[3] The presence of nucleophiles, such as hydroxide ions, can facilitate the breakdown of the molecule.
Q5: What are the likely hydrolysis products of this compound?
A: While specific data is limited, hydrolysis would likely proceed via nucleophilic substitution of the chlorine atoms, as the carbon-chlorine bond is weaker than the carbon-fluorine bond.[4] This would lead to the formation of chlorinated and fluorinated alcohols and ketones, with the ultimate potential for ring-opening under harsh conditions. The release of chloride and fluoride ions, and consequently the formation of HCl and HF in an unbuffered aqueous environment, is a primary concern.
Troubleshooting Guides
Guide 1: Assessing Water Content in this compound
This guide provides a step-by-step protocol for determining the water content in your sample, a critical first step in troubleshooting unexpected experimental outcomes.
Protocol: Karl Fischer Titration
Karl Fischer titration is the gold standard for accurate water content determination in organic solvents.[5][6][7][8][9]
Experimental Workflow:
Caption: Karl Fischer Titration Workflow for Water Content Determination.
Detailed Steps:
-
Instrument Preparation: Ensure your Karl Fischer titrator (coulometric for low ppm levels, volumetric for higher) is clean, dry, and functioning according to the manufacturer's specifications.[5]
-
Solvent Preparation: Use a suitable anhydrous solvent in the titration vessel. A co-solvent like chloroform or decanol may be necessary to ensure complete dissolution of the sample.[9]
-
Pre-Titration: Titrate the solvent to a stable, dry endpoint to remove any residual moisture.
-
Sample Introduction: Accurately measure and inject a known volume or weight of your this compound sample into the titration vessel.
-
Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content, typically in parts per million (ppm).
Interpretation of Results:
| Water Content (ppm) | Interpretation and Recommended Action |
| < 50 ppm | Acceptable for most applications. The sample is considered dry. |
| 50 - 200 ppm | Caution advised. The sample contains a moderate amount of water. For moisture-sensitive reactions, consider drying the material over a suitable drying agent (e.g., molecular sieves) or using a fresh, unopened bottle. |
| > 200 ppm | High water content. The sample is likely compromised. Do not use for moisture-sensitive applications. Consider purification by distillation if feasible, or procure a fresh batch. |
Guide 2: Detecting and Quantifying Hydrolysis Products
If you suspect hydrolysis has occurred, this guide will help you detect the primary inorganic byproducts: chloride and fluoride ions.
Protocol: Ion Chromatography
Ion chromatography is a sensitive and reliable method for the simultaneous determination of various anions, including chloride and fluoride.[10][11][12][13]
Experimental Workflow:
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to Fluorinated Solvents: Spotlight on 1,1,2,2-Tetrachlorotetrafluorocyclobutane
In the intricate world of scientific research and pharmaceutical development, the selection of a solvent is a pivotal decision that profoundly impacts reaction kinetics, compound solubility, and purification efficiency.[1] Among the diverse array of available solvents, fluorinated solvents have emerged as a class of significant interest, owing to their unique and often tunable physicochemical properties. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of 1,1,2,2-Tetrachlorotetrafluorocyclobutane against other prominent fluorinated solvents, including perfluorocarbons (PFCs) and hydrofluoroethers (HFEs).
The strategic incorporation of fluorine into molecules can modulate acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design.[2][3] This guide will delve into the technical nuances of these solvents, offering experimental insights and data-driven comparisons to inform your selection process and enhance your experimental outcomes.
Profiling this compound: A Halogenated Cycloalkane
This compound is a solid at room temperature with a distinct chemical structure. Its properties are largely dictated by the presence of both chlorine and fluorine atoms bonded to the cyclobutane ring.
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 336-50-5 | [4][5][6][7][8] |
| Molecular Formula | C4Cl4F4 | [4][5][6][7][8] |
| Molecular Weight | 265.85 g/mol | [4][5][7][8][9] |
| Appearance | Solid | [10] |
| Melting Point | 83.2-86 °C | [4][10] |
| Boiling Point | 132 °C | [4][10] |
| Density | 1.82 g/cm³ | [4] |
Applications and Considerations:
While specific applications for this compound are not extensively documented in readily available literature, its high density and boiling point suggest potential utility in specialized applications such as a reaction medium for high-temperature syntheses or as a heat transfer fluid. However, the presence of chlorine atoms raises significant environmental concerns, particularly regarding its potential to contribute to ozone depletion, a characteristic of many chlorofluorocarbons (CFCs).
A Comparative Analysis of Fluorinated Solvent Classes
To provide a comprehensive understanding, we will compare this compound with two other major classes of fluorinated solvents: Perfluorocarbons (PFCs) and Hydrofluoroethers (HFEs).
Perfluorocarbons (PFCs)
PFCs are compounds consisting solely of carbon and fluorine atoms.[11] This complete fluorination results in exceptional chemical and biological inertness.[12][13]
Key Characteristics of PFCs:
-
High Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making PFCs highly resistant to chemical attack and thermal degradation.[11]
-
Inertness: PFCs are chemically and biologically inert, preventing interference with sensitive reactions or biological systems.[12][13]
-
Hydrophobicity and Lipophobicity: PFCs are immiscible with both water and most organic solvents, a unique property that can be exploited in biphasic reactions and extractions.[11][14]
-
High Gas Solubility: PFCs can dissolve significant quantities of gases, including oxygen, which has led to their investigation as artificial blood substitutes.[11][12][14]
Hydrofluoroethers (HFEs)
HFEs are a newer class of fluorinated solvents developed as more environmentally friendly alternatives to CFCs, HFCs, and HCFCs.[15][16][17] They contain hydrogen, fluorine, and an ether linkage in their structure.[15][18]
Key Characteristics of HFEs:
-
Favorable Environmental Profile: HFEs have zero ozone depletion potential (ODP) and a lower global warming potential (GWP) compared to their predecessors.[15][17][19] They also have short atmospheric lifetimes.[16][17][19]
-
Low Toxicity: HFEs generally exhibit low toxicity, making them safer for workplace handling.[16][17][18]
-
Non-Flammable: Most HFEs are non-flammable, enhancing laboratory safety.[15][17][18][19]
-
Good Solvency: While not as aggressive as some chlorinated solvents, HFEs offer a balanced solvency for a range of compounds, particularly when used in azeotropic blends or co-solvent systems.[20][21]
-
Low Surface Tension and Viscosity: These properties allow HFEs to penetrate tight spaces and wet surfaces effectively, making them excellent cleaning and rinsing agents.[18][22][23]
Comparative Data Table
The following table summarizes the key properties of our target compound and representative examples from the PFC and HFE classes.
| Property | This compound | Perfluorohexane (PFC) | HFE-7100 (HFE) |
| Molecular Formula | C4Cl4F4 | C6F14 | C5H3F9O |
| Boiling Point (°C) | 132[4][10] | 56 | 61 |
| Density (g/cm³) | 1.82[4] | 1.68 | 1.52 |
| Viscosity (cP at 25°C) | (solid) | 0.64 | 0.45 |
| Surface Tension (dyn/cm) | N/A | 11.4 | 13.6 |
| Ozone Depletion Potential (ODP) | High (expected) | 0 | 0[15][19] |
| Global Warming Potential (GWP) | High (expected) | ~9000 | 280[21] |
| Atmospheric Lifetime | Long (expected) | >3000 years | ~2 weeks[16][22] |
Note: Data for Perfluorohexane and HFE-7100 are typical values. ODP and GWP for this compound are estimated based on its chemical structure.
Performance in Key Laboratory Applications
The choice of a fluorinated solvent is highly dependent on the specific application.
-
As a Reaction Medium: For reactions requiring extreme inertness and high thermal stability, PFCs are an excellent choice. Their immiscibility can also be leveraged for biphasic catalysis, simplifying product separation. HFEs are also chemically inert and can be used over a wide temperature range, making them suitable for many synthetic procedures.[15] The high boiling point of This compound could be advantageous for high-temperature reactions, but its reactivity due to the C-Cl bonds may be a concern.
-
For Extraction and Purification: The selective solvency of HFEs makes them useful for extracting specific compounds from complex mixtures. Their low viscosity and density facilitate easy phase separation. PFCs can be used in specialized liquid-liquid extractions due to their unique immiscibility with both aqueous and organic phases.
-
In Cleaning and Degreasing: The low surface tension and viscosity of HFEs make them highly effective for precision cleaning of sensitive components, as they can penetrate small crevices and remove contaminants without leaving residues.[18][22][23] This is a common application for HFE-based solvents in various industries.[16]
Experimental Protocol: Comparative Solubility Assessment of a Model Drug Compound
To provide a practical context, this section outlines a protocol to compare the solubilizing power of different fluorinated solvents for a model hydrophobic drug candidate.
Objective: To determine the saturation solubility of a model drug (e.g., Ibuprofen) in HFE-7100 and Perfluorohexane at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of the model drug to separate sealed vials containing a known volume of HFE-7100 and Perfluorohexane, respectively.
-
Equilibration: Place the vials in a shaker bath at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Sampling: Carefully extract a known volume of the supernatant from each vial, ensuring no solid particles are transferred. This can be achieved by using a syringe with a fine filter.
-
Analysis: Dilute the samples with a suitable solvent (e.g., methanol) and analyze the concentration of the dissolved drug using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Based on the measured concentration and the dilution factor, calculate the saturation solubility of the drug in each fluorinated solvent, typically expressed in mg/mL.
Expected Outcome: This experiment will provide quantitative data on the relative solvating power of the tested fluorinated solvents for the specific drug compound. It is anticipated that the HFE, with its ether functionality, may exhibit a slightly higher solvating power for moderately polar compounds compared to the highly non-polar PFC.
Experimental Workflow Diagram
Caption: Workflow for comparative solubility assessment.
Health, Safety, and Environmental Considerations
A critical aspect of solvent selection is its impact on human health and the environment.
-
This compound: The presence of C-Cl bonds strongly suggests a high Ozone Depletion Potential, similar to legacy CFCs. Its long-term environmental impact and toxicity profile are not well-defined in public literature, warranting a cautious approach.
-
Perfluorocarbons (PFCs): While having zero ODP and being of low toxicity, PFCs are potent greenhouse gases with very long atmospheric lifetimes. Their high GWP is a significant environmental drawback.
-
Hydrofluoroethers (HFEs): HFEs represent a significant advancement in environmental safety among fluorinated solvents. They possess zero ODP, low GWP, and short atmospheric lifetimes.[15][16][17][19] Furthermore, they generally have low toxicity, making them a preferred choice from a safety and environmental standpoint.[16][17][18]
Solvent Selection Logic Diagram
Caption: Decision matrix for fluorinated solvent selection.
Conclusion and Future Outlook
The landscape of fluorinated solvents is continually evolving, driven by the dual needs for high performance and environmental responsibility.
-
This compound is a compound with niche properties, such as a high boiling point and density. However, its potential environmental impact, inferred from its chlorinated structure, significantly limits its widespread applicability in modern, green-conscious laboratories.
-
Perfluorocarbons (PFCs) remain valuable for applications demanding extreme inertness. However, their very high GWP necessitates responsible use and recovery to mitigate their environmental footprint.
-
Hydrofluoroethers (HFEs) currently offer the most balanced profile of performance, safety, and environmental sustainability.[20] Their versatility, particularly in blends and co-solvent systems, makes them a leading choice for a wide range of applications, from precision cleaning to reaction media.
For researchers and drug development professionals, the future lies in the adoption of solvents that not only meet stringent technical requirements but also align with global sustainability goals. The data and analysis presented in this guide underscore the importance of a holistic approach to solvent selection, where performance and environmental impact are given equal consideration.
References
- Hydrofluoroether (HFE) Chemical - Yuji America Corp - Yujichem. (2023-11-09).
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- What are Hydrofluoroethers? - Vapor Degreasing - Solvent Replacement Strategies. (2022-06-10).
- Hydrofluoroethers - Flammable Chemicals - Organic Solvent. (2022-05-27).
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A Researcher's Guide to Differentiating Perhalogenated Cyclobutane Isomers Using Spectroscopy
In the realm of synthetic chemistry and drug development, the precise structural elucidation of molecules is paramount. Perhalogenated cyclobutanes, a class of compounds with a four-membered carbon ring saturated with halogen atoms, present a unique analytical challenge due to the prevalence of stereoisomerism. The spatial arrangement of halogen substituents, particularly the distinction between cis and trans isomers, can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides an in-depth comparison of how key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman Spectroscopy, and Mass Spectrometry (MS)—can be expertly applied to differentiate these challenging isomers.
The Decisive Role of Molecular Symmetry
The fundamental principle underpinning the spectroscopic differentiation of cis and trans isomers of perhalogenated cyclobutanes is molecular symmetry. Cis isomers, where two substituents on different carbon atoms are on the same side of the ring, often possess a different symmetry element (e.g., a Cₛ plane) compared to their trans counterparts, where substituents are on opposite sides (which may have a C₂ axis or a center of inversion). This difference in symmetry governs the number of unique atomic environments and the activity of vibrational modes, leading to distinct spectral fingerprints.
¹⁹F and ¹³C NMR Spectroscopy: Probing the Nuclear Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus. For perhalogenated cyclobutanes, ¹⁹F and ¹³C NMR are particularly informative.
Causality of Isomeric Effects on NMR Spectra
The key to distinguishing isomers via NMR lies in the concepts of chemical equivalence and spin-spin coupling.
-
Chemical Shift (δ): The chemical shift of a nucleus is dictated by the degree of electronic shielding. In cis and trans isomers, the spatial relationship between a given fluorine or carbon nucleus and the other bulky, electronegative halogen atoms differs. This results in distinct electronic environments and, consequently, different chemical shifts. For example, in a cis isomer, two fluorine atoms may be held in close proximity, leading to through-space electronic interactions that are absent in the corresponding trans isomer.
-
Spin-Spin Coupling (J): The coupling constant between two nuclei provides information about the number and geometry of the bonds connecting them. Vicinal coupling constants (³J), in particular, are highly dependent on the dihedral angle between the coupled nuclei. The puckered nature of the cyclobutane ring means that the dihedral angles between adjacent substituents are different for cis and trans isomers, leading to measurably different ³J(F-F) or ³J(C-F) coupling constants.
Comparative ¹⁹F NMR Data: Expected Differences
| Spectroscopic Feature | cis-1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane | trans-1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane |
| Symmetry | Cₛ (plane of symmetry) | C₂ (axis of symmetry) |
| ¹⁹F Environments | Fewer signals due to higher symmetry. The two fluorine atoms on C1 and C2 are equivalent, and the four fluorine atoms on C3 and C4 may be equivalent in pairs. | More signals. The fluorine atoms on C1 and C2 are equivalent, but their relationship to the fluorines on C3 and C4 is different than in the cis isomer, potentially leading to more complex splitting patterns. |
| ¹⁹F-¹⁹F Coupling | Distinct vicinal (³JFF) and geminal (²JFF) coupling constants reflecting the specific dihedral angles of the cis configuration. | Different vicinal (³JFF) coupling constants due to altered dihedral angles in the trans configuration. |
The number of unique signals and the multiplicity of those signals will be the primary indicators of the isomeric form. The higher symmetry of the cis isomer will generally lead to a simpler spectrum than the trans isomer.
Vibrational Spectroscopy (IR & Raman): A Tale of Two Symmetries
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The differentiation of cis and trans isomers using these techniques is a direct consequence of their different molecular symmetries and the resulting selection rules.
The Principle of Mutual Exclusion
For molecules with a center of inversion (centrosymmetric), such as the trans isomer of 1,2-dichloro-1,2-dichloroethylene, the principle of mutual exclusion states that vibrational modes that are Raman active are IR inactive, and vice versa. While not all trans-perhalogenated cyclobutanes are perfectly centrosymmetric, they often have higher symmetry than their cis counterparts. This leads to a general rule of thumb:
-
cis Isomers (Lower Symmetry, e.g., Cₛ): Most vibrational modes are often both IR and Raman active.
-
trans Isomers (Higher Symmetry, e.g., C₂): There will be a greater number of vibrations that are exclusively IR or Raman active, leading to fewer overlapping bands between the two spectra.[4]
Comparative Vibrational Data
The primary differences will be observed in the "fingerprint region" (typically below 1500 cm⁻¹) where skeletal vibrations of the cyclobutane ring and carbon-halogen stretching and bending modes occur.[5][6]
| Spectroscopic Feature | cis Isomer | trans Isomer |
| IR Spectrum | Richer spectrum with more observable bands. | Fewer bands compared to the cis isomer. |
| Raman Spectrum | Richer spectrum with more observable bands. | Fewer bands compared to the cis isomer. |
| Coincident Bands | High degree of overlap between IR and Raman active modes. | Fewer bands will appear in both the IR and Raman spectra. |
For example, studies on substituted cyclobutanes have shown that the number and frequencies of ring deformation and C-X (where X is a halogen) stretching modes are sensitive to the stereochemistry.[7][8]
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pathways of a molecule. While the electron ionization (EI) mass spectra of cis and trans isomers are often very similar because the initial high-energy ionization can lead to ring-opening and loss of stereochemical information, subtle differences in the relative abundances of fragment ions can sometimes be observed.
Isomeric Effects on Fragmentation
The stability of the initial molecular ion and subsequent fragment ions can be influenced by the stereochemistry. The proximity of substituents in the cis isomer might enable or favor certain fragmentation or rearrangement pathways that are less likely in the trans isomer.
Comparative Mass Spectrometry Data: 1,2-Dichlorohexafluorocyclobutane
The NIST Chemistry WebBook provides the mass spectrum for 1,2-dichlorohexafluorocyclobutane (a mixture of isomers).[9] The key feature for halogenated compounds is the isotopic pattern.
| Feature | Observation for 1,2-Dichlorohexafluorocyclobutane |
| Molecular Ion (M⁺) | A cluster of peaks around m/z 232, 234, and 236, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl.[9][10] |
| Key Fragments | Common fragments arise from the loss of Cl (m/z 197) and subsequent loss of fluorine or CF₂ groups. A prominent peak is often observed at m/z 131, corresponding to [C₃F₅]⁺. |
While the overall fragmentation pattern is expected to be similar for both isomers, the relative intensities of the fragment ions may differ slightly due to differences in the stability of the precursor ions. For instance, if one isomer forms a more stable molecular ion, the intensity of the M⁺ peak cluster might be slightly higher relative to the fragment peaks compared to the other isomer.
Experimental Protocols
The following are generalized, yet detailed, protocols for the spectroscopic analysis of perhalogenated cyclobutane isomers.
Protocol 1: NMR Spectroscopy (¹⁹F and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. Ensure the solvent is free from fluorine-containing impurities.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe capable of detecting ¹⁹F and ¹³C.
-
¹⁹F NMR Acquisition:
-
Reference the spectrum to an external standard such as CFCl₃ (δ = 0 ppm) or an internal standard.[11]
-
Acquire a standard 1D ¹⁹F spectrum. Due to the large chemical shift dispersion of ¹⁹F, ensure the spectral width is sufficient to cover all signals (e.g., up to 250 ppm).[12]
-
If the spectrum is complex, consider acquiring a ¹H-decoupled ¹⁹F spectrum to simplify multiplets.
-
-
¹³C NMR Acquisition:
-
Acquire a standard ¹H-decoupled ¹³C{¹H} spectrum.
-
Due to the presence of C-F coupling, the signals may appear as multiplets.
-
If further structural information is needed, consider advanced experiments like 2D HETCOR (¹³C-¹⁹F) to establish connectivity.[13]
-
-
Data Analysis: Process the spectra using appropriate software. Integrate the signals, determine chemical shifts, and measure coupling constants. Compare the number of signals, their chemical shifts, and coupling patterns between the two isomer samples.
Protocol 2: IR and Raman Spectroscopy
-
Sample Preparation:
-
IR (Liquid/Solution): If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates. If solid, prepare a KBr pellet by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.[14]
-
Raman (Liquid/Solid): Place the liquid sample in a glass capillary tube. For solid samples, they can be analyzed directly in a glass vial or pressed into a pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer for IR analysis and a laser Raman spectrometer for Raman analysis.
-
Data Acquisition:
-
IR: Acquire a background spectrum of the empty sample compartment or the pure KBr pellet. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Raman: Acquire the spectrum using an appropriate laser excitation wavelength (e.g., 785 nm) to minimize fluorescence.
-
-
Data Analysis: Compare the IR and Raman spectra of the two isomers. Note the number of bands and their frequencies. Pay close attention to any bands that are present in one spectrum but absent in the other, and identify bands that are coincident (appear at the same frequency) in both IR and Raman spectra for each isomer.
Protocol 3: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system. For volatile compounds like many perhalogenated cyclobutanes, a gas chromatography (GC-MS) system is ideal as it can also separate the isomers before analysis.
-
Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV. This high energy ensures reproducible fragmentation patterns for library matching.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-300).
-
Data Analysis:
-
Identify the molecular ion peak cluster and confirm its m/z and isotopic pattern are consistent with the molecular formula (e.g., C₄Cl₂F₆).
-
Identify the major fragment ions and propose fragmentation pathways.
-
Carefully compare the relative intensities of the molecular ion and key fragment ions between the two isomers.
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow for differentiating perhalogenated cyclobutane isomers.
Caption: General workflow for isomer differentiation.
Caption: Relationship between structure and spectral data.
Conclusion
References
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- Katon, J. E., & Feairheller, W. R. (1968). Vibrational Spectra of Substituted Cyclobutane Compounds.
- Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Vicinal Hydrogen—Fluorine Coupling Constants with Temperature. Journal of the American Chemical Society, 87(18), 3891–3895.
- Braude, B., Gatial, A., Klaeboe, P., Nielsen, C. J., & Powell, D. L. (1990). The vibrational spectra and conformations of polyhalogenated cyclobutanes. Journal of Molecular Structure, 218, 51–58.
- Durig, J. R., & Katon, J. E. (n.d.). Vibrational Spectra of Substituted Cyclobutane Compounds.
- Royal Society of Chemistry. (2011). Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr.
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PubChem. (n.d.). 1,2-Dichlorohexafluorocyclobutane. National Center for Biotechnology Information. Retrieved from [Link]
- Lustig, E., & Ragelis, E. P. (1967). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Journal of Magnetic Resonance (1969), 42(3), 398-410.
- Exarchou, V., & Goundiam, O. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(45), 15068–15077.
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NIST. (n.d.). Cyclobutane, 1,2-dichloro-1,2,3,3,4,4-hexafluoro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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NIST. (n.d.). Cyclobutane, 1,2-dichloro-1,2,3,3,4,4-hexafluoro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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NIST. (n.d.). Cyclobutane, 1,2-dichloro-1,2,3,3,4,4-hexafluoro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
- Durig, J. R., & Harris, W. C. (1970). Vibrational Spectra and Structure of Four-Membered Ring Molecules. II. Chlorocyclobutane, Chlorocyc1obutane-d1, and Chlorocyclob. The Journal of Chemical Physics, 52(12), 6096–6106.
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclobutane. Retrieved from [Link]
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- Cermola, F., et al. (2016). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 21(9), 1184.
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PubChem. (n.d.). trans-(1R,2R)-1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane. National Center for Biotechnology Information. Retrieved from [Link]
- Fred, M., & Randall, H. M. (1940). Infrared absorption spectra of cyclo-hydrocarbons.
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ResearchGate. (n.d.). Comparison of 1 H{ 19 F}-NMR spectra of 14 in a) acetone, b)... [Image]. Retrieved from [Link]
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UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]
- Camps, F., et al. (1985). 19F NMR analyses of some cyclopropane derivatives. Journal of Fluorine Chemistry, 29(3), 261-271.
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Filo. (2025). Isomers of Difluorocyclobutane. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of trans (red) and cis (blue) isomers of the different... [Image]. Retrieved from [Link]
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PubChem. (n.d.). trans-1,2-Dichlorocyclobutane. National Center for Biotechnology Information. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 1,1,2,2-Tetrachlorotetrafluorocyclobutane and Its Analogs
Abstract
Perhalogenated cyclobutanes are a class of compounds with significant utility as synthetic intermediates, particularly in the fields of materials science and fluorinated pharmaceuticals. Their reactivity is a nuanced interplay of electronic effects, steric hindrance, and inherent ring strain. This guide provides an in-depth comparative analysis of the reactivity of 1,1,2,2-tetrachlorotetrafluorocyclobutane (C4Cl4F4) and its key analogs, such as octafluorocyclobutane (C4F8) and other chlorinated/fluorinated derivatives. We will explore fundamental principles governing their chemical behavior, focusing on reductive dechlorination, nucleophilic substitution, and thermal stability. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-supported experimental protocols to inform synthetic strategies.
Foundational Principles of Reactivity in Halogenated Cyclobutanes
The reactivity of halogenated cyclobutanes is primarily dictated by the nature of the carbon-halogen bonds and the inherent strain of the four-membered ring. Understanding these foundational principles is crucial for predicting and controlling their chemical transformations.
The Dichotomy of Carbon-Fluorine and Carbon-Chlorine Bonds
The most significant factor influencing the reactivity of mixed halogenated cyclobutanes is the substantial difference between the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds.
-
Bond Strength: The C-F bond is one of the strongest single bonds in organic chemistry, with a typical bond dissociation energy of around 467 kJ/mol. In contrast, the C-Cl bond is considerably weaker, at approximately 346 kJ/mol[1]. This disparity is a direct consequence of the high electronegativity of fluorine and the excellent orbital overlap between carbon's 2sp³ and fluorine's 2p orbitals[2].
-
Leaving Group Ability: Paradoxically, while the C-F bond is strong, the fluoride ion (F⁻) is a poor leaving group in nucleophilic substitution reactions compared to the chloride ion (Cl⁻). This is due to the high basicity of the fluoride ion.
-
Inductive Effects: The high electronegativity of fluorine atoms results in a significant inductive electron-withdrawing effect, which can influence the reactivity of adjacent atoms and bonds.
Causality in Experimental Choices: This fundamental difference in bond strength is the primary reason why reductive dehalogenation reactions on mixed chlorofluoro compounds almost exclusively proceed via the cleavage of C-Cl bonds, leaving the C-F bonds intact. This selectivity is a powerful tool in synthetic chemistry.
The Role of Ring Strain
Cyclobutane rings possess significant ring strain, a combination of angle strain (deviation from the ideal 109.5° tetrahedral bond angle) and torsional strain (eclipsing interactions of substituents)[3][4][5]. This inherent strain of approximately 26.3 kcal/mol makes the ring susceptible to opening under certain conditions, a reactivity pathway not as readily available to larger, less strained cycloalkanes[3]. The presence of bulky halogen substituents can further exacerbate these steric interactions.
Comparative Reactivity Analysis
In this section, we will compare the reactivity of this compound with its analogs in key chemical transformations.
Reductive Dechlorination: A Gateway to Unsaturated Systems
Reductive dechlorination is a common and highly useful reaction for this class of compounds, typically employing a reducing metal such as zinc[6][7][8]. This reaction proceeds via the selective cleavage of the weaker C-Cl bonds.
Reaction Overview:
The reaction of this compound with zinc dust in a suitable solvent leads to the formation of 1,2-dichloro-3,3,4,4-tetrafluorocyclobutene through the elimination of two chlorine atoms.
-
Mechanism Rationale: Zinc metal acts as a two-electron reducing agent. The reaction is believed to proceed through an organozinc intermediate[5]. The vicinal arrangement of the chlorine atoms facilitates a concerted or stepwise elimination to form a double bond, driven by the formation of stable zinc chloride.
Comparative Reactivity:
| Compound | Structure | Relative Reactivity in Reductive Dechlorination | Product(s) |
| This compound | C4Cl4F4 | High | 1,2-Dichloro-3,3,4,4-tetrafluorocyclobutene |
| Hexachlorodifluorocyclobutane | C4Cl6F2 | Very High | Tetrachlorocyclobutene |
| Octafluorocyclobutane | C4F8 | Very Low (Inert) | No reaction under typical conditions[7][9][10] |
-
Expert Insight: The reactivity in reductive dechlorination directly correlates with the number and accessibility of C-Cl bonds. Octafluorocyclobutane, lacking any C-Cl bonds, is unreactive under these conditions. Compounds with a higher chlorine-to-fluorine ratio, such as hexachlorodifluorocyclobutane, will react more readily.
Experimental Protocol: Synthesis of 1,2-Dichloro-3,3,4,4-tetrafluorocyclobutene
This protocol is adapted from established procedures for reductive dehalogenation of alkyl halides[7][8].
-
Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is flushed with dry nitrogen.
-
Reagent Charging: To the flask, add activated zinc dust (15 g, 0.23 mol) and 100 mL of anhydrous N,N-dimethylformamide (DMF).
-
Initiation: Gently heat the stirred suspension to 50-60 °C.
-
Substrate Addition: Slowly add a solution of this compound (26.6 g, 0.1 mol) in 50 mL of DMF from the dropping funnel over a period of 1 hour. An exothermic reaction should be observed. Maintain the reaction temperature between 70-80 °C with external cooling if necessary.
-
Reaction Monitoring: After the addition is complete, continue stirring at 80 °C for an additional 2 hours. The reaction progress can be monitored by GC-MS.
-
Workup: Cool the reaction mixture to room temperature. The product is isolated by steam distillation from the reaction mixture. The organic layer of the distillate is separated, washed with water, dried over anhydrous calcium chloride, and fractionally distilled.
-
Expected Yield: The yield of 1,2-dichloro-3,3,4,4-tetrafluorocyclobutene is typically in the range of 70-80%.
Workflow Diagram for Reductive Dechlorination
Caption: Workflow for the synthesis of 1,2-dichloro-3,3,4,4-tetrafluorocyclobutene.
Nucleophilic Substitution
Nucleophilic substitution on a saturated perhalogenated cyclobutane ring is generally challenging due to steric hindrance and the poor leaving group ability of fluoride. However, in unsaturated analogs, such as 1,2-dichloro-3,3,4,4-tetrafluorocyclobutene, the vinylic chlorine atoms are activated towards substitution.
Comparative Reactivity:
| Compound | Structure | Reactivity with Nucleophiles | Comments |
| This compound | C4Cl4F4 | Very Low | Sterically hindered, no activation. |
| 1,2-Dichloro-3,3,4,4-tetrafluorocyclobutene | C4Cl2F4 (cyclic) | Moderate | Vinylic chlorines are susceptible to substitution by strong nucleophiles. |
| 1,2-Dichlorohexafluorocyclopentene | C5Cl2F6 (cyclic) | Moderate | Similar reactivity to its cyclobutene analog; undergoes substitution of a vinylic chlorine[11]. |
| Octafluorocyclobutane | C4F8 | Extremely Low | Highly inert to nucleophilic attack due to strong C-F bonds and steric shielding. |
-
Expert Insight: The introduction of a double bond in the ring significantly alters the reactivity profile. In 1,2-dichloro-3,3,4,4-tetrafluorocyclobutene, the π-system allows for a nucleophilic vinylic substitution mechanism, which is more facile than substitution on the saturated parent compound. The reactivity of the cyclopentene analog demonstrates that this is a general trend for perhalogenated cycloalkenes.
Thermal Stability and Decomposition
The thermal stability of perhalogenated cyclobutanes is high, but at elevated temperatures, they undergo decomposition, typically through cycloreversion.
Decomposition Pathways:
-
This compound: The thermal decomposition is more complex due to the presence of both C-C and C-halogen bonds of varying strengths.
-
Octafluorocyclobutane (C4F8): This compound undergoes a reversible thermal decomposition to two molecules of tetrafluoroethylene (C2F4)[4]. The activation energy for this process is high, reflecting the compound's stability. Studies have shown that this is the main decomposition pathway at high temperatures[1][6].
Comparative Thermal Stability:
| Compound | Decomposition Temperature Range (°C) | Primary Decomposition Products |
| This compound | > 400 | Complex mixture (expected to include C2F4, C2Cl2F2, etc.) |
| Octafluorocyclobutane | 360 - 560 | Tetrafluoroethylene (C2F4)[4] |
| 1,1,2,2-Tetrafluorocyclobutane | 485 - 593 | 1,1-Difluoroethylene and a mix of ethylene and tetrafluoroethylene[9] |
-
Expert Insight: The substitution pattern significantly influences the decomposition pathway. For symmetrically substituted compounds like octafluorocyclobutane, a clean cycloreversion to a single product is observed. For asymmetrically substituted analogs like 1,1,2,2-tetrafluorocyclobutane, multiple decomposition pathways become accessible, leading to a mixture of products[9]. The presence of weaker C-Cl bonds in this compound is expected to lower its overall thermal stability compared to octafluorocyclobutane.
Reaction Pathway Diagram: Thermal Decomposition
Caption: Thermal decomposition pathways of C4Cl4F4 and its analogs.
Summary and Outlook
The reactivity of this compound and its analogs is a clear demonstration of how subtle changes in molecular structure can lead to significant differences in chemical behavior.
Key Takeaways:
-
Reductive Dechlorination: The presence of C-Cl bonds is the primary determinant of reactivity. The reaction is highly selective for the cleavage of C-Cl over C-F bonds.
-
Nucleophilic Substitution: Saturated perhalogenated cyclobutanes are generally inert. The introduction of unsaturation, as seen in cyclobutene derivatives, activates vinylic halogens for substitution.
-
Thermal Stability: Perfluorinated analogs exhibit high thermal stability, decomposing via clean cycloreversion pathways. Mixed chlorofluoro analogs have more complex decomposition profiles, likely at lower temperatures due to the weaker C-Cl bonds.
The predictable and selective reactivity of these compounds makes them valuable building blocks in synthetic chemistry. Future research may focus on leveraging the unique electronic properties of these strained, halogenated rings to develop novel catalytic transformations and to construct complex molecular architectures for applications in medicine and materials science.
References
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Arnold, W. A., Winget, P., & Cramer, C. J. (2002). Reductive dechlorination of 1,1,2,2-tetrachloroethane. Environmental Science & Technology, 36(16), 3536–3541. [Link]
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Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. [Link]
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Stockel, R. F. (1969). Reactions of 1,2-dichlorohexafluorocyclopentene with secondary phosphines. Canadian Journal of Chemistry, 47(5), 867-869. [Link]
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Save or Waste. (2023). Reactivity of Halogenoalkanes. [Link]
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Exconde, A. A., & Flowers, M. C. (1983). Thermal unimolecular decomposition of 1,1,2,2-tetrafluorocyclobutane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 79(6), 1381–1389. [Link]
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Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. [Link]
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Hekmatshoar, R., Sajadi, S., & Heravi, M. M. (2008). Reductive Dehalogenation of Arylhalides and Alkylhalides with Zinc in THF Saturated Aqueous Ammonium Chloride. Journal of the Chinese Chemical Society, 55(3), 616-618. [Link]
-
Linde Gas GmbH. (2017). SAFETY DATA SHEET Octafluorocyclobutane (RC 318). [Link]
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Tarrant, P., & Warner, D. A. (1954). The Reactions of Some Fluorinated Cyclobutenes with Dienes. Journal of the American Chemical Society, 76(6), 1624–1628. [Link]
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Genov, I. G., & Flowers, M. C. (1975). The thermal decomposition of cyclobutane at low pressures. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 71, 1932–1939. [Link]
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NIST. (n.d.). Cyclobutane, 1,2-dichloro-1,2,3,3,4,4-hexafluoro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Insights on decomposition process of c-C4F8 and c-C4F8/N2 mixture as substitutes for SF6. AIP Advances, 8(10), 105217. [Link]
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Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. [Link]
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Gallucci, R. R., & Lipson, M. (2009). A simple and efficient method of zinc dust/ammonium chloride system for the reductive dehalogenation of alkyl halides has been described. Organic CHEMISTRY An Indian Journal, 5(1). [Link]
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NIST. (n.d.). Cyclopentene, 1,2-dichloro-3,3,4,4,5,5-hexafluoro-. In NIST Chemistry WebBook. Retrieved from [Link]
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Wikipedia. (n.d.). Reductive dehalogenation of halo ketones. [Link]
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Chemistry Stack Exchange. (2014). Is a carbon-fluorine bond stronger than a carbon-chlorine bond? [Link]
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Gallucci, R. R., & Lipson, M. (2014). Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. ACS Sustainable Chemistry & Engineering, 2(12), 2797–2802. [Link]
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Royal Society of Chemistry. (2021). Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX[[double bond, length as m-dash]]CH2 (X = F, Cl, Br). [Link]
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Migahed, M. D., et al. (2009). A comparative study of CF4/O2/Ar and C4F8/O2/Ar plasmas for dry etching applications. Journal of Physics D: Applied Physics, 42(14), 145206. [Link]
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Cross-validation of experimental results for 1,1,2,2-Tetrachlorotetrafluorocyclobutane
An In-Depth Guide to the Cross-Validation of Experimental Results for 1,1,2,2-Tetrachlorotetrafluorocyclobutane
Introduction: Establishing a Baseline for a Niche Reagent
This compound (CAS No. 336-50-5, chemical formula C₄Cl₄F₄) is a fully halogenated chlorofluorocarbon (CFC) characterized by a strained four-membered carbon ring.[1][2][3] Historically, compounds within this class have been utilized as refrigerants, solvents, and chemical intermediates, valued for their chemical inertness and specific physical properties. However, their environmental impact has led to significant restrictions and a need for rigorous characterization.
This guide serves as a comprehensive manual for researchers, scientists, and drug development professionals on the cross-validation of experimental data for this compound. It moves beyond a simple listing of properties to explain the causality behind experimental choices, enabling researchers to independently verify the identity, purity, and reactivity of this compound. We will compare its performance metrics against relevant alternatives, grounding all claims in established analytical principles and providing detailed, replicable protocols. The trustworthiness of any experimental work relies on a self-validating system of characterization, which is the core focus of this document.
Part 1: Physicochemical and Spectroscopic Identity
The first step in validating any chemical substance is to confirm its fundamental physical and spectroscopic properties against established literature values. Discrepancies at this stage can indicate impurities, degradation, or misidentification of the material.
Core Physicochemical Properties
These macroscopic properties provide the initial data points for characterization. They are influenced by the compound's high molecular weight and the strong electronegativity of its halogen substituents.
| Property | Value | Source |
| CAS Number | 336-50-5 | [1][2] |
| Molecular Formula | C₄Cl₄F₄ | [1][3] |
| Molecular Weight | 265.85 g/mol | [1][2][3] |
| Appearance | Low-melting solid or liquid | [4] (analogue) |
| Boiling Point | 131-133°C | [2] |
| Melting Point | 83.2-83.5°C | [2] |
| Density | 1.82 g/cm³ | [2] |
Note: The high density is expected for a polyhalogenated compound. The boiling point is relatively high for a molecule of its size, a result of strong intermolecular forces.
The Spectroscopic Fingerprint: A Multi-Technique Approach
Spectroscopy provides the molecular-level "fingerprint" necessary for unambiguous identification. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is required for full validation. This multi-pronged approach ensures that the structure, functional groups, and isotopic composition are all consistent with the expected molecule.
Experimental Workflow: Integrated Spectroscopic Analysis
The following workflow illustrates the logical sequence for validating the identity and purity of a sample. Each step provides a piece of the puzzle, and together they form a robust cross-validation system.
Caption: Workflow for comprehensive cross-validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structure elucidation. It probes the magnetic environments of atomic nuclei. Due to the high degree of symmetry in this compound, where all fluorine atoms are chemically equivalent and all chlorine-bearing carbons are equivalent, a very simple spectrum is predicted.
-
¹⁹F NMR: A single resonance is expected, as all four fluorine atoms are in identical chemical environments.
-
¹³C NMR: Two resonances are expected: one for the two carbons bonded to fluorine (-CF₂-) and one for the two carbons bonded to chlorine (-CCl₂-).
Protocol: Acquiring a ¹⁹F NMR Spectrum
-
Sample Preparation: Dissolve ~10-20 mg of the sample in 0.5 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a spectrometer with a fluorine-capable probe (multinuclear probe).
-
Tune the probe to the ¹⁹F frequency (e.g., ~376 MHz on a 400 MHz instrument).
-
Lock the spectrometer using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition:
-
Acquire a simple one-pulse ¹⁹F spectrum. A 30-degree pulse angle and a relaxation delay of 2 seconds are typically sufficient.
-
Reference the spectrum to an external standard like CFCl₃ (0 ppm) or an internal standard if required.
-
-
Analysis: Process the resulting Free Induction Decay (FID) with a Fourier transform. The spectrum should show a single sharp peak, confirming the magnetic equivalence of all fluorine atoms.[5]
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. It is excellent for identifying the types of chemical bonds present.[6][7] For this compound, the spectrum will be dominated by absorptions from the carbon-fluorine and carbon-chlorine bonds.
-
Expected Absorptions:
-
C-F Stretch: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region.
-
C-Cl Stretch: Strong to medium absorptions in the 600-800 cm⁻¹ region.
-
The absence of C-H stretches (typically 2850-3000 cm⁻¹) is a key validation point.
-
Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). If liquid, a single drop is sufficient.
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal. This background will be automatically subtracted from the sample spectrum.
-
-
Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Analysis: Analyze the resulting spectrum for the presence of the strong C-F and C-Cl stretching bands and the absence of other significant peaks (like O-H or C-H).
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio of ionized molecules, providing the molecular weight and, crucially, information about the elemental composition from isotopic patterns.[7] Chlorine has two abundant stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The presence of four chlorine atoms in the molecule will create a highly distinctive isotopic cluster for the molecular ion.
Predicted Isotopic Pattern for [C₄Cl₄F₄]⁺ The relative intensities of the peaks corresponding to different combinations of ³⁵Cl and ³⁷Cl isotopes provide a definitive signature for a tetrachlorinated compound. The pattern can be predicted based on the binomial expansion (a+b)⁴.
Caption: Predicted MS isotope pattern for a C₄Cl₄ species.
Protocol: Electron Ionization (EI)-MS via GC-MS This technique is ideal as it also provides a purity assessment.
-
Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or hexane.
-
GC Separation:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the sample solution with a split ratio of 50:1.
-
Temperature Program: Start at 50°C for 2 min, then ramp to 250°C at 15°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Detection:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis:
-
The gas chromatogram should show a single major peak, confirming the sample's purity.
-
Analyze the mass spectrum of this peak. Look for the molecular ion cluster starting at m/z 264 (for the all-³⁵Cl isotopologue) and verify that the subsequent [M+2], [M+4], [M+6], and [M+8] peaks match the predicted intensity ratio.
-
Part 2: Chemical Reactivity and Comparative Performance
Understanding a compound's reactivity and stability is crucial for its application and for predicting its behavior in various chemical environments.
Thermal Stability and Decomposition
Halogenated cyclobutanes can undergo thermal decomposition, typically via cleavage of the four-membered ring. Studies on the related compound 1,1,2,2-tetrafluorocyclobutane show it decomposes at high temperatures (485–593°C) via two pathways: one yielding two molecules of 1,1-difluoroethylene, and another yielding ethylene and tetrafluoroethylene.[8][9] A similar ring-opening mechanism is plausible for the tetrachloro- derivative.
Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min to prevent oxidative decomposition.
-
-
Acquisition:
-
Heat the sample from ambient temperature to 600°C at a controlled rate of 10°C/min.
-
Continuously record the sample weight as a function of temperature.
-
-
Analysis: The resulting curve will show a sharp drop in mass at the decomposition temperature. The onset temperature of this mass loss is a key measure of the compound's thermal stability.
Comparative Analysis with Alternative Compounds
The utility of this compound must be weighed against alternative compounds, especially concerning environmental and safety profiles. A relevant comparison is with 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113), a once-common solvent, and a modern hydrofluoroether (HFE) as a more environmentally benign alternative.
| Feature | This compound | CFC-113 (Trichlorotrifluoroethane) | Hydrofluoroether (e.g., HFE-7100) |
| CAS Number | 336-50-5 | 76-13-1[10] | 163702-07-6 / 163702-08-7 |
| Boiling Point | 131-133°C[2] | 47.6°C | 61°C |
| Ozone Depletion Potential (ODP) | High (Estimated > 0.8) | 0.8-1.0 | 0 |
| Global Warming Potential (GWP) | High (Estimated in thousands) | ~6130 | ~297 |
| Primary Application | Chemical Intermediate | Solvent, Degreaser (Legacy) | Precision Cleaning, Heat Transfer |
| Toxicity Profile | Skin/eye irritant; limited data.[2][11] | Low acute toxicity, but regulated.[10] | Low toxicity, favorable safety profile. |
Analysis of Alternatives:
-
CFC-113: While its physical properties made it an excellent solvent, its high ODP led to its phase-out under the Montreal Protocol. This compound, as another CFC, shares this critical environmental liability.
-
Hydrofluoroethers (HFEs): Compounds like HFE-7100 represent the modern alternative. They are designed to have zero ODP and significantly lower GWP.[12] While their solvent properties may differ, they are the preferred choice for applications like precision cleaning where environmental impact is a primary concern. This comparison clearly positions this compound as a specialty chemical for use only as a contained intermediate in synthesis, where its release to the atmosphere can be prevented.
Part 3: Safety, Handling, and Scientific Integrity
Trustworthiness in research extends to the safe and responsible handling of all chemical reagents.
Hazard Assessment
Based on available safety data, this compound should be handled as a hazardous substance.
-
Hazards: Causes skin and eye irritation.[2][11] May be harmful if inhaled or ingested. Prolonged exposure to related chlorinated compounds can cause liver and neurological damage.[13][14][15] Upon thermal decomposition, it may release toxic gases such as hydrogen chloride, hydrogen fluoride, and potentially phosgene.[11]
-
Environmental Fate: As a dense, volatile organic compound, it poses a risk to soil and water if spilled.[15] It is toxic to aquatic life.[11]
Safe Handling Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Lab Coat: A standard lab coat is required.
-
-
Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal. Ventilate the area.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents and finely powdered metals.[10]
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge to drains or the environment.
Conclusion
The cross-validation of this compound requires a systematic and multi-faceted analytical approach. By integrating NMR, IR, and MS data, a researcher can unambiguously confirm the compound's identity and purity, forming a trustworthy basis for any subsequent experimental work. The compound's predicted high ODP and GWP, characteristic of CFCs, render it unsuitable for applications involving environmental release. Its utility is therefore confined to roles as a chemical intermediate within closed systems. By adhering to the rigorous validation and safety protocols outlined in this guide, researchers can ensure the scientific integrity of their results and maintain a safe laboratory environment.
References
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ASTM International. (n.d.). ASTM Chemical Testing. Intertek. Retrieved from [Link]
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ASTM International. (n.d.). ASTM Chemical Standards Supporting Science, Innovation, and Quality Manufacturing. ASTM International. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 1). What Is the Role of IUPAC in Standardizing Chemical Nomenclature? [Video]. YouTube. Retrieved from [Link]
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Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (n.d.). Thermal unimolecular decomposition of 1,1,2,2-tetrafluorocyclobutane. Royal Society of Chemistry Publishing. Retrieved from [Link]
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ASTM International. (1993). ASTM D3834-93 - Test Method for Purity of Vinyl Chloride Monomer by Gas Chromatography (Withdrawn 1998). iTeh Standards. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluoro cyclobutane (CAS 336-50-5). Retrieved from [Link]
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Wikipedia. (n.d.). IUPAC nomenclature of chemistry. Retrieved from [Link]
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Safety Data Sheet. (2022, August 24). Product Name: VOC Free Degreaser. Retrieved from [Link]
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Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (n.d.). Thermal decomposition of 1,1,2,2-tetrafluorocyclobutane at low pressures. Royal Society of Chemistry Publishing. Retrieved from [Link]
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U.S. Department of Energy Office of Scientific and Technical Information. (2021, March 1). Experimental Investigation of the Thermal Decomposition Pathways and Kinetics of TATB by Isotopic Substitution. Retrieved from [Link]
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International Union of Pure and Applied Chemistry (IUPAC). (n.d.). Nomenclature. Retrieved from [Link]
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Google Patents. (1998, March 24). United States Patent (19) 11 Patent Number: 5,730,894. Retrieved from [Link]
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PubChem. (n.d.). 1,1,2,2-Tetrachloro-1,2-difluoroethane. Retrieved from [Link]
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PubChem. (n.d.). 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane. Retrieved from [Link]
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Chemsrc. (n.d.). hexafluorocyclobutene | CAS#:697-11-0. Retrieved from [Link]
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Safety Data Sheet. (2019, January 28). 1,1,1,2-Tetrafluoroethane. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,1,2,2-TETRACHLOROETHANE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents. Retrieved from [Link]
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Journal of Research of the National Bureau of Standards. (n.d.). Thermal decomposition of polytetrafluoroethylene in various gaseous atmospheres. Retrieved from [Link]
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Studylib. (n.d.). Chem 502--Assignment 3. Retrieved from [Link]
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Jack Westin. (n.d.). Nmr Spectroscopy - Molecular Structure And Absorption Spectra - MCAT Content. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Spectroscopy Problems - Organic Chemistry. Retrieved from [Link]
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U.S. Department of Energy Office of Scientific and Technical Information. (2024, October 7). TATB Thermal Decomposition: An Improved Kinetic Model for Explosive Safety Analysis. Retrieved from [Link]
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Studylib. (n.d.). MS, IR, NMR Practice Exercises - Chemistry Problems. Retrieved from [Link]
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PubMed Central - NIH. (n.d.). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. Retrieved from [Link]
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DASH (Harvard). (n.d.). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Retrieved from [Link]
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A Comparative Performance Analysis of 1,1,2,2-Tetrachlorotetrafluorocyclobutane as a Specialty Solvent
In the landscape of chemical research and pharmaceutical development, the selection of a solvent is a critical decision that profoundly influences reaction kinetics, yield, and purity. While common solvents have well-understood profiles, the exploration of specialty solvents is essential for overcoming unique solubility challenges and enabling novel chemical transformations. This guide provides an in-depth performance benchmark of 1,1,2,2-Tetrachlorotetrafluorocyclobutane (TCTFCB), a fluorinated cyclobutane derivative, comparing its physicochemical properties and practical utility against a range of conventional and alternative solvents.
Physicochemical Profile of this compound
This compound (CAS No: 336-50-5) is a halogenated cyclic alkane.[1][2] Its structure, featuring a four-carbon ring saturated with chlorine and fluorine atoms, imparts a unique combination of properties. The high degree of halogenation results in a dense, thermally stable liquid with a distinct solvency profile.
A summary of its key physical properties is presented below, providing the foundational data for its evaluation as a solvent.
| Property | Value | Source |
| Molecular Formula | C4Cl4F4 | [1][2][3] |
| Molecular Weight | 265.85 g/mol | [1][4][5] |
| Boiling Point | 132 °C | [1] |
| Melting Point | 83.2 - 83.5 °C | [1] |
| Density | 1.82 g/cm³ | [1] |
| Refractive Index | 1.44 | [1] |
| Flash Point | 131 - 133 °C | [1] |
| LogP (Octanol/Water) | 3.6 - 3.7 | [1][5] |
The high boiling point suggests its suitability for reactions requiring elevated temperatures, while its high density is advantageous for extractions and phase separations from aqueous or less dense organic media. The LogP value indicates a high degree of lipophilicity, suggesting it is a non-polar solvent.[5][6]
Comparative Analysis with Alternative Solvents
The utility of a solvent is best understood in context. The following table compares TCTFCB with a selection of common chlorinated, fluorinated, and greener alternative solvents across key performance and safety metrics. Organic solvents are typically volatile, flammable, and possess the ability to dissolve other substances without chemical change.[6][7]
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dipole Moment (D) | Flash Point (°C) | Key Hazards |
| TCTFCB | C4Cl4F4 | 132 | 1.82 | ~0 | 132 | Irritant |
| Dichloromethane (DCM) | CH2Cl2 | 39.6 | 1.326 | 1.6 | N/A | Suspected Carcinogen, Toxic |
| 1,1,2,2-Tetrachloroethane | C2H2Cl4 | 146.5 | 1.59 | 1.8 | N/A | Fatal if inhaled/skin contact[8] |
| Toluene | C7H8 | 110.6 | 0.867 | 0.36 | 4 | Flammable, Toxic |
| Tetrahydrofuran (THF) | C4H8O | 66 | 0.886 | 1.63 | -14 | Flammable, Peroxide Former |
| 1,1,1,2-Tetrafluoroethane (HFC-134a) | C2H2F4 | -26.5 | 1.207 | ~0 | N/A | Gas under pressure[9] |
| 2-Methyltetrahydrofuran (2-MeTHF) | C5H10O | 80 | 0.86 | 1.38 | -11 | Flammable, Lower Peroxide Formation than THF[10] |
| Cyclopentyl methyl ether (CPME) | C6H12O | 106 | 0.92 | 1.3 | -1 | Flammable, Resists Peroxide Formation[10][11] |
Expert Insights:
-
Thermal Range: TCTFCB's wide liquid range and high boiling point offer a distinct advantage over highly volatile solvents like DCM for high-temperature syntheses, providing better reaction control and minimizing solvent loss.
-
Safety Profile: TCTFCB has a very high flash point, making it significantly less flammable than common ethereal or hydrocarbon solvents like THF and Toluene.[1] However, like many chlorinated solvents, it is classified as an irritant.[1] In contrast, solvents like 1,1,2,2-Tetrachloroethane are acutely toxic and carcinogenic.[8][12] Greener alternatives like 2-MeTHF and CPME are favored for their reduced tendency to form explosive peroxides compared to THF.[10]
Experimental Protocols for Performance Benchmarking
To provide a framework for objective comparison, the following self-validating protocols are described. They are designed to test the core functions of a solvent: its ability to dissolve solutes and its performance as a medium for chemical reactions.
Protocol 1: Quantitative Solubility Assessment
This protocol determines the solvating power of TCTFCB against other solvents by measuring the solubility of representative compounds.
Causality: A solvent's primary function is to dissolve reagents to facilitate chemical reactions. This experiment directly quantifies this ability. By choosing solutes with varying polarities (e.g., a non-polar hydrocarbon like anthracene and a moderately polar active pharmaceutical ingredient like ibuprofen), we can map the solvent's "solubility space" based on the principle of "like dissolves like."
Methodology:
-
Preparation: For each solvent to be tested (TCTFCB, Toluene, Ethyl Acetate), add 10 mL to a separate 20 mL glass vial equipped with a magnetic stir bar.
-
Solute Addition: Add the chosen solute (e.g., Ibuprofen) to each vial in small, pre-weighed increments until a persistent solid suspension is observed.
-
Equilibration: Seal the vials and stir the mixtures at a constant temperature (e.g., 25 °C) for 24 hours to ensure the solution reaches saturation.
-
Sample Preparation: After 24 hours, cease stirring and allow the excess solid to settle for at least 2 hours.
-
Analysis: Carefully extract a 1.0 mL aliquot of the clear supernatant from each vial. Transfer it to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen.
-
Calculation: Weigh the vial containing the dried residue. The mass of the residue corresponds to the amount of solute dissolved in 1.0 mL of the solvent. Express solubility in g/L.
Protocol 2: Benchmarking in a Model Suzuki-Miyaura Cross-Coupling Reaction
This protocol evaluates the performance of TCTFCB as a reaction medium for a widely used, solvent-sensitive C-C bond-forming reaction.
Causality: Beyond simple solubility, a solvent must be chemically inert under reaction conditions and effectively solvate catalytic species and transition states. The Suzuki-Miyaura coupling is an excellent model because its efficiency is highly dependent on the solvent's ability to dissolve both the organic-soluble aryl halide and the often poorly soluble inorganic base and palladium catalyst complex.
Methodology:
-
Reactor Setup: To three separate reaction vessels, add 4-iodoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Solvent & Catalyst Addition: To each vessel, add 10 mL of the designated solvent (Vessel 1: TCTFCB; Vessel 2: Toluene; Vessel 3: 2-MeTHF). Purge each vessel with nitrogen or argon for 15 minutes.
-
Catalyst Introduction: Add Pd(PPh₃)₄ (0.02 mmol) to each vessel under a positive pressure of inert gas.
-
Reaction: Heat all three reactions to 90 °C and stir vigorously for 4 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reactions to room temperature. Add 20 mL of water and 20 mL of ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Determine the reaction yield by isolating the product via column chromatography and calculating the mass. Confirm product identity via ¹H NMR spectroscopy.
Conclusion and Outlook
This compound presents a profile of a highly dense, thermally stable, and non-polar solvent. Its high boiling and flash points make it a potentially safer alternative to volatile solvents for high-temperature applications. Its performance in solubility and as a reaction medium will be highly dependent on the specific substrates and reagents involved, likely favoring non-polar species.
However, researchers must weigh these performance characteristics against significant environmental and safety considerations inherent to many halogenated compounds. The experimental frameworks provided here offer a robust method for any laboratory to directly benchmark TCTFCB against both traditional and greener solvents, enabling an evidence-based selection process that aligns with both performance requirements and modern standards of laboratory safety and environmental responsibility.
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A Senior Application Scientist's Guide to 1,1,2,2-Tetrachlorotetrafluorocyclobutane: Bridging Theory and Experimental Reality
For researchers and professionals in drug development and materials science, a comprehensive understanding of a molecule's properties is paramount. This guide provides an in-depth comparison of the theoretical and experimental data for 1,1,2,2-Tetrachlorotetrafluorocyclobutane (C₄Cl₄F₄), a halogenated cyclobutane with potential applications as a solvent or chemical intermediate.[1][2] While extensive experimental data for this specific compound is not widely published, this guide will synthesize available information, provide predicted characteristics based on established chemical principles, and outline detailed experimental protocols for its synthesis, purification, and characterization. This approach will empower researchers to bridge the gap between theoretical expectations and practical laboratory work.
Molecular Structure and Isomerism: A Theoretical Overview
This compound possesses a cyclobutane ring structure with four chlorine and four fluorine atoms.[3][4] The specific arrangement of these halogens on the ring gives rise to constitutional isomers, which will exhibit distinct physical and spectroscopic properties. The primary isomer of interest is 1,1,2,2-tetrachloro-3,3,4,4-tetrafluorocyclobutane. However, other isomers such as 1,1,3,3-tetrachlorotetrafluorocyclobutane could potentially be synthesized.[5]
Diagram: Isomers of Tetrachlorotetrafluorocyclobutane
Caption: Constitutional isomers of tetrachlorotetrafluorocyclobutane.
Predicted and Available Physical and Spectroscopic Data
Table 1: Physical and Computed Properties of 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane
| Property | Value | Source |
| Molecular Formula | C₄Cl₄F₄ | PubChem[3] |
| Molecular Weight | 265.85 g/mol | PubChem[3] |
| CAS Number | 336-50-5 | PubChem[3][4] |
| Boiling Point (Predicted) | 131-133 °C | Echemi[1] |
| Melting Point (Predicted) | 83.2-83.5 °C | Echemi[1] |
| Density (Predicted) | 1.82 g/cm³ | Echemi[1] |
| LogP (Computed) | 3.7 | PubChem[3] |
Infrared (IR) Spectroscopy: Experimental Data
The National Institute of Standards and Technology (NIST) provides a condensed phase IR spectrum for 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane.[4] The spectrum is expected to show strong absorbances corresponding to C-F and C-Cl stretching vibrations. The absence of C-H bonds means no signals will be observed in the typical 2800-3000 cm⁻¹ region.
Key Expected IR Absorptions:
-
C-F stretching: Strong bands in the 1000-1400 cm⁻¹ region.
-
C-Cl stretching: Strong to medium bands in the 600-800 cm⁻¹ region.
-
Cyclobutane ring vibrations: A series of weaker absorptions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Theoretical Prediction
Due to the absence of protons, ¹H NMR spectroscopy is not applicable. However, ¹³C and ¹⁹F NMR would be crucial for structural elucidation.
¹³C NMR: Given the symmetry of 1,1,2,2-tetrachloro-3,3,4,4-tetrafluorocyclobutane, two distinct carbon signals are expected.
-
-CCl₂- carbons: These carbons are expected to appear at a lower field (downfield) due to the deshielding effect of the two chlorine atoms.[6][7]
-
-CF₂- carbons: These carbons will also be downfield but likely at a different chemical shift than the chlorinated carbons. The signals will be split by the attached fluorine atoms (¹J-CF coupling), resulting in a triplet.[8]
¹⁹F NMR: All four fluorine atoms in 1,1,2,2-tetrachloro-3,3,4,4-tetrafluorocyclobutane are chemically equivalent. Therefore, a single resonance is expected in the ¹⁹F NMR spectrum.[9][10][11] The chemical shift will be influenced by the neighboring dichlorinated carbon.
Mass Spectrometry: Predicting the Fragmentation Pattern
Electron ionization mass spectrometry (EI-MS) would likely lead to the fragmentation of the cyclobutane ring. The molecular ion peak (M⁺) should be observable, and its isotopic pattern will be characteristic of a molecule containing four chlorine atoms (a complex pattern of M, M+2, M+4, M+6, and M+8 peaks).[12]
Expected Fragmentation Pathways:
-
Loss of Cl or F: Initial fragmentation may involve the loss of a chlorine or fluorine radical.
-
Ring cleavage: The strained cyclobutane ring is susceptible to cleavage, leading to smaller halogenated fragments.
Experimental Protocols: A Practical Guide
The following protocols are based on established methods for the synthesis, purification, and analysis of halogenated organic compounds and can be adapted for this compound.
Synthesis of this compound
A plausible synthetic route involves the dimerization of a suitable halogenated alkene. A potential precursor is 1,1-dichloro-2,2-difluoroethylene.
Diagram: Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: In a photochemical reactor equipped with a UV lamp and a cooling system, place a solution of 1,1-dichloro-2,2-difluoroethylene in a suitable inert solvent (e.g., a perfluorinated solvent).
-
Initiation: Irradiate the solution with UV light while maintaining a low temperature to control the reaction rate and minimize side products.
-
Monitoring: Monitor the progress of the reaction by gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Crude Product: The remaining residue is the crude this compound.
Purification Protocol
Purification of the crude product is essential to remove unreacted starting material and any side products. Distillation or recrystallization are suitable methods.
Step-by-Step Purification by Distillation:
-
Apparatus: Assemble a fractional distillation apparatus.
-
Distillation: Heat the crude product under reduced pressure. Collect the fraction that distills at the predicted boiling point of this compound.
-
Analysis: Analyze the purity of the collected fraction by GC.
Characterization Protocols
NMR Spectroscopy:
-
Sample Preparation: Prepare a solution of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum.
Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the purified product into a mass spectrometer, typically via a direct insertion probe or a GC interface.
-
Ionization: Use electron ionization (EI) to generate the molecular ion and fragment ions.
-
Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.
Infrared Spectroscopy:
-
Sample Preparation: Prepare a thin film of the liquid product between two salt plates (e.g., NaCl or KBr) or acquire a spectrum using an ATR accessory.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Safety and Handling
This compound is a halogenated organic compound and should be handled with appropriate safety precautions.[13][14][15][16]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Inhalation: Avoid inhaling vapors.[13]
-
Skin and Eye Contact: Avoid contact with skin and eyes.[15] In case of contact, flush with copious amounts of water.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This guide provides a comprehensive overview of this compound, integrating theoretical predictions with available experimental data and outlining practical laboratory protocols. While a complete experimental dataset for this specific molecule is not yet in the public domain, the information and procedures detailed here offer a solid foundation for researchers to synthesize, purify, and characterize this compound. The provided theoretical framework for its spectroscopic properties will be invaluable in confirming the identity and purity of the synthesized material. As with any chemical research, careful adherence to safety protocols is essential.
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A Guide to the Inter-laboratory Comparison of 1,1,2,2-Tetrachlorotetrafluorocyclobutane Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the analytical methodologies for 1,1,2,2-tetrachlorotetrafluorocyclobutane, a compound of interest in various research and development sectors. Recognizing the critical need for accurate and reproducible data, this document outlines a framework for conducting an inter-laboratory comparison to ensure consistency and reliability of analytical results across different facilities. This guide is designed to be a practical resource, offering not only theoretical background but also actionable protocols and data interpretation strategies.
Introduction to this compound and the Imperative for Analytical Consensus
An inter-laboratory comparison, also known as a proficiency testing program, is a cornerstone of quality assurance in analytical chemistry.[3][4] By analyzing the same sample at multiple laboratories, it is possible to identify and rectify systematic biases, evaluate the performance of different analytical methods, and ultimately establish a consensus on best practices. This guide will focus on the two most pertinent analytical techniques for this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.
Analytical Methodologies: A Comparative Overview
The choice of analytical technique is dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the separation and identification of volatile and semi-volatile organic compounds.[5] For this compound, GC-MS offers high sensitivity and specificity, making it ideal for trace-level analysis. A mass spectrum for this compound is available, confirming its suitability for this technique.[6]
Causality in Experimental Choices: The selection of a capillary column with a non-polar stationary phase is crucial for achieving good chromatographic separation of this halogenated compound from potential matrix interferences. The temperature program is optimized to ensure a reasonable analysis time while maintaining sharp peaks. Electron ionization (EI) is chosen for its ability to generate reproducible fragmentation patterns, aiding in compound identification.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR is a highly specific technique for the analysis of fluorine-containing compounds.[7][8] Given that this compound contains four fluorine atoms, ¹⁹F NMR can provide valuable structural information and quantitative data without the need for chromatographic separation.
Causality in Experimental Choices: The use of a high-field NMR spectrometer enhances sensitivity and spectral dispersion. A proton-decoupled ¹⁹F experiment simplifies the spectrum to a single peak for the chemically equivalent fluorine atoms in the molecule, facilitating straightforward quantification. The choice of a suitable internal standard with a known ¹⁹F chemical shift is critical for accurate chemical shift referencing and quantification.[9]
Designing an Inter-laboratory Comparison Study
A well-designed inter-laboratory study is essential for generating meaningful and actionable results. The following workflow outlines the key steps in establishing such a study for this compound analysis.
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Navigating the Complexities of Reproducibility: A Comparative Guide to 1,1,2,2-Tetrachlorotetrafluorocyclobutane and its Alternatives in Specialized Synthesis
For researchers, scientists, and drug development professionals, the quest for experimental reproducibility is paramount. The choice of solvent, often a seemingly mundane decision, can have profound implications on reaction kinetics, product purity, and ultimately, the ability to replicate results. This guide delves into the nuanced world of specialized chemical synthesis, offering a comparative analysis of the niche fluorinated solvent, 1,1,2,2-Tetrachlorotetrafluorocyclobutane, against more established alternatives. By examining a key application—the synthesis of high-performance fluoropolymers—we will dissect the factors that govern experimental success and provide a framework for informed solvent selection to bolster reproducibility.
The Critical Role of the Reaction Medium: An Introduction to this compound
This compound is a fully halogenated cyclic compound.[1] Its structure, characterized by a cyclobutane ring saturated with chlorine and fluorine atoms, suggests a high degree of chemical inertness and thermal stability. While not a commonly employed solvent in mainstream organic synthesis, its unique properties make it a subject of interest for specialized applications where extreme reaction conditions or specific solvency characteristics are required.
The very attributes that make such highly halogenated compounds potentially useful—their inertness and unique solvency—can also present challenges to reproducibility. Trace impurities in the solvent, slight variations in reaction temperature or pressure, and the solvent's interaction with reactants and catalysts can all introduce variability that may be difficult to control and replicate across different experimental setups. This guide will use the synthesis of Polychlorotrifluoroethylene (PCTFE), a fluoropolymer with exceptional chemical resistance and barrier properties, as a model system to explore these challenges.[2]
Physicochemical Properties: A Comparative Analysis
The selection of an appropriate solvent is fundamentally guided by its physical and chemical properties. Here, we compare this compound with two relevant alternatives: 1,1,2-Trichloro-1,2,2-trifluoroethane, a historically used chlorofluorocarbon (CFC) solvent, and anisole (methoxybenzene), a "greener" and less hazardous alternative.
| Property | This compound | 1,1,2-Trichloro-1,2,2-trifluoroethane | Anisole |
| CAS Number | 336-50-5[1] | 76-13-1 | 100-66-3 |
| Molecular Formula | C4Cl4F4[1] | C2Cl3F3 | C7H8O |
| Molecular Weight ( g/mol ) | 265.85[3] | 187.38 | 108.14 |
| Boiling Point (°C) | 132[4] | 47.6 | 154 |
| Density (g/cm³) | 1.82[4] | 1.57 | 0.995 |
| Solubility in Water | Insoluble (predicted) | Insoluble | Slightly soluble |
| Key Features | High density, high thermal stability, chemical inertness | Historically used, ozone-depleting potential | "Greener" alternative, moderate boiling point |
This table highlights the distinct profiles of these solvents. The high density and boiling point of this compound suggest it could be effective in high-temperature reactions, while its halogenated nature points to good solvency for fluorinated compounds. 1,1,2-Trichloro-1,2,2-trifluoroethane shares some of these characteristics but is now largely phased out due to its environmental impact.[5] Anisole presents a more environmentally benign option, though its different chemical nature would significantly alter reaction conditions and outcomes.
Experimental Protocol: Emulsion Polymerization of Chlorotrifluoroethylene (CTFE)
To provide a practical context for comparison, we present a detailed, self-validating protocol for the emulsion polymerization of Chlorotrifluoroethylene (CTFE) to produce PCTFE. This method is chosen for its industrial relevance and the critical role the reaction medium plays in controlling polymerization kinetics and polymer properties.[6]
Objective: To synthesize Polychlorotrifluoroethylene (PCTFE) via emulsion polymerization and to establish a baseline protocol for comparing the performance of different reaction media.
Materials:
-
Chlorotrifluoroethylene (CTFE) monomer
-
Deionized water
-
Potassium persulfate (KPS) (initiator)
-
Sodium sulfite (initiator)
-
Non-ionic surfactant (e.g., a polyoxyethylene-based surfactant)
-
Anionic surfactant (e.g., a perfluoroalkyl sulfonate or carboxylate)
-
Sodium bicarbonate (buffer, optional)
-
Chosen reaction medium (for comparison, though emulsion polymerization is aqueous-based, the principles of inertness and interaction with reactants are transferable to other polymerization techniques where these solvents might be used). For the purpose of this guide, we will focus on the standard aqueous emulsion polymerization, as data for the use of our target compound as a primary medium is unavailable. The discussion will then extrapolate to its potential role based on its properties.
Experimental Workflow:
Caption: Workflow for the emulsion polymerization of CTFE.
Detailed Step-by-Step Procedure:
-
Reactor Preparation: Thoroughly clean and dry a high-pressure stainless-steel autoclave. Purge the reactor with high-purity nitrogen to eliminate oxygen, which can inhibit free-radical polymerization.[6]
-
Initial Charge: Add deionized water, the non-ionic and anionic surfactants, and sodium bicarbonate (if used as a buffer) to the reactor. The surfactants are crucial for creating and stabilizing the monomer-swollen micelles where polymerization occurs.
-
Sealing and Stirring: Seal the reactor and commence stirring. Efficient agitation is necessary to ensure proper mixing and heat transfer.
-
Pressurization and Equilibration: Pressurize the reactor with the CTFE monomer to the desired pressure. Allow the system to equilibrate at the specified reaction temperature (e.g., 40-60 °C).
-
Initiation: Prepare an aqueous solution of the initiator system (e.g., potassium persulfate and sodium sulfite). Inject the initiator solution into the reactor to commence the polymerization. The initiator generates free radicals that start the polymer chains.[6]
-
Polymerization Monitoring: Maintain a constant temperature and monitor the reactor pressure. A decrease in pressure signifies the consumption of the gaseous monomer as it is converted into the solid polymer. The reaction is typically continued for a predetermined duration (e.g., 4-8 hours) to achieve the desired conversion.
-
Work-up: After the reaction, cool the reactor and safely vent any unreacted monomer. The resulting product is a stable latex (a dispersion of polymer particles in water).
-
Isolation and Purification: The PCTFE latex can be coagulated by adding a salt solution, causing the polymer particles to agglomerate. The solid polymer is then filtered, washed thoroughly with deionized water to remove residual surfactants and salts, and dried in a vacuum oven.
Self-Validation and Reproducibility:
To ensure the reproducibility of this protocol, several key parameters must be rigorously controlled:
-
Purity of Reagents: The purity of the monomer, surfactants, and initiator is critical. Impurities can act as chain transfer agents or inhibitors, affecting the molecular weight and reaction rate.
-
Temperature Control: Precise temperature control is essential, as it influences the rate of initiator decomposition and the overall kinetics of the polymerization.
-
Agitation Rate: Consistent and effective stirring ensures uniform heat and mass transfer within the reactor.
-
Oxygen Exclusion: The complete removal of oxygen before polymerization is vital for achieving a high molecular weight polymer.
Comparative Performance and the Quest for Reproducibility
While a direct, side-by-side experimental comparison using this compound as a reaction medium for PCTFE synthesis is not available in the literature, we can infer its potential performance and impact on reproducibility based on the properties of fluorinated solvents.
Hypothetical Role of this compound in Solution Polymerization:
In a solution polymerization scenario (as opposed to emulsion), a solvent like this compound would be chosen for its ability to dissolve both the monomer and the resulting polymer. Its chemical inertness would be a significant advantage, minimizing the risk of side reactions. However, achieving reproducible results would hinge on several factors:
-
Solvent Purity: Even trace amounts of reactive impurities could have a significant impact on the polymerization of a sensitive monomer like CTFE. Rigorous purification of the solvent would be a prerequisite for reproducible experiments.
-
Chain Transfer: Although generally inert, highly halogenated solvents can sometimes participate in chain transfer reactions, particularly at elevated temperatures. This would affect the molecular weight of the polymer and could be a source of variability.
-
Heat Transfer: The efficiency of heat removal from the polymerization is crucial. The thermal properties of the solvent would play a key role in maintaining a stable reaction temperature and preventing runaway reactions, which are a major source of irreproducibility.
Comparison with Alternatives:
-
1,1,2-Trichloro-1,2,2-trifluoroethane: As a historical solvent for fluoropolymer synthesis, its performance is well-documented. However, its significant environmental drawbacks make it an unacceptable choice for modern applications.[5] Reproducibility with this solvent was often tied to the stringent control of manufacturing processes to ensure consistent quality.
-
Anisole: As a "greener" alternative, anisole would present a completely different reaction environment. Its aromatic nature could lead to different solvent-monomer and solvent-polymer interactions, potentially affecting polymer chain conformation and microstructure. While more environmentally friendly, establishing a reproducible process would require significant optimization of reaction parameters.
Logical Framework for Evaluating Solvent Impact on Reproducibility:
Caption: Influence of solvent properties on reproducibility.
Safety and Environmental Considerations: The "Green" Imperative
Safety and Handling:
-
This compound: Due to its halogenated nature, it should be handled with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area.
-
1,1,2-Trichloro-1,2,2-trifluoroethane: This compound is a known ozone-depleting substance and its use is heavily restricted.[7]
-
Anisole: While considered a "greener" alternative, anisole is still a flammable organic solvent and should be handled with appropriate precautions.
Environmental Impact and the Shift to Greener Alternatives:
The principles of green chemistry advocate for the use of solvents that are less hazardous and have a reduced environmental footprint. The historical reliance on CFCs and other halogenated solvents is being replaced by a move towards more sustainable alternatives.[8] For specialized applications where the unique properties of fluorinated compounds are necessary, the development of new, environmentally benign fluorinated solvents is an active area of research. When considering any new or niche solvent like this compound, a thorough assessment of its entire life cycle, from synthesis to disposal, is essential.
Conclusion: A Call for Rigorous Solvent Characterization
The reproducibility of experiments in specialized chemical synthesis is a multifaceted challenge where the choice of solvent plays a pivotal, though often underestimated, role. While this compound remains a compound with limited documented applications, its properties suggest potential utility in niche areas of fluorochemistry. However, as this guide has illustrated through the example of PCTFE synthesis, achieving reproducible outcomes with any solvent, particularly a non-standard one, requires a deep understanding and stringent control of its physicochemical properties and its interaction with the reaction system.
For researchers venturing into new chemical spaces, the path to reproducible experiments is paved with meticulous planning, rigorous control of experimental variables, and a critical evaluation of all components, including the reaction medium. This comparative guide serves as a framework for such an evaluation, emphasizing that true scientific integrity is built upon a foundation of well-characterized and reproducible experimental work.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,1,2,2-Tetrachlorotetrafluorocyclobutane
As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and environmentally sound management of the chemical tools we use. This guide provides essential, in-depth procedural information for the proper disposal of 1,1,2,2-Tetrachlorotetrafluorocyclobutane, a halogenated organic compound. The procedures outlined here are grounded in regulatory compliance, chemical principles, and field-proven safety practices to ensure the protection of both laboratory personnel and the environment.
Core Principles: Hazard Assessment and Safety
Understanding the "why" behind stringent disposal protocols begins with recognizing the chemical nature of this compound. As a polyhalogenated compound, it contains both chlorine and fluorine atoms bonded to a carbon structure. These carbon-halogen bonds, particularly the carbon-fluorine bond, are exceptionally strong, which contributes to the chemical's stability and persistence.[1]
Improper disposal, such as drain disposal or mixing with incompatible waste streams, can lead to the release of a persistent and potentially toxic substance into the environment.[2][3] Therefore, all handling and disposal operations must be predicated on the principle of containment and controlled destruction.
Immediate Safety Protocols:
-
Personal Protective Equipment (PPE): Always handle this compound and its waste within a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (consult the manufacturer's Safety Data Sheet for specific glove material recommendations).[4]
-
Avoid Inhalation and Contact: Avoid breathing vapors and prevent contact with skin and eyes.[4][5]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[4] Be familiar with spill cleanup procedures before beginning work.
Waste Characterization and Regulatory Framework
Proper disposal is a legal and ethical requirement. In the United States, the primary regulatory framework governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[6]
This compound waste must be managed as a hazardous waste. The rationale is as follows:
-
Listed Waste: It falls under the category of halogenated organic compounds.[7] Spent solvents containing such chemicals are often classified as "F-listed" hazardous wastes (e.g., F001 or F002) if they were used as solvents.[8]
-
Characteristic Waste: Even if not a listed waste from a specific process, the compound may exhibit hazardous characteristics (e.g., toxicity).
All chemical waste generators must comply with local, state, and national hazardous waste regulations to ensure complete and accurate classification.[2] A formal waste characterization must be documented before it can be offered to a licensed hazardous waste disposal company.[9]
| Parameter | Classification & Guidance | Regulatory Citation |
| Waste Type | Halogenated Organic Compound | 40 CFR Part 268, Appendix III[7] |
| RCRA Classification | Likely Hazardous Waste. Must be formally characterized. | 40 CFR Part 261[6] |
| Handling Requirement | Segregate from non-halogenated waste streams.[8][10] | N/A |
| Disposal Technology | High-Temperature Incineration / Thermal Oxidation | Climate and Ozone Protection Alliance[11] |
On-Site Handling and Accumulation Protocol
The journey to final disposal begins in the laboratory. Safe and compliant accumulation of this compound waste is critical to prevent accidental releases and ensure efficient pickup by disposal contractors.
Step-by-Step Accumulation Procedure:
-
Select the Correct Waste Container:
-
Use a designated, chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle.
-
The container must have a screw-top cap to prevent vapor release.
-
Ensure the container is clean and dry before the first addition of waste.
-
-
Label the Container Before Use:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[10]
-
List all constituents if it is a mixed waste stream.
-
-
Segregate the Waste Stream:
-
Crucially, this waste MUST be collected in a container designated for "Halogenated Organic Solvents." [8][9]
-
Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol, hexanes).[8] Commingling can complicate the final disposal process and significantly increase costs.
-
Do NOT mix with acids, bases, or oxidizers.[9]
-
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times, except when actively adding waste.[10]
-
Store the container in a designated "Satellite Accumulation Area" within the laboratory, such as a secondary containment tray inside a ventilated cabinet.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[10]
-
Approved Disposal Methodology: High-Temperature Incineration
Due to the high thermal stability of fluorinated and chlorinated compounds, the recommended and most effective disposal method is high-temperature thermal oxidation (incineration).[1][12]
The Rationale for Incineration:
-
Chemical Bond Dissociation: Incineration at temperatures typically exceeding 1000°C provides the necessary energy to break the strong C-Cl and C-F bonds.[1][12] This ensures the complete destruction of the original compound.
-
Conversion to Simpler Products: The process converts the hazardous organic molecule into carbon dioxide (CO₂), water (H₂O), and the acid gases hydrogen fluoride (HF) and hydrogen chloride (HCl).[11]
-
Emission Control: Licensed hazardous waste incinerators are equipped with advanced emission control systems. These systems include "scrubbers" that neutralize the acidic gases (HCl and HF) before they are released into the atmosphere, preventing acid rain and environmental damage.[11][13]
Alternative destruction technologies exist, but incineration remains the most widely used and accessible method for halogenated waste due to its high destruction efficiency.[12][13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and logistical workflow for the proper disposal of this compound.
Caption: Disposal Decision Workflow for Halogenated Waste.
Emergency Procedures: Spills and Exposure
Accidents require immediate and correct action.
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Use a spill kit with an absorbent material suitable for organic solvents (e.g., vermiculite or commercial sorbent pads).
-
Gently cover the spill to absorb the liquid.
-
Collect the contaminated absorbent material using non-sparking tools.
-
Place the collected waste into a designated, sealable container. Label it as "Spill Debris containing this compound" and manage it as hazardous waste.
-
Clean the spill area with soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry.
-
Call your institution's emergency number or 911.
-
Provide the emergency response team with the chemical name and Safety Data Sheet (SDS) if possible.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4]
-
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
References
-
Thermal destruction of (hydro)chlorofluorocarbons and hydrofluorocarbons. Climate and Ozone Protection Alliance. 11
-
Tsang, W., Burgess Jr., D. R., & Babushok, V. (2007). On the Incinerability of Highly Fluorinated Organic Compounds. Taylor & Francis Online. 1
-
França, L. S., et al. (2021). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. MDPI. 12
-
State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency. 14
-
Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems. John Zink Hamworthy Combustion. 13
-
Safety Data Sheet for 1,1,1,2-Tetrafluoroethane. Sigma-Aldrich. 15
-
Per- and polyfluorinated substances in waste incinerator flue gases. RIVM. 16
-
Safety Data Sheet (General Halogenated Compound). Unknown Source. 5
-
Safety Data Sheet for 1,1,2-Trichloro-1,2,2-trifluoroethane. Fisher Scientific. 2
-
Chemical Waste Guidelines. University of Colorado Boulder Environmental Health & Safety. 8
-
Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency. 17
-
Laboratory Hazardous Waste Management. University of British Columbia. 18
-
Toxicological Profile for 1,1,2,2-Tetrachloroethane. Agency for Toxic Substances and Disease Registry (ATSDR).
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. 6
-
Safety Data Sheet for 1,1,2,2-Tetrachloroethane-d2. Fisher Scientific. 4
-
Halogenated Waste Guidance. University of California, San Diego. 19
-
NIH Waste Disposal Guide 2022. National Institutes of Health. 20
-
List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR, Title 40, Part 268, Appendix III. 7
-
FACT SHEET: Hazardous Waste Disposal. Tulane University Office of Environmental Health and Safety. 10
-
Regulatory Determinations Support Document for 1,1,2,2-Tetrachloroethane. U.S. Environmental Protection Agency. 21
-
Hazardous Materials Disposal Guide. Nipissing University. 9
-
Initial Statement of Reasons and Public Report. California Department of Pesticide Regulation. 22
-
Safety Data Sheet: 1,1,2,2-Tetrachloroethane D2. Carl ROTH. 3
-
Health Effects Support Document for 1,1,2,2-Tetrachloroethane. U.S. Environmental Protection Agency. 23
-
Multiple pesticides occurrence, fate, and environmental risk assessment in a small horticultural stream of Argentina. PubMed. 24
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Navigating the Synthesis of 1,1,2,2-Tetrachlorotetrafluorocyclobutane: A Guide to Personal Protective Equipment and Safe Handling
For Researchers, Scientists, and Drug Development Professionals
The handling of halogenated organic compounds like 1,1,2,2-Tetrachlorotetrafluorocyclobutane (C₄Cl₄F₄) demands a meticulous approach to safety. This guide, compiled by a Senior Application Scientist, provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles behind each safety recommendation.
Understanding the Inherent Risks of this compound
This compound is a halogenated hydrocarbon that presents several potential hazards. Based on available safety data, this compound is classified as an irritant and is harmful.[1] Inhalation, skin contact, or ingestion can lead to adverse health effects. The primary hazards are:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Can cause serious irritation and potential damage to the eyes.[1]
-
Respiratory Tract Irritation: Inhalation of vapors or dust may lead to irritation of the mucous membranes and upper respiratory tract.[1]
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation of this compound can be harmful to your health.[1]
Given these hazards, a robust personal protective equipment (PPE) plan is not just recommended; it is a critical component of your experimental protocol.
The Core of Protection: A Multi-Layered PPE Strategy
The selection and use of appropriate PPE is the most critical barrier between you and the potential hazards of this compound. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE to mitigate workplace hazards.[2][3]
Eye and Face Protection: The First Line of Defense
Mandatory Equipment:
-
Chemical Safety Goggles: These should be worn at all times when handling the chemical, even in small quantities. They provide a seal around the eyes, protecting against splashes and vapors.[1]
-
Face Shield: In addition to goggles, a face shield is required when there is a risk of splashing, such as during transfers of larger volumes or when heating the substance.
Causality: The eyes are particularly vulnerable to chemical splashes. This compound can cause serious eye irritation, and direct contact could lead to significant injury. A face shield provides a broader area of protection for the entire face.
Hand Protection: Choosing the Right Gloves
Recommended Materials: Due to the lack of specific breakthrough time data for this compound, a conservative approach is necessary. For incidental contact, nitrile gloves are a common choice in a laboratory setting. However, for prolonged contact or immersion, more robust options should be considered. Halogenated hydrocarbons can degrade many common glove materials.[4]
| Glove Material | Resistance to Halogenated Solvents | Notes |
| Viton® | Excellent | Often recommended for chlorinated and aromatic solvents. |
| Butyl Rubber | Good to Excellent | Provides good resistance to a wide range of chemicals, but may not be suitable for all halogenated hydrocarbons. |
| Nitrile | Fair to Good | Suitable for incidental splash protection, but not for prolonged contact. |
| Neoprene | Fair to Good | Offers moderate resistance to some halogenated solvents. |
It is crucial to consult the glove manufacturer's specific chemical resistance data before use.
Procedural Guidance:
-
Inspect Gloves: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.
-
Double Gloving: For enhanced protection, consider wearing two pairs of gloves.
-
Proper Removal: Remove gloves without touching the outer contaminated surface with your bare skin.
-
Immediate Replacement: If a glove is breached, remove it immediately, wash your hands thoroughly, and don a new pair.
Body Protection: Shielding Against Contamination
A standard laboratory coat is the minimum requirement. For procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be worn over the lab coat. Ensure that the lab coat is buttoned and the sleeves are of an appropriate length to protect your arms.
Respiratory Protection: Safeguarding Your Inhalation
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
When a Respirator is Necessary: If the concentration of the chemical in the air could exceed the occupational exposure limits, or if you are working outside of a fume hood, respiratory protection is mandatory.
Recommended Respirator Type:
-
A NIOSH-approved air-purifying respirator with organic vapor cartridges is a suitable choice for protection against the vapors of this compound.[1] For higher concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.
dot
Caption: PPE Selection Workflow for this compound.
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling and Storage
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]
-
Ignition Sources: Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE and absorbent materials, in a designated, properly labeled, and sealed container.
-
Labeling: Clearly label the waste container with the chemical name and hazard symbols.
-
Regulatory Compliance: Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.
dot
Caption: Emergency Response Plan for Spills and Personal Exposure.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment. Remember, safety is a continuous process of assessment and vigilance.
References
- Synquest Labs. (2012, April 9).
- Occupational Safety and Health Administration. (n.d.).
- ASPR. (n.d.).
- Compliancy Group. (2023, September 18).
- OSHA. (n.d.).
- University of California, Berkeley. (n.d.).
- Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
- Safety D
- Medicom. (n.d.). Chemical Resistance Reference Chart.
- BASF. (2025, November 14).
- Sigma-Aldrich. (2024, March 2).
- TCI Chemicals. (2024, October 23).
- Fisher Scientific. (n.d.).
- CP Lab Safety. (n.d.).
- SKS Science Products. (n.d.).
- Braun Research Group. (n.d.).
- Centers for Disease Control and Prevention. (n.d.).
- NIOSH. (2018, November 2). Organic Solvents.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Braun Research Group. (n.d.).
- The University of Edinburgh. (2022, February 17). WASTE MANAGEMENT.
- U.S. Pharmacopeia. (n.d.). Hazardous Drugs—Handling in Healthcare Settings.
- University of Illinois. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
